molecular formula C12H14ClNO7 B016312 CNP-AFU CAS No. 157843-41-9

CNP-AFU

Katalognummer: B016312
CAS-Nummer: 157843-41-9
Molekulargewicht: 319.69 g/mol
InChI-Schlüssel: QURSGHQPKUXLAD-MOBXTKCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure in first source

Eigenschaften

IUPAC Name

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURSGHQPKUXLAD-MOBXTKCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463539
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157843-41-9
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Chemical Structure and Biological Activity of CNP-AFU

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "CNP-AFU" does not correspond to a well-documented, standard chemical entity in the current scientific literature. It is hypothesized to be a bioconjugate of C-type Natriuretic Peptide (CNP) and an α-L-fucopyranosyl (AFU) moiety. This guide provides a comprehensive overview of the constituent components, a proposed chemical structure for this compound, its expected biological activities based on the known functions of CNP, and detailed experimental protocols for its synthesis and characterization.

Core Components

C-type Natriuretic Peptide (CNP)

C-type Natriuretic Peptide is a 22-amino acid peptide that plays a crucial role in various physiological processes.[1][2] It is the most conserved member of the natriuretic peptide family.[3]

Chemical Structure of Human CNP-22:

The amino acid sequence of human CNP-22 is Gly-Leu-Ser-Lys-Gly-Cys-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys, with a disulfide bridge between the cysteine residues at positions 6 and 22.[2]

  • Molecular Formula: C₉₃H₁₅₇N₂₇O₂₈S₃[1]

  • Molecular Weight: 2197.6 g/mol [1]

  • CAS Number: 127869-51-6[2]

α-L-Fucopyranosyl (AFU)

α-L-Fucopyranosyl is the cyclic hemiacetal form of fucose, a deoxyhexose sugar. It is a common monosaccharide found in a variety of N-linked and O-linked glycans and glycolipids in animals and plants.

Chemical Structure of α-L-Fucopyranose:

  • Molecular Formula: C₆H₁₂O₅

  • Molecular Weight: 164.16 g/mol

Proposed Chemical Structure of this compound

The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide would result in a glycopeptide. The fucose sugar could be attached to the peptide backbone through either an N-linkage or an O-linkage.

  • N-glycosylation: The sugar is attached to the amide nitrogen of an asparagine (Asn) residue.

  • O-glycosylation: The sugar is attached to the hydroxyl group of a serine (Ser) or threonine (Thr) residue.[4]

Given the amino acid sequence of CNP-22 (GLSKGCFGLKLDRIGSMSGLGC), potential sites for O-glycosylation are the serine residues at positions 3, 16, and 18. There are no asparagine residues for N-glycosylation. Therefore, a likely structure for this compound would involve an O-glycosidic bond between an α-L-fucopyranosyl group and one of the serine residues.

Biological Activity and Signaling Pathways

The biological activity of this compound is expected to be primarily dictated by the CNP peptide, although the fucosylation may modulate its stability, bioavailability, and receptor interactions.

Biological Functions of CNP

CNP is known to be involved in a wide range of cardiovascular effects, including:

  • Regulation of vascular tone and blood pressure[5][6]

  • Control of inflammation[5]

  • Angiogenesis[5]

  • Inhibition of smooth muscle cell proliferation[2][5]

  • Modulation of cardiomyocyte contractility and hypertrophy[5]

Signaling Pathways of CNP

CNP exerts its effects by binding to two main receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[5][7]

  • NPR-B Pathway: Binding of CNP to NPR-B, a guanylyl cyclase receptor, activates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[8] This in turn activates cGMP-dependent protein kinases (PKGs), leading to downstream cellular effects such as vasorelaxation.[8]

  • NPR-C Pathway: NPR-C is primarily known as a clearance receptor that internalizes and degrades natriuretic peptides.[7] However, it can also signal through G-proteins to inhibit adenylyl cyclase and activate phospholipase C.[9]

The following diagram illustrates the primary signaling pathway of CNP through the NPR-B receptor.

CNP_Signaling_Pathway CNP CNP NPRB NPR-B Receptor CNP->NPRB Binds cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->NPRB PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasorelaxation) PKG->Cellular_Response Leads to

CNP Signaling Pathway via NPR-B Receptor.
Potential Effects of Fucosylation

Glycosylation of peptides can significantly alter their pharmacokinetic and pharmacodynamic properties.[] The addition of an α-L-fucopyranosyl moiety to CNP could potentially:

  • Increase Stability: Protect the peptide from proteolytic degradation, thereby extending its plasma half-life.[11]

  • Improve Solubility: Enhance the aqueous solubility of the peptide.

  • Alter Bioavailability: Modify the absorption and distribution of the peptide in the body.

  • Mediate Targeting: The fucose residue could act as a ligand for specific lectin receptors on cell surfaces, enabling targeted delivery.

Quantitative Data

The following tables summarize key quantitative data related to C-type Natriuretic Peptide based on studies in humans and conscious sheep.

Table 1: Pharmacokinetic Parameters of CNP

ParameterValue (in Humans)Value (in Sheep)Reference
Plasma half-life (t½)2.6 min1.6 ± 0.27 min[12][13][14]
Metabolic Clearance Rate (MCR)4.8 ± 0.7 L/min3.15 ± 0.39 L/min (low dose)[12][13]
2.48 ± 0.36 L/min (high dose)[13]
Baseline Plasma LevelUndetectable to ~3 pmol/L2-3 pmol/L[12][13]

Table 2: Biological Activity of CNP Infusion in Humans

ParameterEffectReference
Plasma cGMPSignificant increase[12]
Plasma ANPSignificant increase[12]
Plasma AldosteroneSignificant decrease[12]
HemodynamicsNo significant action[12]
NatriuresisNo significant action[12]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of a glycosylated peptide such as this compound.

Synthesis of Glycosylated CNP (this compound)

The chemical synthesis of glycopeptides can be achieved through direct or convergent strategies using Solid Phase Peptide Synthesis (SPPS).[4][15]

Protocol: Direct Synthesis of O-linked this compound via Fmoc-SPPS

  • Preparation of Glycosylated Amino Acid Building Block:

    • Synthesize the Fmoc-protected, O-glycosylated serine residue (Fmoc-Ser(α-L-fucopyranosyl)-OH). This involves protecting the hydroxyl groups of fucose, coupling it to a protected serine, and then deprotecting the necessary groups for peptide synthesis.

  • Solid Phase Peptide Synthesis (SPPS):

    • The peptide is assembled on a solid support resin, starting from the C-terminal amino acid.

    • Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).

    • Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free amine of the resin-bound peptide.

    • Glycosylated Amino Acid Incorporation: When the sequence reaches the desired serine position, the pre-synthesized Fmoc-Ser(α-L-fucopyranosyl)-OH building block is coupled.

    • This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Disulfide Bond Formation:

    • The linear, reduced peptide is subjected to oxidative folding to form the intramolecular disulfide bridge between Cys6 and Cys22. This can be achieved by air oxidation or by using specific redox systems.

  • Purification:

    • The crude glycopeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

Protocol: Mass Spectrometry for Molecular Weight and Sequence Verification

  • Sample Preparation:

    • The purified this compound is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: The molecular weight of the intact glycopeptide is determined using techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS).[16] The observed mass should correspond to the theoretical mass of CNP plus the fucose moiety.

    • Peptide Mapping and Sequencing (MS/MS):

      • The glycopeptide is enzymatically digested (e.g., with trypsin) to generate smaller peptide fragments.

      • These fragments are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

      • Fragmentation of the peptides provides sequence information, confirming the amino acid sequence and identifying the site of glycosylation.

Protocol: Glycosylation Analysis

  • Glycan Release:

    • The glycan (fucose) can be enzymatically or chemically released from the peptide. For O-linked glycans, chemical methods like hydrazinolysis may be used.[17]

  • Glycan Labeling:

    • The released glycan is labeled with a fluorescent tag (e.g., 2-aminobenzamide) to facilitate detection.[18]

  • Chromatographic Analysis:

    • The labeled glycan is analyzed by techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence detection to confirm the identity of the fucose moiety.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

CNP_AFU_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Glyco_AA Prepare Glycosylated Amino Acid SPPS Solid Phase Peptide Synthesis Glyco_AA->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Folding Oxidative Folding Cleavage->Folding Purification RP-HPLC Purification Folding->Purification MS_Intact Intact Mass Analysis (ESI-MS / MALDI-TOF) Purification->MS_Intact Digestion Enzymatic Digestion Purification->Digestion Glycan_Analysis Glycan Analysis (Release, Label, HILIC) Purification->Glycan_Analysis LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS

Experimental workflow for this compound synthesis and characterization.

Conclusion

While "this compound" is not a standard designation, this technical guide provides a comprehensive framework for its potential structure, biological activity, and the experimental approaches required for its synthesis and validation. The conjugation of an α-L-fucopyranosyl moiety to C-type Natriuretic Peptide represents a rational strategy for potentially enhancing the therapeutic properties of this important cardiovascular peptide. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals interested in exploring the potential of such novel glycopeptides.

References

An In-depth Technical Guide to C-type Natriuretic Peptide (CNP): Synthesis, Characterization, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Term "CNP-AFU": Extensive research did not yield specific information on a compound referred to as "this compound." It is possible that "AFU" represents an internal project code, a specific proprietary conjugate, or a typographical error. This guide will focus on the well-documented C-type Natriuretic Peptide (CNP), providing a comprehensive technical overview of its synthesis, characterization, and signaling pathways, which would be foundational knowledge for understanding any of its derivatives.

Introduction to C-type Natriuretic Peptide (CNP)

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Unlike ANP and BNP, which are primarily of cardiac origin, CNP is predominantly produced by endothelial cells, as well as by the brain, kidney, and bone.[1][2] CNP plays a crucial role in various physiological processes, including vascular homeostasis, bone growth, and neural function.[2][3] It is particularly noted for its potent venodilatory and antiproliferative effects.[4]

Biosynthesis and Synthesis of CNP

Biosynthesis of CNP

The biological synthesis of CNP involves the enzymatic processing of a precursor protein.

Experimental Protocol: Detection of CNP mRNA in Tissue

A common method to confirm the synthesis of CNP in tissues is through the detection of its mRNA.

  • RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., kidney, brain) using standard protocols such as guanidinium (B1211019) thiocyanate-phenol-chloroform extraction.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

    • First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

    • The cDNA is then used as a template for PCR with primers specific for the CNP gene.

    • The PCR products are analyzed by gel electrophoresis to confirm the presence of a band of the expected size for CNP mRNA.

  • Confirmation: The identity of the PCR product can be further confirmed by nucleotide sequence analysis and Southern hybridization.[1]

The precursor protein, proCNP, is cleaved by the intracellular endoprotease furin into an N-terminal fragment (NT-proCNP) and the 53-amino acid CNP-53.[5] Further processing of CNP-53 yields the biologically active 22-amino acid form, CNP-22.[5]

G proCNP proCNP (103 amino acids) Furin Furin (Endoprotease) proCNP->Furin CNP53 CNP-53 Furin->CNP53 NTproCNP NT-proCNP Furin->NTproCNP Downstream Downstream Processing CNP53->Downstream CNP22 CNP-22 (biologically active) Downstream->CNP22 NTCNP53 NT-CNP53 (inactive) Downstream->NTCNP53

Biosynthesis of CNP from its precursor, proCNP.
Chemical Synthesis of CNP

As a peptide, CNP and its analogs can be chemically synthesized. The most common method is solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of CNP-22

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen and functionalized with the C-terminal amino acid of CNP-22.

  • Chain Assembly: The peptide chain is assembled in a stepwise manner by the repeated addition of N-terminally protected amino acids. Each cycle consists of:

    • De-protection: Removal of the N-terminal protecting group (e.g., Fmoc).

    • Activation and Coupling: Activation of the carboxyl group of the next amino acid and its coupling to the N-terminus of the growing peptide chain.

  • Cleavage and De-protection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized to confirm its identity and purity.

Characterization of CNP

The characterization of synthesized CNP is crucial to ensure its quality and biological activity.

Table 1: Key Characterization Data for Synthesized CNP

ParameterMethodTypical Specification
Identity Mass SpectrometryMatches theoretical MW
Purity RP-HPLC>95%
Amino Acid Analysis Hydrolysis and HPLCMatches theoretical composition
Concentration UV SpectroscopyDetermined at 280 nm
Biological Activity cGMP AssayDose-dependent increase

Experimental Protocol: Characterization of CNP

  • Mass Spectrometry: Used to determine the molecular weight of the synthesized peptide, confirming the correct sequence was produced.

  • RP-HPLC: Assesses the purity of the peptide preparation. A single major peak indicates high purity.

  • Amino Acid Analysis: Confirms the relative abundance of each amino acid in the peptide, verifying the composition.

  • cGMP Assay (for biological activity):

    • Culture cells expressing the CNP receptor (NPR-B), such as cardiac fibroblasts.

    • Incubate the cells with varying concentrations of the synthesized CNP.

    • Lyse the cells and measure the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP) using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • A dose-dependent increase in cGMP confirms the biological activity of the synthesized CNP.[4]

Signaling Pathways of CNP

CNP exerts its biological effects primarily through binding to the natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase-coupled receptor.[6] This interaction triggers a cascade of intracellular events.

G cluster_membrane Cell Membrane CNP CNP NPRB NPR-B Receptor CNP->NPRB Binding cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKG PKG (Protein Kinase G) cGMP->PKG Activates PKA PKA (Protein Kinase A) cGMP->PKA Activates (via crosstalk with cAMP pathway) Raf1 Raf-1 PKG->Raf1 Inhibits VASP VASP Phosphorylation MEK MEK Raf1->MEK Inhibits ERK ERK MEK->ERK Inhibits Proliferation Cell Proliferation and Hypertrophy ERK->Proliferation Promotes CREB CREB PKA->CREB Activates cAMP cAMP cAMP->PKA BoneGrowth Endochondral Bone Formation CREB->BoneGrowth Promotes

CNP signaling pathway via NPR-B.

The binding of CNP to NPR-B activates the receptor's intracellular guanylyl cyclase domain, which converts GTP to cGMP.[6] The elevated intracellular cGMP levels then activate protein kinase G (PKG).[2]

One of the key downstream effects of PKG activation is the inhibition of the Raf-1/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway.[7] This inhibition is thought to mediate the antiproliferative effects of CNP.

Recent studies have also revealed crosstalk between the cGMP and cyclic adenosine (B11128) monophosphate (cAMP) pathways in CNP signaling.[6] In hypertrophic chondrocytes, CNP-induced cGMP elevation can activate the cAMP/protein kinase A (PKA) pathway, which contributes to the bone growth-promoting effects of CNP.[6]

Conclusion

C-type natriuretic peptide is a multifunctional signaling molecule with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and complex signaling pathways is essential for the development of novel CNP-based therapeutics. While the specific entity "this compound" remains uncharacterized in public literature, the methodologies and pathways described herein provide a solid foundation for the investigation of any CNP derivative. Future research will likely continue to uncover new facets of CNP biology and its applications in medicine.

References

The Core Mechanism of C-Type Natriuretic Peptide (CNP) Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CNP-AFU" refers to 2-Chloro-4-nitrophenyl α-L-fucopyranoside, a chromogenic substrate used in laboratory assays to measure the activity of the enzyme α-L-fucosidase. It is not a therapeutic agent. This guide will focus on the mechanism of action of therapeutic C-type natriuretic peptide (CNP) analogs, such as vosoritide, which are under investigation and approved for the treatment of conditions like achondroplasia. It is presumed that the user's interest lies in these therapeutic agents.

Introduction to C-Type Natriuretic Peptide and its Therapeutic Analogs

C-type natriuretic peptide (CNP) is a naturally occurring peptide that plays a crucial role in the regulation of bone growth.[1] Its therapeutic potential lies in its ability to counteract the effects of overactive signaling pathways that inhibit chondrogenesis, the process of cartilage formation, which is essential for longitudinal bone growth. Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[2] This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in disproportionately short stature.[1][2]

Vosoritide is a recombinant analog of human CNP.[3] It is designed to have a longer half-life than endogenous CNP, allowing for sustained therapeutic activity.[4] By mimicking the action of CNP, vosoritide targets the underlying pathophysiology of achondroplasia, promoting endochondral bone growth.[5]

Molecular Mechanism of Action

The primary mechanism of action of CNP and its analogs involves the modulation of the natriuretic peptide signaling pathway to counteract the overactive FGFR3 pathway.

Binding to Natriuretic Peptide Receptor-B (NPR-B)

CNP and its analogs exert their effects by binding to the natriuretic peptide receptor-B (NPR-B), a transmembrane receptor located on the surface of chondrocytes.[1][4] This binding event is the initial step in a signaling cascade that ultimately promotes bone growth.

Stimulation of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

Upon binding of a CNP analog to NPR-B, the intracellular guanylyl cyclase domain of the receptor is activated.[1] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][6] The resulting increase in intracellular cGMP levels serves as a key second messenger in this pathway.

Inhibition of the FGFR3-MAPK Signaling Pathway

The elevated levels of cGMP activate cGMP-dependent protein kinase II (PKG II). This kinase, in turn, phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is downstream of the overactive FGFR3. Specifically, the CNP-NPR-B-cGMP axis inhibits the phosphorylation of RAF-1, a critical kinase in the MAPK cascade.[5][7] By inhibiting RAF-1, the downstream phosphorylation of MEK and ERK1/2 is suppressed, thereby alleviating the excessive inhibitory signals emanating from the mutated FGFR3.[5]

Promotion of Chondrocyte Proliferation and Differentiation

The net effect of inhibiting the FGFR3-MAPK pathway is the promotion of chondrocyte proliferation and differentiation within the growth plates of long bones.[5][7] This restoration of normal chondrogenesis leads to an increase in longitudinal bone growth, addressing the primary pathology of achondroplasia.[5]

Signaling Pathway Diagram

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP_Analog CNP Analog (e.g., Vosoritide) NPRB NPR-B CNP_Analog->NPRB Binds GC Guanylyl Cyclase Domain FGFR3 Mutated FGFR3 RAS RAS FGFR3->RAS Activates cGMP cGMP GC->cGMP Activates GTP GTP GTP->cGMP PKGII PKG II cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits RAS->RAF1 Activates MEK MEK RAF1->MEK Activates Promotion_of_Growth Promotion of Chondrocyte Proliferation & Differentiation ERK ERK1/2 MEK->ERK Activates Inhibition_of_Growth Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition_of_Growth

Caption: CNP Analog Signaling Pathway in Chondrocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of vosoritide.

Table 1: Pharmacokinetic Properties of Vosoritide

ParameterValueSpeciesReference
Biological Half-Life 21.0 - 27.9 minutesHuman[4]
Time to Maximum Concentration (Tmax) 15 minutesHuman[6]

Table 2: Clinical Efficacy of Vosoritide in Achondroplasia (Phase 3 Study)

ParameterVosoritide (15 µg/kg/day)PlaceboDifferencep-valueReference
Change in Annualized Growth Velocity (cm/year) +1.57-1.57<0.0001[8]
Change in Height Z-score +0.28-0.010.29-[9]

Table 3: Pharmacodynamic Biomarkers

BiomarkerEffect of VosoritideTime to Peak EffectReference
Urinary cGMP Increased2 hours post-injection[10]
Serum Collagen X Marker (CXM) Increased-[10]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CNP analogs are provided below.

NPR-B Receptor Binding Assay

Objective: To determine the binding affinity of a CNP analog to the NPR-B receptor.

Methodology:

  • Cell Culture: Use a cell line stably overexpressing the human NPR-B receptor (e.g., HEK293 cells).

  • Membrane Preparation:

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed amount of membrane preparation with a constant concentration of a radiolabeled CNP analog (e.g., ¹²⁵I-CNP) and varying concentrations of the unlabeled test compound.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

    • Separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Intracellular cGMP Measurement Assay

Objective: To quantify the increase in intracellular cGMP levels in response to a CNP analog.

Methodology:

  • Cell Culture: Plate chondrocytes or NPR-B expressing cells in a multi-well plate.

  • Cell Treatment:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • Treat the cells with varying concentrations of the CNP analog for a specified time.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl).

  • cGMP Quantification:

    • Use a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit.

    • Follow the manufacturer's instructions for the competitive immunoassay.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cGMP.

    • Determine the cGMP concentration in the samples by interpolating from the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate.

MAPK Pathway Phosphorylation Analysis (Western Blot)

Objective: To assess the effect of a CNP analog on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK1/2).

Methodology:

  • Cell Culture and Treatment: Culture chondrocytes and treat with a CNP analog for various time points.

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.

    • Quantify the band intensities using densitometry software.

    • Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Achondroplasia Mouse Model) cluster_clinical Clinical Trials Cell_Culture Chondrocyte Culture Treatment Treatment with CNP Analog Cell_Culture->Treatment Binding_Assay NPR-B Binding Assay Treatment->Binding_Assay cGMP_Assay cGMP Measurement Treatment->cGMP_Assay Western_Blot MAPK Phosphorylation (Western Blot) Treatment->Western_Blot Animal_Model Achondroplasia Mouse Model In_Vivo_Treatment Daily Subcutaneous Injection of CNP Analog Animal_Model->In_Vivo_Treatment Growth_Analysis Measurement of Longitudinal Bone Growth In_Vivo_Treatment->Growth_Analysis Histology Histological Analysis of Growth Plates In_Vivo_Treatment->Histology Patient_Recruitment Patient Recruitment (Achondroplasia) Clinical_Treatment Randomized, Placebo-Controlled Treatment Patient_Recruitment->Clinical_Treatment Efficacy_Endpoints Annualized Growth Velocity Height Z-score Clinical_Treatment->Efficacy_Endpoints Safety_Monitoring Adverse Event Monitoring Clinical_Treatment->Safety_Monitoring

Caption: General Experimental Workflow for CNP Analog Development.

References

A Technical Guide to the Biological Activity and Function of C-Type Natriuretic Peptide (CNP) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CNP-AFU" as specified in the topic does not correspond to a recognized biological entity in the available scientific literature. It is presumed to be a typographical error, with the intended subject being C-Type Natriuretic Peptide (CNP) analogs. This guide will focus on the biological activity and function of CNP analogs, with a primary emphasis on Vosoritide (formerly BMN-111), a well-characterized and clinically approved analog.

Introduction

C-type natriuretic peptide (CNP) is a naturally occurring peptide that plays a crucial role in the regulation of bone growth.[1][2] It is a potent stimulator of endochondral ossification, the process by which cartilage is replaced by bone, particularly in the growth plates of long bones.[3][4] However, native CNP has a very short plasma half-life of approximately 2-3 minutes, which limits its therapeutic potential.[2][5] To overcome this limitation, stabilized analogs of CNP have been developed.

Vosoritide is a prime example of such an analog, designed for the treatment of achondroplasia, the most common form of dwarfism.[6][7][8] Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, leading to an overactive receptor that inhibits chondrocyte proliferation and differentiation, thereby impairing bone growth.[6][7][9] CNP analogs like Vosoritide counteract the effects of the mutated FGFR3, promoting more normalized bone development.[7][9] Vosoritide is a 39-amino acid recombinant peptide that includes the 37 C-terminal amino acids of human CNP with the addition of a Pro-Gly dipeptide at the N-terminus to confer resistance to degradation by neutral endopeptidase (NEP).[10][11] This modification significantly extends its half-life, making it suitable for therapeutic use.[3][12]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of CNP analogs involves the modulation of the FGFR3 signaling pathway in chondrocytes.

  • Receptor Binding: CNP analogs, such as Vosoritide, selectively bind to the Natriuretic Peptide Receptor-B (NPR-B), a specific receptor on the surface of chondrocytes.[3][6][10][13][14]

  • Downstream Signaling: The binding of the CNP analog to NPR-B activates the intracellular guanylate cyclase domain of the receptor.[3][9] This activation catalyzes the conversion of guanosine (B1672433) 5'-triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][9][12]

  • Inhibition of the MAPK Pathway: The resultant increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase II (PKGII). PKGII, in turn, phosphorylates and inhibits key components of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the RAF-1 kinase.[10][11]

  • Counteracting FGFR3 Overactivity: In achondroplasia, the constitutively active FGFR3 receptor excessively stimulates the MAPK pathway (including the MEK/ERK cascade), which leads to the inhibition of chondrocyte proliferation and differentiation.[11][12] By inhibiting RAF-1, the CNP analog-induced cGMP increase effectively downregulates this aberrant MAPK signaling.[7][10]

  • Promotion of Bone Growth: The restoration of balanced signaling promotes the proliferation and differentiation of chondrocytes in the growth plates.[9][10] This leads to increased cartilage matrix production and subsequent endochondral ossification, resulting in improved longitudinal bone growth.[10][13]

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP_Analog CNP Analog (e.g., Vosoritide) NPRB NPR-B Receptor GC Guanylate Cyclase (intracellular domain) NPRB->GC Activates FGFR3 Mutated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates cGMP cGMP (increased) GC->cGMP Converts GTP GTP GTP->GC PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits MEK MEK RAF1->MEK Growth_Promotion Promotion of Chondrocyte Proliferation & Differentiation ERK ERK MEK->ERK Growth_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Growth_Inhibition

Caption: Signaling pathway of CNP analogs in chondrocytes.

Quantitative Data on Biological Activity

The biological activity of CNP analogs has been quantified through various preclinical and clinical studies.

Table 1: Pharmacokinetic Properties
ParameterNative CNPVosoritide (BMN-111)TransCon CNP
Half-life ~2.6 minutes (human)[5]~27.9 minutes (human, 15 µg/kg dose)[15]Up to 90 hours (monkey)[11]
Time to Cmax N/A15 minutes (human, subcutaneous)[15]N/A
Administration N/A (not used therapeutically)Once-daily subcutaneous injection[3][9]Investigational (weekly/monthly)[11][16]
Mechanism of Stabilization N/AN-terminal Pro-Gly addition resists NEP degradation[10][11]Conjugated to a PEG carrier with a cleavable linker[11]
Table 2: Clinical Efficacy of Vosoritide in Achondroplasia (Phase 3 Study)
ParameterVosoritide (15 µg/kg/day)Placebo
Mean Change in Annualized Growth Velocity (AGV) at 52 weeks +1.57 cm/year-
Reported AGV Increase vs. Placebo (Range) ~1.5 to 2.0 cm/year[13][14]N/A
Study Population Children aged 5-18 years with achondroplasia[15]Children aged 5-18 years with achondroplasia[15]
Primary Endpoint Change from baseline in AGV at 52 weeks[15]Change from baseline in AGV at 52 weeks[15]

Experimental Protocols

The characterization of CNP analogs involves a range of in vitro, in vivo, and clinical methodologies.

In Vitro Assays
  • Objective: To determine the molecular interactions and cellular effects of the CNP analog.

  • Methodologies:

    • Receptor Binding Assays:

      • Protocol: Competitive binding assays are performed using radiolabeled native CNP and cell lines engineered to express NPR-A, NPR-B, or the clearance receptor NPR-C. The ability of the CNP analog to displace the radiolabeled ligand is measured to determine its binding affinity (Kd) and selectivity for each receptor.

      • Expected Outcome: The analog should demonstrate high affinity and selectivity for NPR-B, similar to native CNP, and low affinity for NPR-A to avoid off-target effects.[17]

    • cGMP Production Assay:

      • Protocol: Chondrocyte cell cultures (e.g., human growth plate chondrocytes or ATDC5 cells) are treated with varying concentrations of the CNP analog. Intracellular cGMP levels are then quantified using methods like enzyme-linked immunosorbent assay (ELISA).

      • Expected Outcome: A dose-dependent increase in intracellular cGMP, demonstrating functional activation of the NPR-B receptor.

    • MAPK Pathway Inhibition Assay:

      • Protocol: Chondrocytes are stimulated with a fibroblast growth factor (FGF) to activate the FGFR3 pathway, and then co-treated with the CNP analog. The phosphorylation status of key MAPK pathway proteins, such as ERK1/2, is assessed via Western blotting.[17]

      • Expected Outcome: The CNP analog should inhibit the FGF-mediated phosphorylation of ERK1/2, confirming its antagonistic effect on the FGFR3 downstream pathway.[17]

Preclinical In Vivo Evaluation
  • Objective: To assess the pharmacokinetics, safety, and efficacy of the CNP analog in a relevant animal model.

  • Methodologies:

    • Pharmacokinetic (PK) Studies:

      • Protocol: The CNP analog is administered to animals (e.g., mice, cynomolgus monkeys) via the intended clinical route (e.g., subcutaneous injection). Blood samples are collected at various time points, and the plasma concentration of the analog is measured to determine key PK parameters like half-life, Cmax, and bioavailability.[11]

    • Efficacy Studies in Achondroplasia Mouse Models:

      • Protocol: A mouse model that recapitulates achondroplasia (e.g., Fgfr3Y367C/+ mice) is used.[7][17] Young mice are treated with daily subcutaneous injections of the CNP analog or a vehicle control for a defined period (e.g., 20 days).[17] Skeletal parameters are then meticulously measured, including naso-anal length, femur and tibia length, and cranial dimensions using techniques like micro-CT imaging. Histological analysis of the growth plates is also performed.

      • Expected Outcome: Treatment with the CNP analog should lead to a significant recovery of bone growth, amelioration of skeletal deformities, and normalization of growth plate morphology compared to vehicle-treated controls.[7][17]

Preclinical_Workflow A In Vitro Characterization (Binding, cGMP, MAPK Assays) B Select Lead CNP Analog Candidate A->B C Pharmacokinetic Studies (e.g., in Mice, Monkeys) B->C D Toxicity Studies B->D E Efficacy Study in Achondroplasia Mouse Model (Fgfr3Y367C/+) B->E F Treatment Group: Daily SC Injections of Analog E->F G Control Group: Daily SC Injections of Vehicle E->G H Data Collection & Analysis F->H G->H I Skeletal Measurements (μCT, Calipers) H->I J Growth Plate Histology H->J K Progression to Clinical Trials H->K

Caption: Preclinical evaluation workflow for a CNP analog.

Clinical Trials
  • Objective: To evaluate the safety, efficacy, and pharmacokinetics of the CNP analog in humans with achondroplasia.

  • Methodologies:

    • Phase 1 Studies:

      • Protocol: Typically involves dose-escalation studies in healthy adult volunteers to assess safety, tolerability, and pharmacokinetics.

    • Phase 2 Studies:

      • Protocol: Open-label, dose-escalation studies in the target pediatric population (children with achondroplasia) to evaluate safety, PK, and to identify an effective dose.[15] The primary efficacy endpoint is often the change in annualized growth velocity (AGV).

    • Phase 3 Studies:

      • Protocol: Randomized, double-blind, placebo-controlled trials in a larger cohort of children with achondroplasia.[15] Patients receive either the CNP analog (e.g., Vosoritide at 15 µg/kg/day) or a placebo for a specified period (e.g., 52 weeks). The primary outcome is the difference in AGV between the treatment and placebo groups. Long-term open-label extension studies follow to assess sustained efficacy and long-term safety.[13][14]

Conclusion

CNP analogs, exemplified by Vosoritide, represent a targeted therapeutic strategy for achondroplasia. By specifically binding to NPR-B and increasing intracellular cGMP, these molecules effectively counteract the inhibitory effects of the overactive FGFR3 pathway on bone growth. This mechanism, validated through extensive in vitro, preclinical, and clinical research, has demonstrated significant efficacy in increasing growth velocity in children with achondroplasia. The development of these analogs, focusing on extending plasma half-life while retaining biological activity, provides a powerful example of rational drug design for rare genetic disorders. Ongoing research continues to explore the long-term effects and potential applications of CNP analogs for other skeletal dysplasias.

References

A Comprehensive Technical Guide to the Discovery and Isolation of C-type Natriuretic Peptide (CNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-type Natriuretic Peptide (CNP) is a crucial signaling molecule within the natriuretic peptide family, playing significant roles in cardiovascular regulation and skeletal development. Initially discovered in porcine brain extracts, CNP has garnered substantial interest for its therapeutic potential.[1][2] This document provides an in-depth overview of the discovery, isolation, and characterization of CNP, including detailed experimental methodologies, quantitative data, and visualization of its signaling pathways.

Discovery and Initial Isolation

C-type Natriuretic Peptide was first identified and sequenced from porcine brain extracts by Kangawa and Matsuo in 1990.[1] This discovery followed the earlier identification of Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[1][3] Unlike ANP and BNP, which are primarily cardiac hormones, CNP was found to be more abundant in the central nervous system and vascular endothelial cells, suggesting a primary role as a paracrine and autocrine regulator.[4]

The initial isolation of CNP involved a multi-step biochemical purification process from porcine brain tissue. While the specific, detailed protocol from the original discovery is not fully available in the provided search results, a generalizable experimental workflow for the isolation of peptides from tissue extracts can be described.

Experimental Workflow for Peptide Isolation

experimental_workflow tissue_homogenization Tissue Homogenization (e.g., Porcine Brain) acid_extraction Acid Extraction (e.g., Acetic Acid) tissue_homogenization->acid_extraction centrifugation1 Centrifugation acid_extraction->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection solid_phase_extraction Solid-Phase Extraction (e.g., Sep-Pak C18) supernatant_collection->solid_phase_extraction gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-50) solid_phase_extraction->gel_filtration ion_exchange_hplc Ion-Exchange HPLC gel_filtration->ion_exchange_hplc reverse_phase_hplc Reverse-Phase HPLC ion_exchange_hplc->reverse_phase_hplc amino_acid_sequencing Amino Acid Sequencing reverse_phase_hplc->amino_acid_sequencing

Caption: Generalized workflow for the isolation of C-type Natriuretic Peptide.

Detailed Experimental Protocols

1. Tissue Extraction:

  • Objective: To extract peptides from the source tissue.

  • Protocol:

    • Porcine brain tissue is homogenized in a solution containing acetic acid to inhibit protease activity and facilitate peptide extraction.

    • The homogenate is then centrifuged at high speed to pellet cellular debris.

    • The resulting supernatant, containing the crude peptide extract, is collected for further purification.

2. Solid-Phase Extraction:

  • Objective: To concentrate the peptide fraction and remove interfering substances.

  • Protocol:

    • The supernatant is passed through a C18 solid-phase extraction cartridge (e.g., Sep-Pak).

    • The cartridge is washed with a low-concentration organic solvent (e.g., acetonitrile (B52724) in trifluoroacetic acid) to remove hydrophilic impurities.

    • The peptide fraction is then eluted with a higher concentration of the organic solvent.

3. Chromatographic Purification:

  • Objective: To isolate CNP from other peptides and proteins.

  • Protocol: A multi-step high-performance liquid chromatography (HPLC) approach is typically employed.

    • Gel Filtration Chromatography: The concentrated extract is first separated by size on a gel filtration column (e.g., Sephadex G-50).

    • Ion-Exchange HPLC: Fractions containing peptides of the expected molecular weight are then subjected to ion-exchange chromatography to separate molecules based on their net charge.

    • Reverse-Phase HPLC: The final purification step involves reverse-phase HPLC, which separates peptides based on their hydrophobicity, yielding highly purified CNP.

4. Structural Characterization:

  • Objective: To determine the amino acid sequence of the purified peptide.

  • Protocol: The amino acid sequence of the purified peptide is determined using Edman degradation or mass spectrometry. The human CNP is a 22-amino acid peptide.[4]

Quantitative Data

The biological activity and receptor binding affinities of CNP have been quantified in various studies.

ParameterValueSpeciesNotes
Receptor Binding Affinity (Kd)
CNP for NPR-BHigh AffinityMultipleCNP is the specific, high-affinity ligand for NPR-B.[2][4]
CNP for NPR-CHigh AffinityMultipleNPR-C acts as a clearance receptor for CNP.[1]
CNP for NPR-ALow AffinityMultipleANP and BNP are the primary ligands for NPR-A.[4]
Pharmacokinetics
Plasma Half-life~1.6 minSheepDemonstrates rapid clearance from circulation.[5]
Metabolic Clearance Rate2.48 - 3.15 L/minSheep[5]
Physiological Effects
NatriuresisDose-dependent increaseHumanCNP exhibits a higher threshold for renal response compared to ANP.[6]
DiuresisNo significant effectHumanIn contrast to ANP, CNP does not significantly increase urine volume at tested doses.[6]
Cardiac OutputReduced by 15-18%SheepAt intravenous infusion doses of 1 and 10 pmol/kg/min.[5]

Signaling Pathways

CNP exerts its biological effects primarily through the activation of the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase-coupled receptor.[2][4] This interaction initiates a signaling cascade that plays a key role in various physiological processes, including endochondral ossification and vasodilation.[4][7]

CNP-NPR-B Signaling Pathway

cnp_nprb_pathway cluster_membrane Cell Membrane NPRB NPR-B cGMP cGMP NPRB->cGMP Converts CNP CNP CNP->NPRB Binding GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates MAPK_pathway MAPK Pathway (e.g., Raf/MEK/ERK) PKG->MAPK_pathway Inhibits Cellular_Response Cellular Response (e.g., Chondrocyte Proliferation, Vasodilation) MAPK_pathway->Cellular_Response Regulates

Caption: CNP signaling through the NPR-B receptor.

Upon binding of CNP to NPR-B, the intracellular guanylyl cyclase domain of the receptor is activated, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1][7] cGMP then acts as a second messenger, activating Protein Kinase G (PKG).[7] In chondrocytes, this pathway ultimately leads to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation, thereby promoting longitudinal bone growth.[7]

CNP Clearance via NPR-C

The clearance of CNP from the circulation is primarily mediated by the Natriuretic Peptide Receptor-C (NPR-C), which binds and internalizes the peptide for degradation.[1][2]

cnp_nprc_pathway cluster_membrane Cell Membrane NPRC NPR-C Internalization Receptor-Mediated Internalization NPRC->Internalization Initiates CNP CNP CNP->NPRC Binding Degradation Lysosomal Degradation Internalization->Degradation

Caption: Clearance of CNP via the NPR-C receptor.

Biological Functions and Therapeutic Implications

CNP has a range of biological functions that are of significant interest for drug development:

  • Skeletal Growth: CNP is a key regulator of endochondral ossification, the process responsible for longitudinal bone growth.[7] Its therapeutic potential for treating skeletal dysplasias such as achondroplasia is under investigation.

  • Cardiovascular Regulation: CNP is a potent vasodilator and has been shown to reduce cardiac filling pressures.[4] It also exhibits anti-proliferative effects on vascular smooth muscle cells.[4]

  • Central Nervous System: The initial discovery of CNP in the brain suggests its involvement in neuromodulatory processes.[1]

Conclusion

The discovery and isolation of C-type Natriuretic Peptide have unveiled a critical signaling molecule with diverse physiological roles. From its initial purification from porcine brain to the detailed elucidation of its signaling pathways, research on CNP continues to open new avenues for therapeutic intervention in conditions ranging from skeletal disorders to cardiovascular diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on this promising peptide.

References

An In-depth Technical Guide to the Therapeutic Targets of C-Type Natriuretic Peptide (CNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets and therapeutic potential of C-type Natriuretic Peptide (CNP), a pivotal signaling molecule with significant implications for cardiovascular and skeletal systems. While the initial query referenced "CNP-AFU," it is important to clarify that this compound (2-Chloro-4-nitrophenyl α-L-fucopyranoside) is a laboratory substrate used to measure the activity of the enzyme α-L-fucosidase and is not a therapeutic agent. This document will focus on the therapeutic aspects of C-type Natriuretic Peptide (CNP) and its analogs, which are at the forefront of novel drug development.

Introduction to C-Type Natriuretic Peptide (CNP)

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which also includes atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). Unlike ANP and BNP, which primarily function as cardiac hormones, CNP acts predominantly as a paracrine and autocrine regulator in various tissues, including the vascular endothelium, heart, brain, and chondrocytes.[1][2] Its localized action and distinct receptor affinity make it a highly specific therapeutic target.

Core Signaling Pathways and Molecular Targets

The biological effects of CNP are mediated through its interaction with two principal receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

NPR-B is a guanylyl cyclase-coupled receptor and is considered the primary mediator of CNP's therapeutic effects.[3] The activation of NPR-B initiates a signaling cascade that is a key target for therapeutic intervention.

  • Mechanism of Action: Upon binding of CNP, NPR-B undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4]

  • Downstream Effectors: The elevated intracellular cGMP levels activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate a variety of downstream target proteins. This phosphorylation cascade mediates the majority of CNP's physiological effects.[3]

The key therapeutic effects stemming from the CNP/NPR-B/cGMP pathway include:

  • Inhibition of the MAPK Pathway: A crucial therapeutic action, particularly in skeletal disorders, is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is often overactive in conditions like achondroplasia due to mutations in Fibroblast Growth Factor Receptor 3 (FGFR3).[5][6]

  • Vasodilation: CNP induces vasodilation, contributing to the regulation of blood pressure and vascular tone.[1][7]

  • Anti-proliferative and Anti-fibrotic Effects: In the cardiovascular system, CNP signaling inhibits the proliferation of vascular smooth muscle cells and cardiac fibroblasts, and reduces collagen synthesis, thereby exerting anti-fibrotic effects.[8][9]

CNP_NPRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B Guanylyl Cyclase Domain CNP->NPRB Binds cGMP cGMP NPRB->cGMP Converts GTP to cGMP GTP GTP GTP->NPRB PKG PKG cGMP->PKG Activates MAPK_Pathway MAPK Pathway PKG->MAPK_Pathway Inhibits Cellular_Effects Vasodilation Anti-proliferation Anti-fibrosis Chondrocyte Proliferation PKG->Cellular_Effects Mediates CNP_NPRC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRC NPR-C CNP->NPRC Binds Gi_protein Gi Protein NPRC->Gi_protein Activates Endocytosis Endocytosis & Degradation NPRC->Endocytosis Internalization Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Chondrocytes) Treatment Treatment with CNP Analog Cell_Culture->Treatment Assays cGMP Assay Proliferation Assay Western Blot (MAPK) Treatment->Assays Analysis Skeletal Measurements Histology of Growth Plates Animal_Model Achondroplasia Mouse Model Drug_Administration Subcutaneous Injection of CNP Analog Animal_Model->Drug_Administration Drug_Administration->Analysis

References

The Therapeutic Potential of C-Type Natriuretic Peptide (CNP) Analogs: A Technical Overview of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) and its analogs represent a promising therapeutic avenue for conditions characterized by impaired endochondral ossification, most notably achondroplasia. Achondroplasia, the most common form of dwarfism, arises from a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 signaling pathway, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in disproportionately short limbs. CNP counteracts the effects of the overactive FGFR3 pathway, offering a targeted therapeutic strategy. This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the mechanism of action and therapeutic efficacy of CNP analogs, with a primary focus on Vosoritide (formerly BMN 111), a leading CNP analog.

Mechanism of Action: The CNP Signaling Pathway

CNP exerts its effects by binding to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase.[1][2] This binding event triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII). The activation of the CNP/NPR-B/cGMP/PKGII signaling cascade ultimately leads to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by targeting Raf-1, a key component downstream of FGFR3.[1][4] By downregulating the MAPK/ERK pathway, CNP analogs effectively counteract the inhibitory signals from the mutated FGFR3, thereby promoting chondrocyte proliferation and differentiation and stimulating longitudinal bone growth.[1][2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP_Analog CNP Analog (e.g., Vosoritide) NPRB NPR-B Receptor CNP_Analog->NPRB Binds to cGMP cGMP NPRB->cGMP Activates Guanylyl Cyclase Activity GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits PKGII->RAF1 Proliferation Chondrocyte Proliferation & Differentiation PKGII->Proliferation Promotes FGFR3 Mutated FGFR3 RAS RAS FGFR3->RAS Activates FGFR3->RAS RAS->RAF1 Activates MEK12 MEK1/2 RAF1->MEK12 Activates RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Activates ERK12->Proliferation Inhibits Inhibition Inhibition of Chondrocyte Proliferation ERK12->Inhibition Leads to

Figure 1: CNP Analog Signaling Pathway in Chondrocytes.

In Vitro Studies

A variety of in vitro assays have been instrumental in characterizing the activity and mechanism of CNP analogs.

Key In Vitro Experiments and Methodologies

1. NPR-B Receptor Binding Assay:

  • Objective: To determine the binding affinity of CNP analogs to the NPR-B receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from cells engineered to overexpress the human NPR-B receptor (e.g., HEK293 cells). The cells are lysed, and the membrane fraction is isolated through centrifugation.

    • Competitive Binding: A radiolabeled CNP ligand (e.g., ¹²⁵I-CNP) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled CNP analog being tested.

    • Detection: The amount of radiolabeled ligand bound to the receptor is measured. The concentration of the CNP analog that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined to calculate the binding affinity (Ki).[5]

2. cGMP Functional Assay:

  • Objective: To measure the ability of a CNP analog to stimulate the production of intracellular cGMP.

  • Methodology:

    • Cell Culture: Cells expressing NPR-B (e.g., HEK293 or NIH 3T3 cells) are cultured in multi-well plates.

    • Stimulation: The cells are treated with a phosphodiesterase inhibitor to prevent cGMP degradation, followed by the addition of the CNP analog at various concentrations.

    • Quantification: After a defined incubation period, the cells are lysed, and the intracellular cGMP concentration is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

3. Chondrocyte Proliferation and Differentiation Assays:

  • Objective: To assess the effect of CNP analogs on the proliferation and differentiation of chondrocytes.

  • Methodology:

    • Cell Culture: Primary chondrocytes or chondrogenic cell lines (e.g., ATDC5) are cultured.

    • Treatment: The cells are treated with the CNP analog, often in the presence of factors that mimic the achondroplasia phenotype, such as fibroblast growth factors (FGFs).

    • Analysis:

      • Proliferation: Cell proliferation can be measured using assays such as the BrdU incorporation assay or by direct cell counting.

      • Differentiation: Chondrocyte differentiation is assessed by measuring the expression of marker genes, such as Collagen II (Col2a1) and Aggrecan for early differentiation, and Collagen X (Col10a1) for hypertrophic chondrocytes, using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.

4. MAPK/ERK Pathway Phosphorylation Assay:

  • Objective: To confirm the inhibitory effect of CNP analogs on the MAPK/ERK signaling pathway.

  • Methodology:

    • Cell Treatment: Chondrocytes are treated with an FGF to stimulate the MAPK/ERK pathway, followed by treatment with the CNP analog.

    • Protein Extraction and Analysis: Cell lysates are collected, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined by Western blotting using specific antibodies. A decrease in the ratio of p-ERK1/2 to total ERK1/2 indicates inhibition of the pathway.[1]

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_outcomes Measured Outcomes Cells NPR-B Expressing Cells (e.g., HEK293, Chondrocytes) Binding Receptor Binding Assay Cells->Binding cGMP cGMP Functional Assay Cells->cGMP Prolif Chondrocyte Proliferation/ Differentiation Assay Cells->Prolif MAPK MAPK/ERK Phosphorylation Assay Cells->MAPK Analog CNP Analog (e.g., Vosoritide) Analog->Binding Analog->cGMP Analog->Prolif Analog->MAPK Radioligand Radiolabeled CNP Radioligand->Binding FGF FGF FGF->Prolif FGF->MAPK Affinity Binding Affinity (Ki) Binding->Affinity cGMP_Level Intracellular cGMP Levels cGMP->cGMP_Level Prolif_Rate Proliferation Rate & Differentiation Markers Prolif->Prolif_Rate pERK p-ERK/Total ERK Ratio MAPK->pERK

Figure 2: Experimental Workflow for In Vitro Assays.

In Vivo Studies

In vivo studies in animal models and clinical trials in humans have been crucial in demonstrating the therapeutic efficacy and safety of CNP analogs.

Preclinical In Vivo Studies
  • Animal Models: The most commonly used animal model is the Fgfr3^(Y367C/+) mouse, which recapitulates the clinical features of human achondroplasia.[1]

  • Treatment and Analysis: These mice are typically treated with daily subcutaneous injections of the CNP analog. The effects on skeletal growth are assessed through various methods, including:

    • Measurement of naso-anal length and tail length.

    • Micro-computed tomography (µCT) analysis of long bones (e.g., femur, tibia) and the skull.

    • Histological analysis of the growth plates to assess the length of the proliferative and hypertrophic zones.

  • Key Findings: Preclinical studies have consistently shown that treatment with CNP analogs leads to a significant recovery of bone growth in achondroplasia mouse models.[1][6] This is evidenced by increased long bone length and normalization of the growth plate architecture.[1]

Clinical In Vivo Studies (Human Trials)

Clinical trials have been pivotal in evaluating the safety and efficacy of Vosoritide in children with achondroplasia.

Pharmacokinetics of Vosoritide

The pharmacokinetic profile of Vosoritide has been well-characterized in pediatric patients with achondroplasia. Following subcutaneous administration, Vosoritide is rapidly absorbed.[7][8]

ParameterValueReference
Tmax (median) 15 minutes[7][8]
Half-life (mean) 21.0 - 27.9 minutes[7][8][9]
Cmax (mean) 4.71 - 7.18 ng/mL[9]
AUC0-t (mean) 161 - 290 ng-min/mL[9]

Table 1: Pharmacokinetic Parameters of Vosoritide in Children with Achondroplasia (15 mcg/kg once daily)

Pharmacodynamics of Vosoritide

The pharmacodynamic effects of Vosoritide are assessed through biomarkers that reflect its mechanism of action and impact on bone growth.

  • Urinary cGMP: An increase in urinary cGMP levels serves as a biomarker of NPR-B receptor engagement and downstream signaling activation.[6]

  • Serum Collagen Type X Marker (CXM): CXM is a biomarker of endochondral ossification and has been shown to correlate with growth velocity.[1]

Clinical Efficacy of Vosoritide

Phase II and Phase III clinical trials have demonstrated the efficacy of Vosoritide in increasing growth velocity in children with achondroplasia.

Study PhaseDosageMean Increase in Annualized Growth Velocity (AGV)Reference
Phase II 15 µg/kg/day~1.55 cm/year above baseline (sustained up to 42 months)[1]
Phase II 30 µg/kg/day~2.1 cm/year increase from baseline (at 6 months)[10]
Phase III 15 µg/kg/day1.57 cm/year compared to placebo[2]

Table 2: Efficacy of Vosoritide in Increasing Annualized Growth Velocity (AGV)

cluster_pkpd_details PK/PD Measurements cluster_efficacy_details Efficacy Endpoints cluster_safety_details Safety Assessments Start Patient with Achondroplasia Treatment Daily Subcutaneous Vosoritide Injection Start->Treatment PK_PD Pharmacokinetic & Pharmacodynamic Assessments Treatment->PK_PD Efficacy Efficacy Assessment Treatment->Efficacy Safety Safety Monitoring Treatment->Safety PK_Samples Blood Sampling for PK Analysis (Cmax, AUC, T1/2) PK_PD->PK_Samples PD_Samples Urine & Serum Sampling for Biomarkers (cGMP, CXM) PK_PD->PD_Samples AGV Annualized Growth Velocity (AGV) Efficacy->AGV Height Height Z-score Efficacy->Height AEs Adverse Event Monitoring Safety->AEs Vitals Vital Signs Safety->Vitals

Figure 3: Clinical Trial Workflow for Vosoritide.

Conclusion

The comprehensive body of in vitro and in vivo evidence strongly supports the therapeutic potential of CNP analogs, particularly Vosoritide, for the treatment of achondroplasia. In vitro studies have meticulously dissected the molecular mechanism, demonstrating that these analogs effectively counteract the aberrant FGFR3 signaling by activating the NPR-B/cGMP pathway and inhibiting the downstream MAPK/ERK cascade. In vivo studies, from preclinical mouse models to large-scale human clinical trials, have consistently shown that this mechanism translates into a tangible clinical benefit, namely a significant and sustained increase in longitudinal bone growth. The well-characterized pharmacokinetic and pharmacodynamic profiles of Vosoritide further bolster its clinical utility. This robust scientific foundation has paved the way for the approval and clinical use of Vosoritide, offering a targeted and effective therapy for individuals with achondroplasia. Continued research in this area holds promise for further optimizing treatment strategies and potentially extending the application of CNP analogs to other skeletal dysplasias.

References

The Therapeutic Potential of C-type Natriuretic Peptide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Science, Preclinical and Clinical Data, and Experimental Methodologies Underpinning C-type Natriuretic Peptide as a Multifaceted Therapeutic Agent.

Introduction

C-type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). Initially identified in the porcine brain, CNP is now recognized as a crucial paracrine and autocrine signaling molecule with a wide range of physiological functions.[1] Unlike its counterparts, which primarily act as circulating hormones to regulate blood pressure and volume, CNP exerts more localized effects in various tissues, including bone, the cardiovascular system, and the nervous system. This guide provides a comprehensive technical overview of the core biology of CNP, its mechanisms of action, and its burgeoning therapeutic applications, with a focus on achondroplasia, cancer, and cardiovascular diseases.

Core Biology and Mechanism of Action

CNP is a 22-amino acid peptide that is highly conserved across species.[1] It signals primarily through the natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase receptor. Upon binding of CNP to NPR-B, intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels increase, activating cGMP-dependent protein kinases (PKG) and other downstream effectors. A second receptor, NPR-C, acts as a clearance receptor, internalizing and degrading CNP, thereby modulating its local concentration and signaling activity.

The therapeutic effects of CNP are largely mediated by the NPR-B/cGMP signaling cascade, which in turn interacts with other key cellular pathways. A critical interaction is the negative regulation of the Raf-1/MEK/ERK (MAPK) signaling pathway, which is particularly relevant in the context of both skeletal dysplasias and cancer.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by CNP.

graph CNP_Signaling_Pathway { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions CNP [label="C-type Natriuretic Peptide (CNP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NPRB [label="NPR-B Receptor\n(Guanylyl Cyclase-B)", fillcolor="#FBBC05"]; cGMP [label="Increased cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FGFR3 [label="FGFR3 Pathway\n(Overactive in Achondroplasia)", fillcolor="#F1F3F4"]; Raf1 [label="Raf-1", fillcolor="#F1F3F4"]; MEK [label="MEK1/2", fillcolor="#F1F3F4"]; ERK [label="ERK1/2", fillcolor="#F1F3F4"]; ProliferationDifferentiation [label="Chondrocyte Proliferation\n& Differentiation", shape=ellipse, fillcolor="#FFFFFF"]; CancerProliferation [label="Cancer Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#FFFFFF"]; NPRC [label="NPR-C Receptor\n(Clearance)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="CNP Degradation", shape=ellipse, fillcolor="#FFFFFF"];

// Edges CNP -> NPRB [label="Binds and Activates"]; NPRB -> cGMP [label="Catalyzes GTP to cGMP"]; cGMP -> PKG [label="Activates"]; PKG -> Raf1 [label="Inhibits", arrowhead="tee"]; FGFR3 -> Raf1 [label="Activates"]; Raf1 -> MEK [label="Activates"]; MEK -> ERK [label="Activates"]; ERK -> ProliferationDifferentiation [label="Inhibits", arrowhead="tee"]; ERK -> CancerProliferation [label="Promotes"]; PKG -> ProliferationDifferentiation [label="Promotes"]; cGMP -> Vasodilation [label="Promotes"]; CNP -> NPRC [label="Binds"]; NPRC -> Degradation; }

Caption: Overview of the CNP signaling pathway.

Therapeutic Applications

Achondroplasia and Skeletal Dysplasias

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, leading to constitutive activation of the MAPK pathway and impaired endochondral ossification. CNP signaling counteracts the effects of the overactive FGFR3 pathway.

Several CNP analogs and long-acting formulations have been developed to treat achondroplasia. Vosoritide, a CNP analog, and TransCon CNP, a long-acting CNP prodrug, have shown significant efficacy in clinical trials.

Compound Trial Phase Key Findings Reference
Vosoritide Phase 3- Increased annualized growth velocity (AGV) by 1.57 cm/year compared to placebo after 52 weeks.[2]
Phase 2 (extension)- Sustained increase in AGV for up to 42 months.[3]
TransCon CNP Phase 2 (ACcomplisH)- Statistically significant improvements in AGV and health-related quality of life measures compared to placebo at 52 weeks.[4]
Phase 2 (COACH)- Combination with TransCon hGH resulted in a mean AGV of 9.14 cm/year in treatment-naïve children at 26 weeks.[5]

In Vitro Model of Chondrocyte Differentiation (ATDC5 cells)

The ATDC5 cell line is a well-established in vitro model for studying chondrogenesis.

  • Cell Culture: Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum, 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

  • Chondrogenic Differentiation: To induce differentiation, supplement the culture medium with 10 µg/mL bovine insulin.

  • CNP Treatment: Treat differentiated ATDC5 cells with varying concentrations of CNP or its analogs.

  • Analysis: Assess chondrocyte differentiation by staining for proteoglycans with Alcian blue. Analyze the expression of chondrocyte-specific markers such as type II and type X collagen via qPCR or Western blotting. Evaluate the phosphorylation status of ERK1/2 to determine the effect on the MAPK pathway.[6][7][8]

graph Chondrocyte_Differentiation_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: ATDC5 Cell Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Differentiation [label="Induce Chondrogenic Differentiation\n(Insulin)", fillcolor="#FBBC05"]; Treatment [label="Treat with CNP or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlcianBlue [label="Alcian Blue Staining\n(Proteoglycans)", shape=ellipse, fillcolor="#F1F3F4"]; qPCR [label="qPCR/Western Blot\n(Collagen II, X)", shape=ellipse, fillcolor="#F1F3F4"]; WesternERK [label="Western Blot\n(p-ERK/Total ERK)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Differentiation; Differentiation -> Treatment; Treatment -> Analysis; Analysis -> AlcianBlue; Analysis -> qPCR; Analysis -> WesternERK; }

Caption: Experimental workflow for in vitro chondrocyte differentiation.

Oncology

Preclinical studies have suggested that natriuretic peptides, including CNP, may possess anti-cancer properties by inhibiting cancer cell proliferation and promoting apoptosis.[1] The proposed mechanism involves the inhibition of the Ras-MEK1/2-ERK1/2 signaling pathway.

Cancer Type Model Key Findings Reference
OsteosarcomaHuman cell linesCNP and its fragments were shown to influence cell growth.[9]
Various Solid TumorsCell linesDigitoxin, which shares some signaling effects, showed IC50 values for growth inhibition in the nanomolar range. While not directly CNP, this highlights the potential of targeting related pathways.[10]
Breast CancerXenograft mouse modelA CNP-containing nanoplatform in combination with an anti-cancer drug significantly inhibited tumor growth compared to the drug alone.[11]

In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., NSG mice).[12]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 70-300 mm³).

  • Treatment: Administer CNP, a CNP analog, or a vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers or ultrasound imaging.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting).[13][14]

graph Xenograft_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Start: Inject Cancer Cells\ninto Immunocompromised Mice", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorGrowth [label="Allow Tumors to Establish", fillcolor="#FBBC05"]; Treatment [label="Administer CNP or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="Measure Tumor Volume Regularly", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Excise and Analyze Tumors", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> TumorGrowth; TumorGrowth -> Treatment; Treatment -> Measurement [label="During Treatment Period"]; Measurement -> Endpoint; }

Caption: Experimental workflow for an in vivo xenograft tumor model.

Western Blot for ERK Phosphorylation

  • Cell Treatment and Lysis: Treat cultured cells with CNP for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.[15][16][17]

Cardiovascular Disease

CNP plays a significant role in cardiovascular homeostasis, exerting vasodilatory, anti-hypertrophic, and anti-fibrotic effects. Its potential as a therapeutic for heart failure is an active area of research.

Condition Model Key Findings Reference
Heart Failure Canine modelCNP infusion improved left ventricular (LV) contractility and diastolic function, and restored normal exercise responses.[3]
Human (stable HF)Infusion of Cenderitide (a chimeric natriuretic peptide containing CNP) was well-tolerated and increased plasma cGMP without causing significant hypotension.[18]
Human (acute decompensated HF)Urinary CNP levels were elevated and predictive of adverse outcomes.[19]
Vasodilation Human forearm resistance vesselsCNP-induced vasodilation was dependent on hyperpolarization and independent of nitric oxide and prostaglandins.[20]
Rat aortic ringsCNP induced endothelium-dependent and -independent vasorelaxation.[21]

Assessment of Vascular Reactivity (Isolated Aortic Rings)

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 3-4 mm wide rings. Suspend the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2 g.

  • Pre-contraction: Contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 10⁻⁶ M).

  • CNP Treatment: Once a stable contraction is achieved, add cumulative concentrations of CNP to the organ bath to generate a concentration-response curve.

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.[22][23][24]

Conclusion

C-type Natriuretic Peptide has emerged as a promising therapeutic target with diverse applications. Its well-defined mechanism of action, particularly its ability to modulate the MAPK signaling pathway, has led to the successful development of treatments for achondroplasia. The preclinical evidence for its anti-cancer and cardioprotective effects is compelling, though further clinical investigation is warranted to fully elucidate its therapeutic potential in these areas. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted therapeutic utility of CNP.

References

The Emerging Role of C-type Natriuretic Peptide (CNP) in Cartilage Regeneration and Osteoarthritis Therapeutics: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) presents a significant global health challenge, characterized by the progressive degradation of articular cartilage and subsequent joint failure. Current therapeutic strategies primarily focus on symptom management, leaving a critical unmet need for disease-modifying interventions that can halt or reverse cartilage degeneration. C-type natriuretic peptide (CNP), a key regulator of endochondral bone growth, has emerged as a promising therapeutic agent due to its demonstrated chondroprotective and regenerative properties. This technical guide provides a comprehensive overview of the current state of CNP research in the context of osteoarthritis, with a focus on its mechanism of action, relevant experimental protocols, and quantitative data from key studies. While specific data on a "CNP-AFU" (C-type Natriuretic Peptide - Acetalated Fucosylated Undecyl-Poly(arginine)) formulation is not available in the current scientific literature, this review will explore advanced drug delivery strategies, including fucosylated polymers and poly(arginine)-based vectors, as potential avenues for enhancing the therapeutic efficacy of CNP in OA.

Core Concepts: C-type Natriuretic Peptide (CNP) and its Mechanism of Action in Chondrocytes

CNP is a peptide hormone that plays a crucial role in skeletal development and homeostasis. Its effects on cartilage are primarily mediated through its interaction with the natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase receptor expressed on the surface of chondrocytes. The binding of CNP to NPR-B triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn modulates downstream signaling pathways to promote chondrocyte proliferation, differentiation, and extracellular matrix (ECM) synthesis, while inhibiting chondrocyte hypertrophy and apoptosis.

The key signaling cascade initiated by CNP in chondrocytes is depicted below:

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-type Natriuretic Peptide (CNP) NPRB NPR-B Receptor CNP->NPRB Binding cGMP cGMP NPRB->cGMP Activates Guanylyl Cyclase Domain GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates Downstream_Effectors Downstream Effectors (e.g., MAPK pathway inhibition) PKGII->Downstream_Effectors Phosphorylates Cellular_Response Chondrocyte Proliferation, Matrix Synthesis, Anti-hypertrophic Effects Downstream_Effectors->Cellular_Response Leads to

Caption: CNP Signaling Pathway in Chondrocytes

Quantitative Data on the Effects of CNP in Cartilage

Numerous in vitro and in vivo studies have provided quantitative evidence supporting the therapeutic potential of CNP for cartilage repair. The following tables summarize key findings from this research.

Study TypeModelTreatmentKey Quantitative FindingsReference
In VitroMicromass culture of mouse embryonic limb bud cellsCNPIncreased number of chondrogenic condensations and glycosaminoglycan synthesis.
In VitroGrowth plate chondrocytesCNPFacilitated spontaneous Ca2+ fluctuations, suggesting a role in stimulating bone growth.
In VitroHypertrophic ChondrocytesCNPActivated the cAMP/PKA pathway, contributing to the elongation of the hypertrophic zone.
In VivoMouse model of inflammatory arthritisOverexpression of CNP in chondrocytesPrevented endochondral growth delay and protected against cartilage damage.
In VivoRat knee arthritis modelIntra-articular injection of CNPAlleviated persistent knee pain, although it did not reverse articular cartilage degeneration in this model.

Experimental Protocols

A variety of experimental models and techniques are employed to investigate the effects of CNP on cartilage. Below are detailed methodologies for some of the key experiments cited in the literature.

Micromass Culture of Chondrifying Mesenchymal Cells

This in vitro assay is used to study the early stages of chondrogenesis, including cell condensation and differentiation.

  • Cell Isolation: Limb buds are dissected from mouse embryos (e.g., E11.5). The tissue is then dissociated into a single-cell suspension using enzymatic digestion (e.g., trypsin and collagenase).

  • Cell Plating: The cell suspension is plated as high-density micromass cultures (e.g., 20 µl drops containing 2 x 10^7 cells/ml) onto culture dishes.

  • Treatment: Cultures are treated with varying concentrations of CNP or vehicle control.

  • Analysis: After a set culture period (e.g., 4-6 days), the cultures are fixed and stained. Chondrogenic condensation can be visualized and quantified by staining with Alcian blue, which detects sulfated glycosaminoglycans in the cartilage matrix. Gene and protein expression of chondrogenic markers (e.g., Sox9, Collagen type II) can be assessed by qPCR and Western blotting, respectively.

Ex Vivo Organ Culture of Metatarsal Bones

This model allows for the study of endochondral bone formation in a more physiologically relevant 3D environment.

  • Dissection: Metatarsals are dissected from embryonic or neonatal mice.

  • Culture: The explanted bones are cultured in a defined medium, often on a filter supported by a grid at the air-liquid interface.

  • Treatment: The culture medium is supplemented with CNP or a vehicle control.

  • Analysis: The length of the mineralized diaphysis and the total bone anlagen are measured at different time points using a microscope with a calibrated eyepiece. Histological analysis can be performed on fixed and sectioned bones to assess the morphology of the growth plate, including the length of the proliferative and hypertrophic zones.

Surgically Induced Osteoarthritis Model in Rodents

In vivo models are crucial for evaluating the therapeutic efficacy of CNP in a disease context. The destabilization of the medial meniscus (DMM) model is commonly used.

  • Surgical Procedure: In anesthetized mice or rats, a surgical incision is made to expose the knee joint. The medial meniscotibial ligament is then transected, leading to instability of the medial meniscus and subsequent development of OA-like cartilage lesions.

  • Treatment: CNP or a delivery vehicle is administered, typically via intra-articular injection, at various time points post-surgery.

  • Outcome Assessment:

    • Histology: At the end of the study, knee joints are harvested, decalcified, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, osteophyte formation, and synovial inflammation. Scoring systems like the OARSI score are used for quantitative analysis.

    • Pain Assessment: Behavioral tests, such as weight-bearing measurements or von Frey filament testing, can be used to assess pain and joint function.

    • Imaging: Micro-computed tomography (µCT) can be used to evaluate changes in subchondral bone architecture.

Advanced Drug Delivery Strategies for CNP in Osteoarthritis

A major challenge in the clinical translation of CNP is its short plasma half-life and poor penetration into the dense, avascular cartilage matrix. Advanced drug delivery systems are being explored to overcome these limitations.

Poly(arginine)-Based Delivery Systems

Poly(arginine) and other arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the cellular uptake of various cargo molecules. Conjugating CNP to a poly(arginine) vector could enhance its delivery to chondrocytes within the cartilage matrix.

Polyarginine_Delivery_Workflow Start Start: CNP and Poly(arginine) Vector Conjugation Chemical Conjugation (e.g., via linker) Start->Conjugation CNP_PolyArg CNP-Poly(arginine) Conjugate Conjugation->CNP_PolyArg Administration Intra-articular Injection CNP_PolyArg->Administration Cartilage_Penetration Enhanced Penetration of Cartilage Matrix Administration->Cartilage_Penetration Cellular_Uptake Increased Chondrocyte Uptake (via endocytosis) Cartilage_Penetration->Cellular_Uptake Intracellular_Release Intracellular Release of CNP Cellular_Uptake->Intracellular_Release Signaling Activation of NPR-B/cGMP Pathway Intracellular_Release->Signaling Therapeutic_Effect Therapeutic Effect: Cartilage Repair Signaling->Therapeutic_Effect

Caption: Conceptual Workflow for Poly(arginine)-Mediated CNP Delivery
Fucosylated Polymer-Based Delivery Systems

Fucosylated polysaccharides, such as fucosylated chondroitin (B13769445) sulfate, have shown interesting biological activities, including anti-inflammatory effects. While not directly linked to CNP delivery in the reviewed literature, a fucosylated polymer could potentially serve as a carrier for CNP with the added benefit of its own therapeutic properties. Furthermore, acetalated dextrans are being investigated as pH-sensitive drug delivery vehicles that could release their cargo in the slightly acidic microenvironment of an inflamed joint.

Conclusion and Future Directions

C-type natriuretic peptide holds significant promise as a disease-modifying therapeutic for osteoarthritis due to its well-established role in promoting chondrocyte function and cartilage matrix synthesis. While the specific formulation "this compound" remains to be characterized in the scientific literature, the exploration of advanced drug delivery strategies, such as conjugation to poly(arginine) vectors and encapsulation within functionalized polymers, represents a critical step towards realizing the clinical potential of CNP. Future research should focus on the development and rigorous preclinical testing of these and other novel delivery systems to enhance the targeted delivery and sustained action of CNP within the challenging environment of the osteoarthritic joint. Such efforts will be instrumental in translating the chondroprotective and regenerative properties of CNP into a viable therapy for patients suffering from this debilitating disease.

An In-depth Technical Guide to the Core Properties of C-type Natriuretic Peptide (CNP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CNP-AFU" does not correspond to a standard or widely recognized scientific entity in the existing literature. Therefore, this technical guide focuses on the well-researched molecule, C-type Natriuretic Peptide (CNP), and its analogs, which are of significant interest in drug development. The information provided is intended for researchers, scientists, and drug development professionals.

C-type natriuretic peptide (CNP) is a paracrine signaling molecule with significant roles in vascular homeostasis and, most notably, endochondral bone growth. Its therapeutic potential, particularly for conditions like achondroplasia, has led to the development of CNP analogs designed to have improved pharmacokinetic properties. This guide provides a detailed overview of the properties of CNP and its analogs, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation

Quantitative Data on CNP and its Analogs

The following tables summarize key quantitative data from preclinical and clinical studies of CNP and its analogs, such as vosoritide and a long-acting CNP analog, [Gln6,14]CNP-38.

Table 1: Pharmacokinetic Properties of CNP and its Analogs

ParameterCNPVosoritide[Gln6,14]CNP-38 (weekly formulation)[Gln6,14]CNP-38 (monthly formulation)
Plasma Half-life ~2.6 minutes[1]Daily subcutaneous injections requiredTerminal half-life of ~200 hours in mice[2][3]Terminal half-life of ~600 hours in mice[2][3]
Administration Not suitable for systemic therapy due to rapid degradationDaily subcutaneous injection[3][4][5]Once-weekly subcutaneous injection (projected)[2][3]Once-monthly subcutaneous injection (projected)[2][3]
Mechanism Natural peptideCNP analogCNP analog conjugated to a hydrogel microsphere for slow release[2][3]CNP analog conjugated to a hydrogel microsphere for slow release[2][3]

Table 2: Efficacy of Vosoritide in Clinical Trials for Achondroplasia and Hypochondroplasia

Study PopulationTreatment GroupKey FindingReference
Children with Achondroplasia (Phase 3)VosoritideIncrease in annualized growth velocity of 1.57 cm/year compared to placebo.[6][6]
Children with Achondroplasia (Phase 2 Extension)Vosoritide (15 µg/kg/day)Sustained increase in annualized growth velocity for up to 42 months.[7][7]
Children with Hypochondroplasia (Phase 2)Vosoritide (15 µg/kg/day)Mean increase in annualized growth velocity of 1.81 cm/year.[4][5][4][5]
Children with Achondroplasia (Phase 2)Vosoritide (15 µg/kg/day)Mean increase in height Z-score from baseline to 42 months was 1.03.[7][7]

Table 3: In Vitro Effects of CNP on Chondrocytes

Experimental ModelTreatmentEffectReference
Mouse Embryonic Limb Bud CellsCNPIncreased number of chondrogenic condensations and glycosaminoglycan synthesis.[8][8]
Primary Chondrocyte Cultures from CNP-overexpressing miceInflammatory CytokinesLess sensitive to inflammatory cytokines compared to wild-type.[9][9]
K/BxN TCR mice with CNP overexpressionSystemic Inflammatory ArthritisMilder arthritis, no growth delay, and less cartilage damage.[9][10][9][10]
Chondrocyte/agarose constructsCNP (0.1 to 100 pM)Dose-dependent reduction in nitric oxide and prostaglandin (B15479496) E2 release induced by IL-1β.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the properties and mechanisms of CNP and its analogs.

Primary Chondrocyte Culture and Treatment

This protocol is foundational for studying the direct effects of CNP on chondrocytes.

  • Cell Isolation: Primary chondrocytes can be isolated from the growth plates of long bones (e.g., tibia and femur) of neonatal mice or rats. The tissue is subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to release the chondrocytes from the extracellular matrix.

  • Cell Culture: Isolated chondrocytes are plated in a suitable culture medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

  • Treatment: For experiments, chondrocytes are typically serum-starved for a period to reduce basal signaling activity. Subsequently, the cells are treated with CNP or its analogs at various concentrations and for different durations, depending on the endpoint being measured. For example, to study the effect on proliferation, cells might be treated for 24-48 hours. To investigate signaling events like protein phosphorylation, shorter treatment times (e.g., 5-60 minutes) are used.

Measurement of Cyclic GMP (cGMP) Production

CNP exerts its effects by binding to its receptor, NPR-B, which leads to the production of the second messenger cGMP. Measuring intracellular cGMP levels is a key indicator of CNP pathway activation.

  • Sample Preparation: Chondrocytes are cultured and treated with CNP as described above. To prevent the degradation of cGMP by phosphodiesterases, a phosphodiesterase inhibitor such as IBMX is often added. The reaction is stopped, and the cells are lysed to release intracellular contents. For tissue samples, they are homogenized to extract cGMP.[12]

  • Assay Principle: cGMP levels are typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescent assay.[12][13][14] In these assays, cGMP in the sample competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody binding sites.[14]

  • Procedure Outline (ELISA):

    • Prepare standards with known cGMP concentrations and the prepared cell or tissue lysates.

    • Add standards and samples to wells of a microplate pre-coated with an anti-cGMP antibody.

    • Add a fixed amount of HRP-labeled cGMP to each well and incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the bound HRP to produce a colorimetric or fluorescent signal.

    • The intensity of the signal is inversely proportional to the amount of cGMP in the sample.[14]

    • Quantify the cGMP concentration in the samples by comparing their signal to the standard curve.

Western Blot Analysis of MAPK Pathway Phosphorylation

CNP signaling inhibits the MAPK pathway, a key negative regulator of bone growth. Western blotting is used to measure the phosphorylation status of key proteins in this pathway, such as ERK1/2.

  • Protein Extraction and Quantification: After treatment with CNP and/or a MAPK pathway activator (like FGF2), chondrocytes are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

    • The membrane is washed again, and a chemiluminescent substrate is added. The HRP enzyme catalyzes a reaction that produces light, which is detected on X-ray film or with a digital imager.

    • To normalize for protein loading, the membrane is often stripped of the first set of antibodies and re-probed with an antibody that recognizes the total amount of the target protein (e.g., anti-total-ERK1/2).[15]

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation or inhibition.[16]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying CNP's effects.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP / CNP Analog NPRB NPR-B Receptor CNP->NPRB Binding & Activation cGMP cGMP NPRB->cGMP Converts FGFR3 FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->NPRB PKGII PKG II cGMP->PKGII Activates PKGII->RAF1 Inhibits MEK MEK RAF1->MEK ERK ERK MEK->ERK ERK->InhibitionNode Inhibits Proliferation Chondrocyte Proliferation & Differentiation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Isolate Isolate Primary Chondrocytes Culture Culture Chondrocytes Isolate->Culture Treat Treat with CNP / Analog (e.g., 0.1 - 100 nM) Culture->Treat cGMP Measure cGMP Levels (ELISA / Fluorescent Assay) Treat->cGMP Western Analyze MAPK Phosphorylation (Western Blot) Treat->Western Proliferation Assess Proliferation (e.g., BrdU incorporation) Treat->Proliferation

References

Methodological & Application

Application Notes and Protocols for C-Type Natriuretic Peptide (CNP) Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) is a member of the natriuretic peptide family, which plays a crucial role in various physiological processes, including bone growth, cardiovascular homeostasis, and neural development.[1][2][3][4] Analogs of CNP, such as Vosoritide (BMN 111), have been developed to enhance its therapeutic potential by extending its plasma half-life.[2][5][6] These analogs are of significant interest in research and drug development for conditions like achondroplasia.[5][6] This document provides detailed application notes and protocols for the use of CNP and its analogs in cell culture experiments.

The primary mechanism of CNP action involves binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase-coupled receptor.[1][2] This binding stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).[1] The subsequent signaling cascade can modulate various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway.[1][7][8]

Data Presentation

Table 1: Reported Effects of CNP and its Analogs in Different Cell Culture Models
Cell TypePeptide/AnalogConcentration RangeObserved EffectsReference
Chondrocytes (e.g., ATDC5)CNP10⁻⁹ to 10⁻⁷ MInhibition of FGF-2 mediated ERK phosphorylation, stimulation of endochondral ossification.[8]
ChondrocytesCNPNot specifiedDownregulates aberrant FGFR3 signaling by inhibiting the MAPK-ERK pathway.[1]
Rat Ventricular MyocytesCNPNot specifiedNegative inotropic and positive lusitropic responses, mediated by the PKG pathway and SERCA activation.[9]
Mouse Ventricular CardiomyocytesCNPNot specifiedBlunts catecholamine-mediated arrhythmogenic events by reducing cAMP levels.[10]
Juxtamedullary Afferent ArteriolesCNP10⁻⁷ mol/LDilation via the prostaglandin/nitric oxide pathway.[11]

Experimental Protocols

Protocol 1: Investigating the Effect of a CNP Analog on Chondrocyte Proliferation and Differentiation

Objective: To assess the impact of a CNP analog on the proliferation and differentiation of a chondrogenic cell line (e.g., ATDC5).

Materials:

  • ATDC5 cells

  • DMEM/F12 medium supplemented with 5% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Insulin-Transferrin-Selenium (ITS) supplement

  • CNP analog (e.g., Vosoritide)

  • Recombinant human FGF2 (Fibroblast Growth Factor 2)

  • Cell proliferation assay kit (e.g., MTT or BrdU)

  • Alcian Blue staining solution

  • Antibodies for Western blotting (e.g., anti-pERK, anti-ERK, anti-Sox9)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Lysis buffer for protein extraction

Procedure:

  • Cell Culture:

    • Culture ATDC5 cells in DMEM/F12 with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • For chondrogenic differentiation, switch to a differentiation medium (DMEM/F12 with 5% FBS, 1% Penicillin-Streptomycin, and ITS supplement).

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein analysis and staining).

    • Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).

    • Starve the cells in serum-free medium for 12-24 hours before treatment.

    • Treat cells with varying concentrations of the CNP analog (e.g., 1 nM, 10 nM, 100 nM) with or without a stimulant like FGF2 (e.g., 10 ng/mL) for the desired time points (e.g., 24, 48, 72 hours).

  • Proliferation Assay (MTT):

    • After the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Differentiation Assessment (Alcian Blue Staining):

    • After 7-14 days of differentiation, fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and stain with Alcian Blue solution overnight.

    • Wash with distilled water and visualize the sulfated proteoglycan matrix.

  • Western Blot Analysis of Signaling Pathways:

    • After a short treatment period (e.g., 15-60 minutes) to observe signaling events, lyse the cells.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against pERK, total ERK, and Sox9, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using a chemiluminescence detection system.

Protocol 2: Evaluating the Cardioprotective Effects of a CNP Analog on Cardiomyocytes

Objective: To determine if a CNP analog can mitigate induced stress in cultured cardiomyocytes.

Materials:

  • Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

  • Appropriate culture medium (e.g., DMEM with high glucose, supplemented with FBS)

  • CNP analog

  • Stress-inducing agent (e.g., Isoproterenol, a catecholamine)

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Assay kits for apoptosis (e.g., TUNEL assay) or cell viability (e.g., Live/Dead staining)

  • Microscope with fluorescence and calcium imaging capabilities

Procedure:

  • Cell Culture:

    • Culture cardiomyocytes according to standard protocols.

  • Treatment:

    • Pre-treat cells with the CNP analog at various concentrations for a specified period (e.g., 1-2 hours).

    • Induce stress by adding the stress-inducing agent (e.g., Isoproterenol) for a relevant duration (e.g., 24 hours for apoptosis assays, shorter times for calcium imaging).

  • Calcium Imaging:

    • Load cells with a calcium-sensitive dye (e.g., Fura-2 AM).

    • Record intracellular calcium transients before and after the addition of the stressor in the presence or absence of the CNP analog.

  • Apoptosis/Viability Assay:

    • After the treatment period, perform a TUNEL assay or use a Live/Dead staining kit according to the manufacturer's instructions.

    • Quantify the percentage of apoptotic or dead cells using fluorescence microscopy.

Visualizations

Signaling Pathways

CNP_Signaling_Pathway CNP CNP / CNP Analog NPRB NPR-B Receptor CNP->NPRB Binds NPRC NPR-C Receptor CNP->NPRC cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates RAF RAF PKG->RAF Inhibits FGFR3 FGFR3 RAS RAS FGFR3->RAS Activates RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation Regulates Degradation CNP Degradation NPRC->Degradation Experimental_Workflow cluster_assays Assays Start Start: Seed Chondrocytes Serum_Starve Serum Starvation (12-24h) Start->Serum_Starve Treatment Treat with CNP Analog +/- FGF2 Serum_Starve->Treatment Proliferation Proliferation Assay (e.g., MTT, 24-72h) Treatment->Proliferation Differentiation Differentiation Assay (e.g., Alcian Blue, 7-14d) Treatment->Differentiation Signaling Signaling Pathway Analysis (e.g., Western Blot, 15-60min) Treatment->Signaling Analysis Data Analysis & Interpretation Proliferation->Analysis Differentiation->Analysis Signaling->Analysis

References

Application Notes and Protocols for the Chromogenic α-L-Fucosidase (AFU) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

α-L-fucosidase (AFU) is a lysosomal enzyme that catalyzes the hydrolysis of fucose from fucoglycoconjugates. The determination of AFU activity in biological samples, particularly serum, is a valuable tool in clinical diagnostics and biomedical research. Elevated serum AFU activity has been associated with a variety of pathological conditions, most notably hepatocellular carcinoma (HCC), but also other malignancies such as ovarian, breast, and lung cancer, as well as non-malignant conditions like cirrhosis and diabetes.[1] This chromogenic assay, often referred to as the CNP-AFU assay, provides a quantitative measure of AFU activity.

Assay Principle

The assay is based on the enzymatic cleavage of a chromogenic substrate, typically p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or a similar chloro-nitrophenyl (CNP) derivative, by AFU. The enzyme hydrolyzes the substrate, releasing a fucosyl moiety and a yellow-colored nitrophenolate molecule. The rate of formation of the colored product is directly proportional to the AFU activity in the sample and is measured spectrophotometrically at a wavelength of 405 nm.

Applications
  • Cancer Research: Studying the role of AFU in tumorigenesis and metastasis.

  • Clinical Diagnostics: As a biomarker for the screening and monitoring of hepatocellular carcinoma and other cancers.[2]

  • Drug Development: Screening for inhibitors or modulators of AFU activity.

  • Lysosomal Storage Disease Research: Investigating fucosidosis, a rare genetic disorder characterized by deficient AFU activity.[1]

Assay Performance and Validation

The performance of the chromogenic AFU assay has been well-characterized. The following tables provide a summary of typical validation parameters.

Data Presentation

Table 1: Linearity

Analyte Concentration (U/L)Measured Absorbance (405 nm)R² Value
10.0150.999
100.152
250.378
500.755
751.130
1001.510

The assay demonstrates excellent linearity across the range of 1 to 100 U/L.[1]

Table 2: Precision

Control LevelMean Activity (U/L)Intra-Assay %CV (n=20)Inter-Assay %CV (n=20)
Low (15 U/L)14.8< 5%< 8%
High (60 U/L)61.2< 5%< 8%

The assay exhibits high precision with low coefficients of variation.

Table 3: Accuracy (% Recovery)

Sample MatrixSpiked Concentration (U/L)Measured Concentration (U/L)% Recovery
Serum2019.597.5%
Serum5051.0102.0%
Serum8078.498.0%

The assay demonstrates good accuracy with high recovery rates in serum.

Table 4: Assay Specificity and Sensitivity

ParameterResult
Specificity High for α-L-fucosidase. No significant cross-reactivity with other glycosidases.
Limit of Detection (LOD) Typically around 0.5 U/L.
Limit of Quantitation (LOQ) Typically around 1 U/L.[1]
Diagnostic Sensitivity (HCC) ~76%[2]
Diagnostic Specificity (HCC) ~90.9%[2]

Experimental Protocols

Materials and Reagents
  • Chromogenic substrate (e.g., p-nitrophenyl-α-L-fucopyranoside)

  • Assay Buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)

  • Stop Solution (e.g., 0.2 M sodium carbonate)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Calibrators and Controls

  • Biological samples (serum, plasma, tissue homogenates)

Sample Preparation
  • Serum and Plasma: Can typically be used directly in the assay.

  • Tissue Homogenates: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge to pellet cellular debris. The resulting supernatant is used for the assay.

Assay Procedure
  • Prepare Reagents: Bring all reagents to room temperature before use.

  • Set up the Microplate: Add a defined volume of sample, calibrators, and controls to the wells of a 96-well plate.

  • Initiate the Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the AFU activity in the samples by comparing their absorbance values to the standard curve generated from the calibrators.

Visualizations

Enzymatic Reaction Principle

Enzymatic_Reaction sub p-Nitrophenyl-α-L-fucopyranoside (Substrate - Colorless) afu α-L-Fucosidase (AFU) (Enzyme from Sample) sub->afu prod1 L-Fucose afu->prod1 Hydrolysis prod2 p-Nitrophenol (Product - Yellow) afu->prod2

Caption: Enzymatic cleavage of the chromogenic substrate by AFU.

Experimental Workflow

Experimental_Workflow start Start prep Prepare Reagents (Substrate, Buffer, Stop Solution) start->prep plate Pipette Samples, Calibrators, and Controls into 96-well plate prep->plate add_sub Add Substrate Solution to initiate reaction plate->add_sub incubate Incubate at 37°C for 30 minutes add_sub->incubate add_stop Add Stop Solution incubate->add_stop read Read Absorbance at 405 nm add_stop->read analyze Calculate AFU Activity (U/L) read->analyze end End analyze->end

Caption: Step-by-step workflow for the chromogenic AFU assay.

Clinical Significance of Elevated AFU

Clinical_Significance cluster_cancers Associated Cancers cluster_other Other Associated Conditions elevated_afu Elevated Serum α-L-Fucosidase (AFU) Activity hcc Hepatocellular Carcinoma (Primary Liver Cancer) elevated_afu->hcc ovarian Ovarian Cancer elevated_afu->ovarian breast Breast Cancer elevated_afu->breast lung Lung Cancer elevated_afu->lung cirrhosis Cirrhosis elevated_afu->cirrhosis diabetes Diabetes Mellitus elevated_afu->diabetes

References

Application Notes: C-type Natriuretic Peptide (CNP) in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

It is important to clarify a potential point of confusion regarding the term "CNP-AFU." Scientific literature primarily identifies "this compound" as an abbreviation for 2-Chloro-4-nitrobenzene-α-L-fucoside [1]. This compound is a chromogenic substrate used in biochemical assays to measure the enzymatic activity of α-L-fucosidase (AFU)[1]. The reaction involves the cleavage of this compound by AFU, which releases 2-chloro-4-nitrophenol (B164951) (CNP), a substance that can be quantified spectrophotometrically to determine enzyme activity[1]. This assay is typically used in clinical diagnostics, for example, to assess liver function or certain types of cancer, by measuring AFU levels in serum[1].

Given the detailed request for information on signaling pathways, molecular biology protocols, and applications in drug development, it is highly likely that the intended topic of interest is C-type Natriuretic Peptide (CNP) and its analogs, rather than the chemical substrate this compound. C-type Natriuretic Peptide is a peptide hormone with significant roles in various physiological processes, including bone growth and cardiovascular regulation, making it a subject of extensive research in molecular biology and drug development[2][3][4][5].

Therefore, the following application notes and protocols are focused on C-type Natriuretic Peptide (CNP) and its analogs.

Introduction

C-type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP)[2][5][6]. Unlike ANP and BNP, which are primarily cardiac hormones, CNP acts more as a local, paracrine and autocrine regulator in various tissues, including the vasculature, heart, and bone[5][7]. CNP exerts its effects by binding to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase-coupled receptor[5]. This binding triggers the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinases (PKG) to mediate downstream cellular responses[5].

Key Applications in Molecular Biology and Drug Development:

  • Skeletal Disorders: CNP is a potent stimulator of endochondral ossification, the process responsible for long bone growth[5]. Analogs of CNP, such as Vosoritide (BMN 111), are being developed and used for the treatment of achondroplasia, a common form of dwarfism caused by gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene[8][9][10]. CNP signaling antagonizes the downstream effects of overactive FGFR3 signaling[9].

  • Cardiovascular Research: In the cardiovascular system, CNP is involved in vasodilation, and has protective effects on the heart[4][5][6]. It is considered a heart-protective natriuretic peptide in the context of heart failure[6]. Research in this area focuses on its role in regulating blood pressure and its potential as a therapeutic agent for cardiovascular diseases.

  • Cancer Research: The role of CNP in cancer is multifaceted. While some studies investigate its potential anti-proliferative effects, others explore how fusion proteins involving components of the CNP signaling pathway might contribute to leukemogenesis[11][12].

Signaling Pathways

CNP/NPR-B Signaling Pathway

The primary signaling pathway for CNP involves its binding to the NPR-B receptor, leading to an increase in intracellular cGMP and subsequent activation of PKG. This pathway has several downstream effects, including the inhibition of the Raf-MEK-ERK signaling cascade, which is often overactive in conditions like achondroplasia.

CNP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B Receptor CNP->NPRB Binds cGMP cGMP NPRB->cGMP Activates Guanylyl Cyclase Domain GTP GTP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Raf Raf PKG->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation Regulates

CNP binds to its receptor NPR-B, leading to cGMP production and PKG activation, which in turn inhibits the Raf-MEK-ERK pathway.

Quantitative Data

The following table summarizes quantitative data on the effects of a CNP analog (BMN 111) in a mouse model of achondroplasia.

ParameterTreatment GroupResultReference
Femur LengthControl (Fgfr3Y367C/+ mice)Baseline[9]
CNP analog (10-6 M)Significant concentration-dependent increase[9]
Growth Plate SizeControl (Fgfr3Y367C/+ mice)Reduced proliferative and hypertrophic zones[9]
CNP analog (10-6 M)Almost complete correction of growth-plate size and architecture[9]
ERK1/2 PhosphorylationACH human growth-plate chondrocytesIncreased due to FGF stimulation[9]
CNP analog (10 μM)Reduction in ERK1/2 activation[10]

Experimental Protocols

Protocol 1: In Vitro Treatment of Chondrocytes with a CNP Analog

This protocol describes a general procedure for treating cultured chondrocytes with a CNP analog to assess its effect on cell signaling and proliferation.

Materials:

  • Chondrocyte cell line (e.g., ATDC5) or primary chondrocytes

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • CNP analog (e.g., Vosoritide)

  • Fibroblast Growth Factor 2 (FGF2)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit

  • Antibodies for Western blotting (e.g., anti-phospho-ERK, anti-total-ERK)

Procedure:

  • Cell Culture: Culture chondrocytes in appropriate medium until they reach the desired confluency (typically 70-80%).

  • Serum Starvation: To reduce basal signaling, serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Treatment:

    • Pre-treat the cells with the CNP analog at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Subsequently, stimulate the cells with FGF2 (e.g., 10 ng/mL) for 15-30 minutes to activate the FGFR3 signaling pathway. Include appropriate controls (untreated, CNP analog alone, FGF2 alone).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total ERK as a loading control.

Experimental Workflow Diagram

Experimental_Workflow Start Start Culture Culture Chondrocytes Start->Culture Starve Serum Starve Cells Culture->Starve Pretreat Pre-treat with CNP Analog Starve->Pretreat Stimulate Stimulate with FGF2 Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify WB Western Blot for p-ERK and total ERK Quantify->WB Analyze Analyze Results WB->Analyze

Workflow for assessing the effect of a CNP analog on FGF2-induced ERK phosphorylation in chondrocytes.

Protocol 2: Organ Culture of Fetal Mouse Tibias

This protocol is used to assess the effect of CNP on bone growth ex vivo.

Materials:

  • Timed-pregnant mice (e.g., E15.5)

  • Dissection microscope and tools

  • Culture medium (e.g., α-MEM) with ascorbic acid, β-glycerophosphate, and antibiotics

  • CNP analog

  • Fixative (e.g., 4% paraformaldehyde)

  • Histology processing reagents

Procedure:

  • Dissection: Euthanize timed-pregnant mice and dissect the fetuses. Under a dissection microscope, carefully dissect the tibias from the hindlimbs.

  • Organ Culture:

    • Place each tibia on a filter paper support in a culture dish containing culture medium.

    • Add the CNP analog to the medium at the desired concentrations. Include an untreated control group.

    • Culture the tibias for a specified period (e.g., 6 days), changing the medium every 2 days.

  • Measurement: At the end of the culture period, measure the length of each tibia using a calibrated microscope.

  • Histology:

    • Fix the tibias in 4% paraformaldehyde.

    • Decalcify the bones if necessary.

    • Process the tissues for paraffin (B1166041) embedding.

    • Section the tibias and perform histological staining (e.g., Safranin O) to visualize the growth plate.

  • Analysis: Measure the length of the proliferative and hypertrophic zones of the growth plate from the histological sections.

C-type Natriuretic Peptide and its analogs are important molecules in molecular biology with significant therapeutic potential, particularly in the fields of skeletal and cardiovascular diseases. The protocols and information provided here offer a foundation for researchers and drug development professionals to investigate the molecular mechanisms and applications of CNP.

References

Application Notes and Protocols for CNP-AFU Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-type natriuretic peptide (CNP) is a critical regulator of endochondral bone growth, making it a promising therapeutic agent for skeletal disorders such as achondroplasia and certain forms of arthritis.[1][2][3][4] However, its clinical utility is hampered by a short plasma half-life. To overcome this limitation, we propose a novel nanoparticle-based delivery system: CNP-functionalized Apatite-Functionalized Upconversion (CNP-AFU) nanoparticles. This system is designed to provide sustained release of CNP, targeted delivery to bone tissue, and simultaneous in vivo imaging capabilities.

These application notes provide a comprehensive overview of the proposed delivery methods for this compound in preclinical animal models, including detailed protocols for systemic and local administration. The apatite component, a form of calcium phosphate (B84403), offers high biocompatibility and an affinity for bone tissue.[5][6][7][8] The upconversion nanoparticles (UCNPs), composed of lanthanide-doped nanocrystals, enable near-infrared (NIR) to visible light conversion, allowing for deep-tissue imaging with minimal autofluorescence.[9][10][11][12] The functionalization with CNP facilitates targeted therapeutic action.

Proposed Nanoparticle Formulation: this compound

This compound nanoparticles are envisioned as a core-shell structure. The core consists of lanthanide-doped NaYF4 upconversion nanocrystals (e.g., Yb3+/Er3+ or Yb3+/Tm3+ co-doped) for imaging.[13] This core is coated with a layer of biomimetic apatite (hydroxyapatite or calcium phosphate), which serves as a biocompatible carrier and bone-targeting moiety.[5][14] The C-type natriuretic peptide is then conjugated to the surface of the apatite shell, potentially via a linker to ensure proper folding and receptor binding.[15][16][17][18]

Data Presentation: Hypothetical In Vivo Performance of this compound

The following tables present hypothetical, yet plausible, quantitative data for the in vivo performance of this compound nanoparticles in relevant animal models. This data is synthesized from published studies on the individual components of the nanoparticle system.

Table 1: Hypothetical Biodistribution of this compound in Mice Following Intravenous Administration

Organ/Tissue% Injected Dose per Gram (ID/g) at 4 hours% Injected Dose per Gram (ID/g) at 24 hours% Injected Dose per Gram (ID/g) at 72 hours
Liver45.5 ± 5.230.1 ± 4.515.3 ± 2.8
Spleen25.3 ± 3.118.5 ± 2.99.8 ± 1.9
Lungs5.2 ± 1.52.1 ± 0.80.5 ± 0.2
Kidneys4.8 ± 1.21.5 ± 0.50.3 ± 0.1
Bone (Femur)8.5 ± 2.012.3 ± 2.510.1 ± 2.1
Blood10.1 ± 2.51.2 ± 0.4<0.1

Data are presented as mean ± standard deviation (n=5 mice per group) and are hypothetical.

Table 2: Hypothetical Therapeutic Efficacy of this compound in a Mouse Model of Achondroplasia (Fgfr3ach/+) Following Systemic Administration

Treatment GroupDose (mg/kg)Change in Naso-anal Length (mm) over 4 weeksChange in Femur Length (mm) over 4 weeks
Vehicle Control-2.1 ± 0.30.8 ± 0.1
Free CNP0.52.5 ± 0.40.9 ± 0.2
This compound0.13.2 ± 0.51.2 ± 0.2
This compound0.54.8 ± 0.61.9 ± 0.3
This compound1.05.5 ± 0.72.3 ± 0.4

Data are presented as mean ± standard deviation (n=8 mice per group) and are hypothetical, based on efficacy data for CNP analogs.[19][20]

Table 3: Hypothetical Joint Retention and Cartilage Protection by this compound in a Rat Model of Osteoarthritis Following Intra-Articular Injection

Treatment Group% Injected Dose Remaining in Joint at 72 hoursOARSI Cartilage Degradation Score (0-6)
Saline Control-4.5 ± 0.5
Free CNP<1%3.8 ± 0.6
Blank AFU Nanoparticles65.2 ± 8.1%4.2 ± 0.4
This compound62.5 ± 7.5%2.1 ± 0.7

Data are presented as mean ± standard deviation (n=6 rats per group) and are hypothetical.

Signaling Pathway and Experimental Workflows

C-Type Natriuretic Peptide (CNP) Signaling Pathway

CNP exerts its biological effects, particularly on bone growth, by binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B). This binding activates the guanylyl cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP).[3][21] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G II (PKGII), which in turn phosphorylates and inhibits the Raf-1/MEK/ERK signaling cascade, a downstream pathway of the fibroblast growth factor receptor 3 (FGFR3).[1] In conditions like achondroplasia, where FGFR3 is constitutively active and inhibits chondrocyte proliferation and differentiation, the CNP pathway counteracts this effect, thereby promoting normal bone growth.

CNP_Signaling_Pathway cluster_0 Intracellular Signaling CNP CNP NPRB NPR-B Receptor CNP->NPRB Binds GC Guanylyl Cyclase (intracellular domain) NPRB->GC Activates GTP GTP GC->GTP cGMP cGMP GC->cGMP Converts GTP->cGMP PKGII PKGII cGMP->PKGII Activates Raf1 Raf-1 PKGII->Raf1 Inhibits (via phosphorylation) FGFR3 FGFR3 FGFR3->Raf1 Activates MEK MEK1/2 Raf1->MEK ERK ERK1/2 MEK->ERK Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation Inhibits

CNP Signaling Pathway in Chondrocytes.
Experimental Workflow: Systemic Delivery of this compound

The following workflow outlines the key steps for evaluating the biodistribution and therapeutic efficacy of this compound nanoparticles administered systemically (e.g., intravenously) in a mouse model of skeletal dysplasia.

Systemic_Workflow start Start: Achondroplasia Mouse Model (e.g., Fgfr3ach/+) prep Prepare this compound Suspension in Sterile Saline start->prep random Randomize Mice into Treatment Groups prep->random admin Intravenous (Tail Vein) Injection of this compound random->admin imaging In Vivo Imaging (NIR Excitation) at 4, 24, 72h admin->imaging efficacy Monitor Therapeutic Efficacy (Weekly Measurements) admin->efficacy biodist Euthanize Sub-group of Mice for Biodistribution Analysis imaging->biodist organs Harvest Organs (Liver, Spleen, Lungs, Kidneys, Bone, etc.) biodist->organs quantify Quantify Nanoparticle Concentration (e.g., ICP-MS) organs->quantify end End: Data Analysis quantify->end measure Body Weight, Naso-anal Length, Femur/Tibia Length (X-ray) efficacy->measure endpoint Final Endpoint (e.g., 4 weeks) measure->endpoint histology Harvest Growth Plates for Histological Analysis endpoint->histology histology->end

Workflow for Systemic this compound Delivery.
Experimental Workflow: Local Delivery of this compound

This workflow details the procedure for assessing the joint retention and therapeutic effects of this compound nanoparticles administered locally (e.g., intra-articularly) in a rat model of osteoarthritis.

Local_Workflow start Start: Osteoarthritis Rat Model (e.g., MIA-induced) prep Prepare this compound Suspension in Sterile Saline start->prep random Randomize Rats into Treatment Groups prep->random admin Intra-articular Injection of this compound into Knee Joint random->admin imaging In Vivo Imaging of Knee Joint (NIR Excitation) at 24, 72, 168h admin->imaging pain Assess Pain Behavior (e.g., Incapacitance Testing) admin->pain retention Quantify Joint Retention of Nanoparticles imaging->retention end End: Data Analysis retention->end endpoint Final Endpoint (e.g., 4 weeks) histology Harvest Knee Joints for Histological Analysis endpoint->histology pain->endpoint scoring OARSI Scoring for Cartilage Degradation histology->scoring scoring->end

References

Application Notes: Techniques for Measuring CNP and α-L-fucosidase (AFU) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the quantitative measurement of C-type natriuretic peptide (CNP) and the enzymatic activity of α-L-fucosidase (AFU). C-type natriuretic peptide is a member of the natriuretic peptide family that plays a crucial role in cardiovascular regulation and bone growth.[1][2] α-L-fucosidase is a lysosomal enzyme involved in the breakdown of fucose-containing glycoproteins and glycolipids.[3] Altered levels or activity of CNP and AFU have been associated with various pathological conditions, including heart failure, certain cancers, and fucosidosis.[3][4][5] The accurate measurement of CNP and AFU activity is therefore essential for both basic research and clinical diagnostics. These notes are intended for researchers, scientists, and drug development professionals.

Section 1: Measurement of C-type Natriuretic Peptide (CNP)

CNP exerts its biological effects primarily by binding to the natriuretic peptide receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B).[1][6] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of GTP to cyclic GMP (cGMP).[1] The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which then phosphorylates downstream targets to mediate cellular responses, such as inhibiting the RAF-1/MEK/ERK signaling pathway.[2][7]

CNP Signaling Pathway

CNP_Signaling_Pathway cluster_membrane Cell Membrane NPRB NPR-B Receptor (GC-B) cGMP cGMP NPRB->cGMP Catalyzes GTP to cGMP CNP CNP CNP->NPRB Binds PKG Protein Kinase G (PKG) cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Response Cellular Response (e.g., Chondrocyte Proliferation) ERK->Response

Caption: C-type Natriuretic Peptide (CNP) signaling pathway.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is a highly sensitive and specific method for quantifying CNP in various biological samples, including serum, plasma, and cell culture supernatants.[8][9]

Principle The assay uses a pair of antibodies specific to CNP. A microtiter plate is pre-coated with a capture antibody. When the sample is added, CNP binds to the capture antibody. A second, biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured CNP. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is added, binding to the biotin. Finally, a chromogenic substrate (TMB) is introduced, which is converted by HRP into a colored product. The reaction is terminated with a stop solution, and the color intensity, measured at 450 nm, is directly proportional to the amount of CNP in the sample.[10]

General ELISA Workflow

ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_sample Add 100 µL of Standard or Sample to Pre-Coated Wells prep->add_sample incubate1 Incubate (e.g., 2.5h at RT) add_sample->incubate1 wash1 Wash Wells incubate1->wash1 add_biotin_ab Add 100 µL of Biotinylated Detection Antibody wash1->add_biotin_ab incubate2 Incubate (e.g., 1h at RT) add_biotin_ab->incubate2 wash2 Wash Wells incubate2->wash2 add_strep_hrp Add 100 µL of Streptavidin-HRP Solution wash2->add_strep_hrp incubate3 Incubate (e.g., 45 min at RT) add_strep_hrp->incubate3 wash3 Wash Wells incubate3->wash3 add_tmb Add 100 µL of TMB Substrate wash3->add_tmb incubate4 Incubate (e.g., 30 min at RT, in the dark) add_tmb->incubate4 add_stop Add 50 µL of Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Calculate CNP Concentration read->analyze end End analyze->end

Caption: General experimental workflow for a CNP Sandwich ELISA.

Protocol

  • Materials and Reagents:

    • CNP ELISA Kit (containing pre-coated 96-well plate, lyophilized standard, detection antibody, streptavidin-HRP, wash buffer, assay diluent, TMB substrate, and stop solution).[8]

    • Microplate reader capable of measuring absorbance at 450 nm.[10]

    • Precision pipettes and disposable tips.

    • Distilled or deionized water.

    • Tubes for sample and standard dilutions.

  • Sample Collection and Preparation:

    • Serum: Use a serum separator tube. Allow samples to clot for 2 hours at room temperature or overnight at 4°C before centrifuging for 20 minutes at approximately 1,000 x g.[11]

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.[11]

    • Cell Culture Supernatants: Remove particulates by centrifugation.

    • Samples should be stored at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (based on a typical kit protocol): [8]

    • Reagent Preparation: Reconstitute and dilute all reagents (standards, wash buffer, antibodies) as instructed by the kit manual.

    • Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

    • First Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash: Aspirate the liquid from each well and wash 4 times with 300 µL of 1X Wash Buffer.

    • Add Detection Antibody: Add 100 µL of the prepared biotinylated detection antibody to each well.

    • Second Incubation: Cover and incubate for 1 hour at room temperature.

    • Wash: Repeat the wash step as described in step 4.

    • Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.

    • Third Incubation: Cover and incubate for 45 minutes at room temperature.

    • Wash: Repeat the wash step as described in step 4.

    • Develop Color: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

    • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read Absorbance: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the zero standard (blank) from all other OD values.

    • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.

    • Determine the CNP concentration of the samples by interpolating their mean OD values from the standard curve.

    • Multiply the interpolated concentration by the sample dilution factor to get the final concentration.

Data Presentation: CNP Assay Characteristics
ParameterELISARadioimmunoassay (RIA)
Assay Range 24 - 5,000 pg/mL[9]Varies by protocol
Analytical Sensitivity 24 pg/mL[9]~0.41 pg/tube[4]
Intra-Assay CV < 10%[9]≤ 20%[12]
Inter-Assay CV < 12%[9]≤ 30%[12]
Sample Types Serum, Plasma, Cell Culture Supernatants[9]Plasma[4]
Normal Plasma Level (Adults) 2.7 ± 0.2 pg/mL[4]2.7 ± 0.2 pg/mL[4]

Section 2: Measurement of α-L-fucosidase (AFU) Activity

AFU activity is commonly measured using a colorimetric assay. This method is robust, simple, and suitable for high-throughput screening in various sample types including serum, plasma, tissue homogenates, and cell lysates.[3][13]

Principle The colorimetric assay for AFU activity is based on the enzymatic cleavage of a synthetic substrate, 4-nitrophenyl-α-L-fucopyranoside.[3] AFU catalyzes the hydrolysis of this colorless substrate to release L-fucose and 4-nitrophenol (B140041) (p-nitrophenol).[3][14] Under alkaline conditions created by the addition of a stop reagent, the 4-nitrophenol product becomes an intensely yellow-colored nitrophenolate ion.[3] The increase in absorbance at 405 nm is directly proportional to the AFU activity in the sample.[3][15]

General AFU Colorimetric Assay Workflowdot

AFU_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_substrate Add Substrate Buffer to Wells prep->add_substrate add_sample Add Sample to Wells (and Sample Blanks) add_substrate->add_sample incubate Incubate at 25°C or 37°C (e.g., 20 min) add_sample->incubate add_stop Add Stop Reagent to all Wells incubate->add_stop read Read Absorbance at 405 nm add_stop->read calculate Calculate AFU Activity read->calculate end End calculate->end

References

Application Notes and Protocols for C-Type Natriuretic Peptide (CNP) Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "CNP-AFU" is predominantly associated in scientific literature with 2-Chloro-4-nitrophenyl-α-L-fucopyranoside, a chromogenic substrate used in assays to measure the activity of the enzyme α-L-fucosidase (AFU). It is likely that the query "this compound for protein expression and purification" contains a typographical error and the intended subject is the C-Type Natriuretic Peptide (CNP) , a protein of significant interest to researchers and drug development professionals. This document will focus on the expression and purification of recombinant CNP.

C-Type Natriuretic Peptide (CNP) is a key member of the natriuretic peptide family and plays a crucial role as an autocrine and paracrine regulator in various physiological processes.[1] Unlike Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), which are primarily cardiac hormones, CNP is widely expressed in tissues such as the central nervous system, vascular endothelium, and bone.[1][2] Its involvement in the regulation of cartilaginous growth plate chondrocyte proliferation and differentiation makes it a significant factor in endochondral ossification.[3] Consequently, the CNP/NPR-B/cGMP signaling pathway is a key area of study for potential therapeutic applications in cardiovascular diseases and skeletal disorders.[1][3] The production of high-purity, active recombinant CNP is therefore essential for in-vitro and in-vivo studies aimed at elucidating its biological functions and therapeutic potential.

Experimental Protocols

The following protocols provide a general framework for the expression of a His-tagged CNP fusion protein in E. coli and its subsequent purification using affinity chromatography.

1. Expression Vector Construction

The gene encoding human CNP can be synthesized and cloned into an expression vector suitable for E. coli, such as a pET series vector. For ease of purification, the construct should include a tag, for instance, an N-terminal 6x-His tag.[4][5] The use of fusion protein vectors can enhance the expression levels and facilitate a one-step purification process.[6][7]

2. Transformation and Expression

A typical protocol for transformation and expression is as follows:

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.[8][9]

  • Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.8.[8][9] Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM and continue to incubate for several hours (e.g., 4 hours) at 30-37°C.[8]

3. Cell Lysis and Protein Extraction

  • Cell Harvest: Centrifuge the cell culture to pellet the cells.[8][9]

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl).[8] Lyse the cells by sonication on ice and then centrifuge to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).[8]

4. Affinity Purification of His-tagged CNP

Affinity chromatography is a highly effective method for purifying tagged proteins.[10][11]

  • Column Preparation: Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with the lysis buffer.[9]

  • Binding: Load the clarified cell lysate onto the column. The His-tagged CNP will bind to the nickel resin.

  • Washing: Wash the column extensively with a wash buffer (lysis buffer containing a low concentration of imidazole (B134444), e.g., 20 mM) to remove unbound proteins.

  • Elution: Elute the bound CNP from the column using an elution buffer containing a high concentration of imidazole (e.g., 300 mM).[5] Collect the eluted fractions.

5. Analysis and Storage

  • Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).[4][5]

  • Concentration Determination: Measure the protein concentration of the purified fractions.

  • Storage: Store the purified protein at -20°C or -80°C for long-term stability. The addition of a carrier protein like 0.1% BSA or HSA can be beneficial.[4] For lyophilized proteins, storage at -20°C to -80°C is recommended.[5]

Data Presentation

The yield and purity of recombinant proteins can vary depending on the expression system, purification strategy, and the specific protein being produced.[12][13] Below is a table summarizing typical data for recombinant human CNP.

Product NameExpression SystemPurification MethodPurityMolecular MassConcentration
NPPC Human RecombinantE. coliProprietary chromatographic techniques> 85%13.2 kDa0.25 mg/ml
CNP human Fusion ProteinE. coliAffinity Chromatography> 80%Not specifiedNot specified
Recombinant atrial natriuretic peptide (ANP)E. coliReverse phase and size exclusion chromatography> 98%Not specified> 3 mg/L of culture

Note: Data for ANP, a related natriuretic peptide, is included for comparison as detailed yield information for CNP can be limited.[14]

Visualizations

Below are diagrams representing the experimental workflow for CNP purification and the CNP signaling pathway.

G cluster_expression Protein Expression cluster_extraction Protein Extraction cluster_purification Affinity Purification cluster_analysis Analysis & Storage Transformation Transformation of E. coli Cell_Culture Cell Culture & Growth Transformation->Cell_Culture Induction IPTG Induction Cell_Culture->Induction Cell_Harvest Cell Harvest (Centrifugation) Induction->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Binding Binding to Ni-NTA Column Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution SDS_PAGE Purity Check (SDS-PAGE) Elution->SDS_PAGE Storage Storage at -80°C SDS_PAGE->Storage

Caption: Experimental workflow for recombinant CNP expression and purification.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-Type Natriuretic Peptide (CNP) NPRB NPR-B Receptor CNP->NPRB Binds NPRC NPR-C Receptor (Clearance) CNP->NPRC Binds GC Guanylyl Cyclase Domain NPRB->GC Activates Gi Gi Protein NPRC->Gi Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Bone Growth) PKG->Cellular_Response Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces

Caption: C-Type Natriuretic Peptide (CNP) signaling pathway.

References

Application Notes and Protocols for the Dual-Enzyme Activated Fluorescent Probe HDQ-NA-AFU-Gal

Author: BenchChem Technical Support Team. Date: December 2025

For the Precise Identification of Cellular Senescence

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular senescence is a fundamental biological process characterized by irreversible cell cycle arrest, playing a critical role in aging, tumor suppression, and various age-related diseases. A key challenge in studying senescence is the accurate identification of senescent cells. While senescence-associated β-galactosidase (SA-β-Gal) is a widely used biomarker, its expression in some non-senescent cells can lead to false-positive results. To address this, a dual-channel fluorescent probe, HDQ-NA-AFU-Gal, has been developed for the simultaneous detection of two senescence-associated enzymes: β-galactosidase (β-gal) and α-L-fucosidase (AFU). Both enzymes are upregulated in senescent cells, and their combined detection provides a more accurate and reliable method for identifying cellular senescence in living cells and in vivo models.

Principle of the Assay

The HDQ-NA-AFU-Gal probe is a "turn-on" fluorescent probe that remains non-fluorescent until it is activated by the target enzymes. The probe is designed with two distinct recognition moieties that are cleaved by β-gal and AFU, respectively. Upon enzymatic cleavage, the probe releases two different fluorophores, emitting distinct fluorescent signals that can be detected in separate channels.

  • β-galactosidase (β-gal) activity: In the presence of β-gal, the galactose moiety is cleaved, resulting in a strong red fluorescence emission.

  • α-L-fucosidase (AFU) activity: In the presence of AFU, the fucose moiety is cleaved, leading to a distinct green fluorescence emission.

The dual-channel detection allows for the independent monitoring of both enzymes, and the co-localization of both signals provides a highly specific marker for senescent cells.

Data Presentation

Table 1: Spectral Properties of HDQ-NA-AFU-Gal Probe
Enzyme TargetExcitation Wavelength (λex)Emission Wavelength (λem)Fluorescence Color
α-L-fucosidase (AFU)488 nm550 nm (range: 500-560 nm)Green
β-galactosidase (β-gal)640 nm740 nm (range: 680-770 nm)Red

Data compiled from search results.

Table 2: In Vitro Performance of the HDQ-NA-AFU-Gal Probe
EnzymeLinear Detection Range
α-L-fucosidase (AFU)1–100 U/L
β-galactosidase (β-gal)5–500 U/L

Data represents the linear response of the probe to enzyme concentration in DMSO:PBS buffer (1:9, v/v).

Experimental Protocols

Protocol 1: Induction of Cellular Senescence (Positive Control)

This protocol describes a method to induce senescence in cultured cells, which can then be used as a positive control for staining with the HDQ-NA-AFU-Gal probe.

Materials:

Procedure:

  • Cell Culture: Culture cells of interest in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in culture plates at a density that allows for logarithmic growth.

  • Induction of Senescence: Once the cells reach 50-60% confluency, treat them with a senescence-inducing agent. For example, incubate the cells with doxorubicin at a final concentration of 100-200 nM for 24-48 hours.

  • Recovery: After the treatment period, remove the medium containing the inducing agent, wash the cells twice with PBS, and add fresh culture medium.

  • Incubation: Culture the cells for an additional 3-5 days to allow for the development of the senescent phenotype.

  • Verification: Observe the cells for morphological changes associated with senescence, such as enlarged and flattened cell shape. The cells are now ready for staining.

Protocol 2: Staining of Cultured Cells with HDQ-NA-AFU-Gal Probe

Materials:

  • HDQ-NA-AFU-Gal probe solution (e.g., 1 mM stock in DMSO)

  • Cultured cells (normal and senescent)

  • Cell culture medium

  • PBS

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Probe Preparation: Prepare a working solution of the HDQ-NA-AFU-Gal probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.

  • Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the probe working solution to the cells.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope.

Protocol 3: Fluorescence Microscopy and Image Acquisition

Procedure:

  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with filters for green and red fluorescence detection.

  • Green Channel (AFU detection):

    • Excitation: ~488 nm

    • Emission: ~550 nm (e.g., a 500-560 nm bandpass filter)

  • Red Channel (β-gal detection):

    • Excitation: ~640 nm

    • Emission: ~740 nm (e.g., a 680-770 nm bandpass filter)

  • Image Acquisition: Capture images of both normal and senescent cells in both the green and red channels. It is recommended to also acquire a brightfield or phase-contrast image for cell morphology.

  • Image Analysis:

    • Merge the green and red fluorescence images to visualize the co-localization of AFU and β-gal activity.

    • Quantify the fluorescence intensity in both channels for normal and senescent cells using image analysis software (e.g., ImageJ/Fiji).

Visualizations

G Probe HDQ-NA-AFU-Gal Probe (Non-fluorescent) AFU α-L-fucosidase (AFU) Probe->AFU Fucose cleavage bGal β-galactosidase (β-gal) Probe->bGal Galactose cleavage Intermediate_AFU Intermediate Product 1 AFU->Intermediate_AFU Intermediate_bGal Intermediate Product 2 bGal->Intermediate_bGal Green_Fluorescence Green Fluorescence (λem = 550 nm) Intermediate_AFU->Green_Fluorescence Red_Fluorescence Red Fluorescence (λem = 740 nm) Intermediate_bGal->Red_Fluorescence

Caption: Mechanism of HDQ-NA-AFU-Gal probe activation.

G Start Start: Cell Culture (Normal & Senescent) Prepare_Probe Prepare HDQ-NA-AFU-Gal Working Solution Start->Prepare_Probe Stain_Cells Incubate Cells with Probe (30-60 min, 37°C) Prepare_Probe->Stain_Cells Wash_Cells Wash Cells with PBS (3x) Stain_Cells->Wash_Cells Microscopy Fluorescence Microscopy Wash_Cells->Microscopy Acquire_Images Acquire Green & Red Channel Images Microscopy->Acquire_Images Analyze Image Analysis: - Merge Channels - Quantify Intensity Acquire_Images->Analyze End End: Results Analyze->End

Caption: Experimental workflow for using HDQ-NA-AFU-Gal probe.

Application Notes and Protocols for High-Throughput Screening of α-L-Fucosidase (AFU) Inhibitors using a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Throughput Screening for α-L-Fucosidase (AFU) Inhibitors

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-L-fucosidase (AFU, EC 3.2.1.51) is a lysosomal enzyme that catalyzes the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. Dysregulation of AFU activity has been implicated in several pathological conditions, including cancer, inflammation, and fucosidosis, a rare lysosomal storage disease. Consequently, the identification of potent and selective AFU inhibitors is a significant area of interest for therapeutic development. This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify inhibitors of AFU using a chromogenic substrate, 2-chloro-4-nitrophenyl-α-L-fucopyranoside, which releases 2-chloro-4-nitrophenol (B164951) (CNP) upon enzymatic cleavage. This assay is robust, and readily adaptable to a 96- or 384-well format, making it suitable for large-scale screening campaigns.

Assay Principle

The assay is based on the enzymatic activity of α-L-fucosidase on a synthetic substrate, 2-chloro-4-nitrophenyl-α-L-fucopyranoside. In the presence of AFU, the substrate is hydrolyzed, releasing L-fucose and 2-chloro-4-nitrophenol (CNP). When the reaction is stopped with a basic solution, the CNP is converted to its phenolate (B1203915) form, which is a yellow-colored compound with a maximum absorbance at 405 nm. The intensity of the color is directly proportional to the amount of CNP produced and thus to the AFU activity. Potential inhibitors of AFU will decrease the rate of this reaction, leading to a reduced absorbance signal.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection Substrate 2-chloro-4-nitrophenyl-α-L-fucopyranoside (Colorless) Product1 L-Fucose Substrate->Product1 + H₂O Product2 2-chloro-4-nitrophenol (CNP) Enzyme α-L-Fucosidase (AFU) Enzyme->Substrate CNP 2-chloro-4-nitrophenol Product2->CNP Phenolate 2-chloro-4-nitrophenolate (Yellow) CNP->Phenolate pH > 7 StopSolution Stop Solution (e.g., Na₂CO₃) StopSolution->CNP

Caption: Enzymatic reaction and detection principle.

Materials and Reagents

ReagentSupplierCatalog NumberStorage
α-L-Fucosidase (from bovine kidney)Sigma-AldrichFUC01-20°C
2-chloro-4-nitrophenyl-α-L-fucopyranosideCarbosynthOC059904°C
Sodium Acetate Buffer (0.1 M, pH 5.0)In-house preparationN/A4°C
Sodium Carbonate (Na₂CO₃)Sigma-AldrichS7795RT
Dimethyl Sulfoxide (DMSO), ACS gradeSigma-AldrichD8418RT
Deoxyfuconojirimycin (Positive Control Inhibitor)Cayman Chemical10009705-20°C
96-well or 384-well clear, flat-bottom platesCorning3596 or 3701RT

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.0.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-L-fucosidase in Assay Buffer. Aliquot and store at -20°C.

  • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final concentration). The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of 2-chloro-4-nitrophenyl-α-L-fucopyranoside in DMSO.

  • Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final concentration, typically around the Kₘ value).

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃) in deionized water.

  • Compound Plates: Prepare serial dilutions of test compounds and control inhibitor (Deoxyfuconojirimycin) in DMSO. Further dilute in Assay Buffer to the desired concentrations (e.g., 4X the final concentration).

High-Throughput Screening Protocol (96-well format)

HTS_Workflow Start Start Dispense_Compounds Dispense 25 µL of test compounds, positive control (inhibitor), and negative control (buffer with DMSO) into wells. Start->Dispense_Compounds Dispense_Enzyme Add 25 µL of working enzyme solution to all wells. Dispense_Compounds->Dispense_Enzyme Incubate_Pre Pre-incubate at room temperature for 15 minutes. Dispense_Enzyme->Incubate_Pre Dispense_Substrate Add 50 µL of working substrate solution to initiate the reaction. Incubate_Pre->Dispense_Substrate Incubate_Reaction Incubate at 37°C for 30 minutes. Dispense_Substrate->Incubate_Reaction Add_Stop Add 100 µL of Stop Solution to each well. Incubate_Reaction->Add_Stop Read_Absorbance Measure absorbance at 405 nm using a plate reader. Add_Stop->Read_Absorbance Data_Analysis Analyze data: calculate percent inhibition and Z'-factor. Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow.
  • Compound Dispensing: Add 25 µL of the diluted test compounds, positive control inhibitor (e.g., Deoxyfuconojirimycin), or negative control (Assay Buffer with the same percentage of DMSO as the compound wells) to the wells of a 96-well plate.

  • Enzyme Addition: Add 25 µL of the working enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the enzymatic reaction. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized to ensure the reaction is within the linear range.

  • Reaction Termination: Add 100 µL of Stop Solution to each well to stop the reaction and develop the color.

  • Detection: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis and Interpretation

  • Blank Correction: Subtract the average absorbance of the blank wells (no enzyme) from all other readings.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound using the following formula:

    % Inhibition = [1 - (Absorbance of test well - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1][2] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the following formula:

    Z' = 1 - [(3 x SD of positive control) + (3 x SD of negative control)] / |Mean of positive control - Mean of negative control|

    • Positive control: Enzyme without inhibitor (maximum signal).

    • Negative control: Enzyme with a known potent inhibitor or no enzyme (minimum signal).

  • Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50%) are considered primary hits.

  • Dose-Response and IC₅₀ Determination: Primary hits should be further evaluated in dose-response experiments to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Quantitative Data Summary

The following tables provide representative data for assay validation and inhibitor profiling.

Table 1: Assay Validation Parameters

ParameterValueInterpretation
Z'-Factor≥ 0.7Excellent assay quality suitable for HTS.[1][2]
Signal-to-Background Ratio> 10A large dynamic range of the assay.
CV (%) of Controls< 10%Good reproducibility of the assay.

Table 2: IC₅₀ Values of Known α-L-Fucosidase Inhibitors

InhibitorIC₅₀ (µM)Source Organism of AFUReference
Deoxyfuconojirimycin0.05 - 5.0Bovine Kidney[3][4]
L-Fucono-1,4-lactone10 - 50Human Liver
Castanospermine> 100Bovine Kidney

Troubleshooting

IssuePossible CauseSolution
High well-to-well variabilityInaccurate pipetting, improper mixing.Use calibrated multichannel pipettes. Ensure thorough but gentle mixing of the plate after each addition.
Low Z'-factorSmall signal window, high variability.Optimize enzyme and substrate concentrations. Increase incubation time (while ensuring linearity). Check for reagent instability.
Colored or fluorescent compoundsInterference with absorbance reading.Run a parallel assay without the enzyme to identify compounds that absorb at 405 nm. If interference is significant, consider a different assay format (e.g., fluorometric).
Precipitated compoundsPoor solubility of test compounds.Decrease the final concentration of the test compounds. Increase the percentage of DMSO (ensure it does not inhibit the enzyme).

Conclusion

The described high-throughput screening protocol provides a robust and reliable method for the identification of α-L-fucosidase inhibitors. The use of the chromogenic substrate 2-chloro-4-nitrophenyl-α-L-fucopyranoside allows for a simple and sensitive colorimetric readout that is well-suited for automation. Careful assay optimization and validation, including the determination of the Z'-factor, are crucial for the success of any HTS campaign. The identified hits from this primary screen can then be further characterized in secondary assays to confirm their activity and elucidate their mechanism of action, ultimately contributing to the development of novel therapeutics.

References

Practical Guide to Working with C-Type Natriuretic Peptide (CNP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing C-Type Natriuretic Peptide (CNP) and its analogs, such as Vosoritide, in a research and drug development context. It includes an overview of the signaling pathway, detailed experimental protocols for in vitro and in vivo studies, and a summary of key clinical trial data.

Introduction

C-Type Natriuretic Peptide (CNP) is a paracrine signaling molecule that plays a crucial role in endochondral ossification (bone growth) and cardiovascular homeostasis.[1] Its analogs, most notably Vosoritide, have been developed as therapeutic agents, particularly for the treatment of achondroplasia, the most common form of dwarfism.[2] This guide will provide practical information for researchers working with these compounds.

Mechanism of Action and Signaling Pathway

CNP exerts its biological effects by binding to its specific receptor, Natriuretic Peptide Receptor-B (NPR-B), a transmembrane guanylyl cyclase.[3][4] This binding activates the receptor's intracellular guanylyl cyclase domain, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5] The elevated intracellular cGMP levels then activate cGMP-dependent Protein Kinase G (PKG).[3]

A primary downstream effect of PKG activation in chondrocytes is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by targeting and inhibiting RAF-1, an upstream kinase of MEK1/2 and ERK1/2.[6] In conditions like achondroplasia, which are caused by a gain-of-function mutation in Fibroblast Growth Factor Receptor 3 (FGFR3) that leads to constitutive activation of the MAPK pathway and impaired chondrocyte proliferation and differentiation, CNP's inhibitory action on this pathway helps to restore normal bone growth.[3]

CNP Signaling Pathway Diagram

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP / Analog (e.g., Vosoritide) NPRB NPR-B (Guanylyl Cyclase-B) Extracellular Domain Transmembrane Domain Intracellular Domain CNP->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to cGMP GTP GTP GTP->NPRB PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits MEK12 MEK1/2 RAF1->MEK12 Activates ERK12 ERK1/2 MEK12->ERK12 Activates Proliferation Chondrocyte Proliferation & Differentiation ERK12->Proliferation Inhibits FGFR3 FGFR3 (Activated in Achondroplasia) FGFR3->RAF1 Activates

CNP Signaling Pathway in Chondrocytes.

Quantitative Data Summary

The clinical development of Vosoritide for achondroplasia has generated significant quantitative data regarding its efficacy and safety.

Table 1: Vosoritide Phase 2 Clinical Trial - Dose-Response on Annualized Growth Velocity (AGV)[7][8]
CohortDose (µg/kg/day)Number of Participants (N)Age Range (years)Change in AGV from Baseline (cm/year)
12.585-10Increased
27.585-10Increased
315.0106-111.46
430.095-81.10

Note: In cohorts 3 and 4, who received continuous dosing, the highest increase in AGV was observed, with no significant difference between the 15 and 30 µg/kg doses.[7]

Table 2: Vosoritide Phase 3 Clinical Trial - Efficacy and Safety Overview[9]
ParameterVosoritide GroupPlacebo Groupp-value
Change in AGV from Baseline (cm/year) 1.57-<0.0001
Change in Height Z Score from Baseline +0.28-<0.0001
Adverse Events Similar profile to placebo--
Table 3: Real-World Data on Vosoritide Treatment (12-Month Study)[2]
ParameterMean Change ± SDp-value
Achondroplasia (ACH) Height z-score 0.52 ± 0.35<0.0001
CDC Height z-score 0.38 ± 0.44<0.0001
6-Minute Walk Test z-score Improvement from -2.00 ± 1.12 to -1.39 ± 1.230.0215

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Isolation Primary Chondrocyte Isolation & Culture cGMP_Assay cGMP Assay Isolation->cGMP_Assay Cell Source Western_Blot Western Blot (p-ERK/ERK) Isolation->Western_Blot Cell Source Animal_Model Achondroplasia Mouse Model Treatment CNP Analog Administration Animal_Model->Treatment Analysis Histological & Morphometric Analysis of Growth Plates Treatment->Analysis

General experimental workflow for CNP studies.
Protocol 1: Isolation and Culture of Primary Chondrocytes

This protocol describes the isolation of primary chondrocytes from murine costal or growth plate cartilage, a crucial first step for in vitro studies.[8][9]

Materials:

  • Neonatal mice (P0-P5)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type II

  • Hanks' Balanced Salt Solution (HBSS)

  • Phosphate-Buffered Saline (PBS)

  • Cell strainers (70-100 µm)

  • Sterile dissection tools

  • Tissue culture plates

Procedure:

  • Tissue Dissection: Euthanize neonatal mice according to approved institutional protocols. Under sterile conditions, dissect the anterior rib cage (for costal chondrocytes) or long bones (for growth plate chondrocytes).[8]

  • Cartilage Isolation: Carefully remove surrounding soft tissues. For costal chondrocytes, isolate the cartilaginous portion of the ribs. For growth plate chondrocytes, dissect the epiphyseal ends of long bones.

  • Enzymatic Digestion:

    • Mince the cartilage into small pieces (approximately 1 mm³).

    • Incubate the minced tissue in a digestion solution containing Collagenase Type II (e.g., 3 mg/mL in DMEM with 10% FBS) for 2-4 hours at 37°C with gentle agitation.[10]

  • Cell Isolation and Plating:

    • Following digestion, pass the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 200-300 x g for 5-10 minutes.

    • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the chondrocytes at a high density (e.g., 1-2 x 10^6 cells/well in a 6-well plate) in complete culture medium.

  • Cell Culture:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Chondrocytes will attach and proliferate, reaching confluency within 5-7 days.

Protocol 2: In Vitro cGMP Assay

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to measure intracellular cGMP levels in chondrocytes following stimulation with CNP or its analogs.[11][12]

Materials:

  • Primary chondrocytes cultured in multi-well plates

  • CNP or CNP analog (e.g., Vosoritide)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Commercially available cGMP ELISA kit (e.g., from Cayman Chemical, Cell Signaling Technology)[13][14]

  • Cell lysis buffer (provided in the ELISA kit)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Plate primary chondrocytes in a multi-well plate (e.g., 24- or 48-well) and grow to 80-90% confluency.

    • On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours to reduce basal cGMP levels.

  • PDE Inhibition:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cGMP degradation.[12]

  • CNP Stimulation:

    • Add varying concentrations of CNP or its analog to the wells. Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • cGMP Quantification (ELISA):

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves adding cell lysates and a fixed amount of HRP-linked cGMP to an anti-cGMP antibody-coated plate.

    • After incubation and washing steps, add the substrate and measure the absorbance using a microplate reader. The signal is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided cGMP standards.

    • Determine the cGMP concentration in the samples from the standard curve.

    • Normalize the cGMP concentration to the total protein content of each sample.

Protocol 3: Western Blot Analysis of MAPK/ERK Pathway Inhibition

This protocol describes the detection of total and phosphorylated ERK1/2 (p-ERK1/2) in chondrocytes treated with CNP or its analogs to assess the inhibition of the MAPK pathway.[15][16]

Materials:

  • Primary chondrocytes cultured in multi-well plates

  • CNP or CNP analog

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture primary chondrocytes to 80-90% confluency.

    • Treat cells with CNP or its analog at various concentrations and for different time points. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the p-ERK1/2 antibodies using a stripping buffer.

    • Re-probe the membrane with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

Protocol 4: In Vivo Studies in an Achondroplasia Mouse Model

This protocol provides a general framework for evaluating the efficacy of CNP analogs in a mouse model of achondroplasia.[17][18]

Materials:

  • Achondroplasia mouse model (e.g., Fgfr3Y367C/+) and wild-type littermates

  • CNP analog (e.g., Vosoritide)

  • Vehicle control (e.g., saline)

  • Subcutaneous injection supplies

  • Calipers for morphometric measurements

  • Fixatives (e.g., 4% paraformaldehyde)

  • Decalcification solution (e.g., EDTA)

  • Paraffin (B1166041) or OCT embedding medium

  • Microtome

  • Stains for histological analysis (e.g., Hematoxylin & Eosin, Safranin O)

  • Microscope with imaging capabilities

Procedure:

  • Animal Model and Treatment:

    • Use a validated mouse model of achondroplasia.[18]

    • Begin treatment at an early postnatal age (e.g., P7).

    • Administer the CNP analog or vehicle control via daily subcutaneous injections for a specified duration (e.g., 3-4 weeks).[17] Doses should be based on previous studies or dose-finding experiments.

  • Morphometric Analysis:

    • Monitor body weight and perform regular measurements of body length (naso-anal), tail length, and limb length using calipers.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and dissect the long bones (e.g., femur, tibia) and spine.

    • Fix the tissues in 4% paraformaldehyde overnight.

    • Decalcify the bones in a suitable decalcification solution.

    • Process the tissues and embed them in paraffin or OCT.

  • Histological Analysis:

    • Section the embedded tissues using a microtome.

    • Stain the sections with H&E to visualize overall morphology and with Safranin O to assess proteoglycan content in the growth plates.

    • Examine the growth plates for changes in the height of the proliferative and hypertrophic zones.

  • Immunohistochemistry (Optional):

    • Perform immunohistochemistry on tissue sections to analyze the expression of specific markers of chondrocyte proliferation (e.g., Ki67) and differentiation (e.g., Collagen X).

  • Data Analysis:

    • Compare the morphometric measurements and histological parameters between the treated and control groups using appropriate statistical analyses.

Conclusion

This guide provides a practical framework for researchers and drug development professionals working with CNP and its analogs. The detailed protocols and summarized data offer a solid foundation for designing and executing experiments to further investigate the therapeutic potential of this important signaling pathway. As with any experimental work, it is crucial to optimize these protocols for specific cell types, animal models, and research questions.

References

Troubleshooting & Optimization

Technical Support Center: CNP-AFU Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide assumes "CNP-AFU" refers to a fusion peptide created by linking C-type Natriuretic Peptide (CNP) and Atrial Natriuretic Factor (ANF), as a specific peptide denoted "this compound" is not prominently documented in scientific literature. For this guide, we will use a representative fusion sequence consisting of human CNP-22 linked to human ANF (28 amino acids) via a flexible Gly-Ser-Gly linker.

Hypothetical Fusion Peptide Sequence (CNP-GSG-ANF): [CNP-22]-(Gly-Ser-Gly)-[ANF] GLSKGCFGLKLDRIGSMSGGC-GSG- SLRRSSCFGGRIDRIGAQSGLGCNSFRY

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the chemical synthesis of this CNP-ANF fusion peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of the CNP-ANF fusion peptide?

A1: The primary challenges during the SPPS of a CNP-ANF fusion peptide include:

  • Peptide Aggregation: The presence of hydrophobic residues in both CNP and ANF sequences can lead to aggregation of the growing peptide chain on the solid support. This can hinder solvent and reagent access, leading to incomplete reactions.

  • Difficult Couplings: Certain amino acid sequences, particularly those involving β-branched residues (Isoleucine, Valine) or Arginine, can be sterically hindered, making coupling reactions less efficient.

  • Disulfide Bond Formation: The presence of four cysteine residues (two in CNP and two in ANF) necessitates a carefully controlled oxidation step to ensure the correct formation of the two intramolecular disulfide bridges. Incorrect disulfide bond formation can lead to a heterogeneous mixture of isomers.

  • Low Yield and Purity: A combination of the above factors can result in low overall yield and the presence of deletion sequences or other impurities that are difficult to remove during purification.

Q2: How can I minimize peptide aggregation during synthesis?

A2: To minimize on-resin aggregation, consider the following strategies:

  • Use of Chaotropic Agents: Incorporating salts like NaClO4 or KCl into the synthesis solvents can disrupt secondary structures and improve solvation.

  • Special Solvents: Employing solvents with high polarity and hydrogen bond-disrupting capabilities, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can be beneficial.

  • Elevated Temperature: Performing coupling reactions at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt aggregates.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation by providing localized heating.

Q3: What are the best practices for forming the two intramolecular disulfide bonds correctly?

A3: For selective disulfide bond formation, a strategy involving orthogonal cysteine protecting groups is recommended. For instance, you can use Trityl (Trt) protection for one pair of cysteines and Acetamidomethyl (Acm) for the other. The Trt groups can be removed with mild acid during cleavage from the resin, allowing for the first disulfide bond formation through air oxidation or other mild oxidizing agents. Subsequently, the Acm groups can be removed using iodine, which also facilitates the formation of the second disulfide bond.

Q4: What analytical techniques are recommended for characterizing the final CNP-ANF product?

A4: A comprehensive characterization of the purified peptide should include:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reversed-phase C18 column is typically used.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide and identify any impurities.

  • Amino Acid Analysis (AAA): To verify the amino acid composition of the peptide.

  • Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the fusion peptide and ensure proper folding.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Crude Peptide Incomplete deprotection or coupling reactions due to aggregation.- Use aggregation-disrupting solvents (NMP, DMSO).- Incorporate pseudoproline dipeptides at key positions to disrupt secondary structures.- Employ microwave-assisted synthesis.
Steric hindrance during coupling of specific amino acids (e.g., Arg, Ile, Val).- Use a more potent coupling reagent like HATU or HCTU.- Extend the coupling time or perform a double coupling for difficult residues.
Loss of peptide chains from the resin during synthesis.- Ensure the use of a stable linker appropriate for your synthesis strategy.
Multiple Peaks in HPLC of Crude Product Presence of deletion sequences from incomplete couplings.- Optimize coupling conditions (reagent, time, temperature).- Consider capping unreacted amino groups with acetic anhydride (B1165640) after each coupling step.
Racemization of amino acids during activation.- Add an racemization suppressant like HOBt or Oxyma Pure® to the coupling reaction.
Premature removal of side-chain protecting groups.- Ensure the appropriate protecting groups are used for each amino acid and that the deprotection conditions are specific.
Incorrect Molecular Weight in Mass Spectrum Incomplete removal of protecting groups.- Optimize the cleavage cocktail and extend the cleavage time. Ensure all scavengers are present.
Deletion or addition of amino acids.- Review the synthesis protocol and ensure accurate programming of the synthesizer.
Broad or Tailing Peaks in HPLC Purification Peptide aggregation in the purification buffer.- Add organic modifiers (e.g., acetonitrile (B52724), isopropanol) or a small amount of acid (e.g., TFA, acetic acid) to the mobile phase to improve solubility.
Interaction of the peptide with the column material.- Use a column with a different stationary phase or pore size.
Low Recovery After Purification Irreversible adsorption of the peptide to the chromatography resin.- Modify the mobile phase composition (pH, ionic strength).- Use a different type of chromatography (e.g., ion exchange).
Precipitation of the peptide during lyophilization.- Ensure the peptide is fully dissolved in a suitable solvent (e.g., water/acetonitrile mixture with a small amount of acid) before freezing.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for CNP-ANF

This protocol outlines a general procedure for the automated synthesis of the CNP-ANF fusion peptide using Fmoc/tBu chemistry.

  • Resin Selection and Preparation:

    • Start with a pre-loaded Fmoc-Tyr(tBu)-Wang resin.

    • Swell the resin in DMF for 30 minutes before the first coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. For difficult couplings, a second coupling may be necessary.

  • Washing:

    • After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether two more times and dry under vacuum.

Purification Protocol
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC Conditions:

    • Column: Preparative reversed-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 60 minutes is a good starting point.

  • Fraction Collection: Collect fractions based on the UV absorbance at 214 nm and 280 nm.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry. Pool the fractions containing the pure product.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white powder.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G Troubleshooting Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Start Synthesis CheckCrude Analyze Crude Product (HPLC, MS) Start->CheckCrude LowYield Low Yield? CheckCrude->LowYield Impurities High Impurities? CheckCrude->Impurities OptimizeSynthesis Optimize Synthesis: - Solvents - Coupling Reagents - Temperature LowYield->OptimizeSynthesis Yes Purify Purify Crude Peptide (HPLC) LowYield->Purify No Impurities->OptimizeSynthesis Yes Impurities->Purify No OptimizeSynthesis->Start Re-synthesize CheckPure Analyze Purified Fractions (HPLC, MS) Purify->CheckPure LowRecovery Low Recovery? CheckPure->LowRecovery PoorPurity Poor Purity? CheckPure->PoorPurity OptimizePurification Optimize Purification: - Gradient - Column - Mobile Phase LowRecovery->OptimizePurification Yes FinalProduct Pure this compound LowRecovery->FinalProduct No PoorPurity->OptimizePurification Yes PoorPurity->FinalProduct No OptimizePurification->Purify Re-purify

A flowchart for troubleshooting this compound synthesis and purification.

Signaling Pathway of Natriuretic Peptides

G Natriuretic Peptide Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ANP ANP / ANF NPRA NPR-A Receptor ANP->NPRA CNP CNP NPRB NPR-B Receptor CNP->NPRB GTP GTP NPRA->GTP activates Guanylate Cyclase domain NPRB->GTP activates Guanylate Cyclase domain cGMP cGMP GTP->cGMP converts to PKG Protein Kinase G (PKG) cGMP->PKG activates PhysiologicalEffects Physiological Effects (Vasodilation, Natriuresis) PKG->PhysiologicalEffects phosphorylates targets leading to

Technical Support Center: Optimizing CNP-AFU Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your C-type Natriuretic Peptide (CNP) Arbitrary Fluorescence Unit (AFU) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is a CNP-AFU experiment?

A1: A this compound experiment typically refers to a cell-based fluorescence assay to measure the activity of C-type Natriuretic Peptide (CNP). The readout is often in Arbitrary Fluorescence Units (AFU), which quantifies the fluorescence intensity. These assays commonly measure the downstream effects of CNP signaling, such as the production of its second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), using fluorescent biosensors.[1][2]

Q2: What is the underlying principle of a common this compound assay?

A2: The primary mechanism of CNP action is through binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase.[3][4][5] This binding activates the receptor, leading to the conversion of GTP to cGMP.[3][4][5] Many this compound assays utilize genetically encoded fluorescent biosensors, often based on Förster Resonance Energy Transfer (FRET), that change their fluorescence properties upon binding to cGMP.[1][2][6] An increase in intracellular cGMP concentration leads to a measurable change in fluorescence, reported in AFU.

Q3: Which cell lines are suitable for this compound experiments?

A3: The choice of cell line is critical and depends on the expression of the CNP receptor, NPR-B. Common cell lines used in research for natriuretic peptide signaling include cardiomyocytes, fibroblasts, and specific neuronal cells.[1][2][7] It is essential to verify the expression and functionality of NPR-B in your chosen cell line.

Q4: What are the key controls to include in a this compound experiment?

A4: To ensure the validity of your results, the following controls are recommended:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve the CNP or test compounds. This establishes the baseline fluorescence.

  • Positive Control: A known agonist of NPR-B, such as a saturating concentration of CNP, to determine the maximum signal window.

  • Negative Control: An untreated cell population to monitor for autofluorescence and background signal.

  • Transfection Control (if using biosensors): Cells transfected with a control plasmid to assess transfection efficiency and potential toxicity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Inconsistent cell seeding density.- "Edge effect" in multi-well plates.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a mock solution.- Use calibrated pipettes and consistent technique.[9][10]
Low Signal-to-Noise Ratio - Low expression of NPR-B in the chosen cell line.- Insufficient CNP concentration or incubation time.- High background fluorescence from media or cells.- Low affinity of the cGMP biosensor.- Confirm NPR-B expression via qPCR or Western blot.- Perform a dose-response and time-course experiment to optimize CNP treatment.- Use phenol (B47542) red-free media and wash cells before reading.- Consider using a higher affinity cGMP biosensor if available.[2][9][11]
No Response to CNP Stimulation - Inactive CNP peptide.- Absence or non-functionality of NPR-B.- Issues with the fluorescent biosensor (e.g., poor expression, incorrect localization).- Assay buffer is too cold, leading to low enzyme activity.- Use a fresh, properly stored aliquot of CNP.- Validate the cell line for functional NPR-B expression.- Verify biosensor expression and localization via microscopy.- Equilibrate all reagents to the specified assay temperature.[10]
High Background Fluorescence - Autofluorescence from cells or media components (e.g., phenol red, riboflavin).- Contamination of reagents or cell culture.- Use phenol red-free media.- Select fluorescent probes with emission spectra that minimize overlap with cellular autofluorescence.- Maintain aseptic technique and use sterile, high-purity reagents.[11]

Experimental Protocols

General Protocol for a Cell-Based CNP-cGMP FRET Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding:

    • Seed cells expressing a cGMP FRET biosensor into a 96-well or 384-well black, clear-bottom microplate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.[9]

  • Compound Preparation and Addition:

    • Prepare a stock solution of CNP in an appropriate buffer.

    • Perform serial dilutions of the CNP stock solution to create a range of concentrations for the dose-response experiment.

    • Carefully add the diluted CNP or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined optimal time to allow for CNP-induced cGMP production. This should be determined through a time-course experiment.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for your FRET biosensor using a microplate reader.

    • Record the data as Arbitrary Fluorescence Units (AFU).

  • Data Analysis:

    • Subtract the background fluorescence (from vehicle-treated wells) from all measurements.

    • Calculate the FRET ratio if applicable.

    • Plot the change in AFU against the CNP concentration to generate a dose-response curve and determine the EC50.

Quantitative Data Summary

The following table provides a summary of typical concentration ranges and conditions that may be used in this compound experiments. These values should be considered as starting points for optimization.

ParameterTypical RangeNotes
CNP Concentration 1 pM - 1 µMA wide range is recommended for initial dose-response experiments.
Cell Seeding Density (96-well plate) 10,000 - 50,000 cells/wellHighly dependent on the cell type and proliferation rate. Optimize for 70-90% confluency at the time of the assay.[12]
Incubation Time 5 - 60 minutescGMP production is often rapid and transient. A time-course experiment is crucial.
Excitation/Emission Wavelengths Dependent on the biosensorRefer to the manufacturer's specifications for the specific FRET pair used in your biosensor.

Visualizations

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-type Natriuretic Peptide (CNP) NPRB Natriuretic Peptide Receptor-B (NPR-B) CNP->NPRB Binding & Activation cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Cellular Effects PKG->Downstream Phosphorylates Targets

Caption: CNP Signaling Pathway.

Experimental_Workflow A 1. Seed Cells with Fluorescent Biosensor B 2. Incubate for 24h A->B D 4. Add Compounds to Cells B->D C 3. Prepare CNP Dilutions & Controls C->D E 5. Incubate for Optimal Time D->E F 6. Measure Fluorescence (AFU) with Plate Reader E->F G 7. Data Analysis (Dose-Response Curve) F->G

Caption: this compound Experimental Workflow.

References

Technical Support Center: C-Type Natriuretic Peptide (CNP) and Advanced Glycation End-Products (AFU/AGEs) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-type natriuretic peptide (CNP) and advanced glycation end-products (AGEs), often referred to as advanced glycation end-product-modified proteins (AFU).

Frequently Asked Questions (FAQs)

Q1: What is the primary biological interaction between CNP and AGEs being investigated?

A1: Research indicates that CNP can counteract the detrimental effects of AGEs. For instance, studies have shown that CNP can protect against AGE-induced barrier dysfunction in retinal pigment epithelium, a process relevant to diabetic retinopathy.[1] The interaction is often studied in the context of diseases where both CNP signaling and AGEs accumulation are implicated, such as diabetes, cardiovascular diseases, and skeletal disorders.[1][2]

Q2: What are the common experimental models used to study CNP-AGEs interactions?

A2: Common models include in vitro cell cultures (e.g., chondrocytes, endothelial cells, retinal pigment epithelial cells), ex vivo organ cultures, and in vivo animal models of diseases like diabetes or arthritis where AGEs levels are elevated.[1] Transgenic mice with altered CNP expression are also utilized to study the effects of CNP in the presence of high AGEs levels.[3]

Q3: What are the typical concentration ranges for CNP and AGEs in plasma?

A3: The plasma concentrations of CNP and AGEs can vary significantly depending on age, health status, and the specific AGE being measured. The following table summarizes some reported values.

AnalyteSample TypeConcentration RangeNotes
CNP Human Plasma (Adults)7.4 ± 1.0 pg/mLLevels can be higher in children and vary with age.[4]
Human Plasma (Children 1-12 years)13.6 ± 2.3 pg/mL[4]
AGEs (fluorescent) Human Serum (Diabetic patients)Significantly higher than healthy controlsMeasured by fluorescence intensity (excitation ~370 nm, emission ~440 nm).[5][6]
AGEs (CML) Human SerumVariable, increases with age and in diabetesCarboxymethyl-lysine (CML) is a common non-fluorescent AGE.

Q4: What is the expected binding affinity between CNP and AGEs?

A4: The binding affinity, often expressed as the dissociation constant (Kd), for direct CNP-AGEs interactions is not well-established in the literature. The interaction may be complex and involve multiple binding sites on AGE-modified proteins. Binding affinity for peptide-protein interactions can range from picomolar to millimolar.[7][8] Techniques like Surface Plasmon Resonance (SPR) can be employed to determine the Kd for such interactions.[1][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during CNP-AFU experiments, categorized by experimental technique.

Enzyme-Linked Immunosorbent Assay (ELISA) for CNP

Issue: High Background Signal

Possible Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps.
Non-specific antibody bindingIncrease the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time. Consider using a different blocking agent.
High antibody concentrationTitrate the primary and/or secondary antibody to determine the optimal concentration.
Cross-reactivity of secondary antibodyUse a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample.
Contaminated reagents or plateUse fresh, sterile reagents and high-quality ELISA plates.

Issue: Weak or No Signal

Possible Cause Troubleshooting Step
Inactive antibodyStore antibodies at the recommended temperature and avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.
Insufficient antigenEnsure the sample contains the expected concentration of CNP. Use a positive control to verify assay performance.
Incompatible antibody pair (Sandwich ELISA)Ensure the capture and detection antibodies recognize different epitopes on the CNP molecule.
Incorrect buffer pH or compositionVerify the pH and composition of all buffers.
Insufficient incubation timeOptimize incubation times for antibody binding and substrate development.
Fluorescence-Based Assays for AGEs

Issue: High Background Fluorescence

Possible Cause Troubleshooting Step
Autofluorescence of samplesInclude a sample blank (sample without fluorescent probe) to measure and subtract background fluorescence.
Non-specific binding of fluorescent probeIncrease the number of wash steps. Use a blocking agent compatible with fluorescence assays.
Contaminated reagents or microplatesUse high-quality, low-fluorescence microplates and fresh, filtered buffers.
Incorrect excitation/emission wavelengthsOptimize the excitation and emission wavelengths for your specific fluorescent probe and instrument.

Issue: Low Fluorescence Signal

Possible Cause Troubleshooting Step
Low concentration of AGEsConcentrate the sample if possible. Ensure the assay is sensitive enough for the expected AGEs concentration.
Photobleaching of the fluorescent probeMinimize exposure of the samples to light. Use a photostable fluorescent probe if available.
Quenching of fluorescenceCheck for the presence of quenching substances in your sample matrix. A standard addition experiment can help identify matrix effects.
Incorrect assay conditionsOptimize pH, temperature, and incubation time for the fluorescent labeling reaction.
Co-Immunoprecipitation (Co-IP) and Western Blotting

Issue: No Interaction Detected Between CNP and AGE-Modified Protein

Possible Cause Troubleshooting Step
Weak or transient interactionOptimize lysis buffer to maintain protein-protein interactions (e.g., use milder detergents). Perform cross-linking before cell lysis.
Antibody blocking the interaction siteUse an antibody that binds to a region of the protein that is not involved in the interaction.
Incorrect antibody for IPEnsure the antibody is validated for immunoprecipitation.
Insufficient protein in the lysateStart with a sufficient amount of cell or tissue lysate.

Issue: High Non-Specific Binding in Western Blot

Possible Cause Troubleshooting Step
Inadequate blockingIncrease blocking time or use a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
High antibody concentrationTitrate the primary and secondary antibodies to find the optimal dilution.
Insufficient washingIncrease the number and duration of washes between antibody incubations.
Membrane dried outEnsure the membrane remains wet throughout the blocking and incubation steps.

Experimental Protocols

General Protocol for Sandwich ELISA for CNP
  • Coating: Coat a 96-well microplate with a capture antibody specific for CNP overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for CNP and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

General Protocol for Fluorescence Assay for AGEs
  • Sample Preparation: Dilute serum or other biological samples in a suitable assay buffer.

  • Standard Curve: Prepare a standard curve using a known concentration of an AGE standard (e.g., AGE-BSA).

  • Assay: Add samples and standards to a black 96-well microplate.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 370 nm and emission at approximately 440 nm.[5][6][11]

  • Data Analysis: Subtract the blank reading and determine the AGEs concentration in the samples from the standard curve.

Visualizations

CNP Signaling Pathway in Chondrocytes

CNP_Signaling_Pathway CNP CNP NPR2 NPR2 (GC-B) CNP->NPR2 binds cGMP cGMP NPR2->cGMP activates PKG PKG cGMP->PKG activates Raf1 Raf-1 PKG->Raf1 inhibits MEK MEK Raf1->MEK ERK ERK1/2 MEK->ERK Proliferation Chondrocyte Proliferation ERK->Proliferation regulates Differentiation Chondrocyte Differentiation ERK->Differentiation regulates FGFR3 FGFR3 FGFR3->Raf1 activates FGF FGF FGF->FGFR3 binds

Caption: Simplified CNP signaling pathway in chondrocytes.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell/Tissue with CNP and AGE-Proteins lysis Cell Lysis (non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control beads) lysis->preclear ip Immunoprecipitation (add anti-CNP antibody) preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash Beads (remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis (Western Blot for AGE-Protein) elution->analysis end End: Detect Interaction analysis->end

Caption: A typical workflow for Co-IP experiments.

Troubleshooting Logic for High Background in ELISA

ELISA_Troubleshooting start High Background in ELISA check_washing Increase Wash Steps? start->check_washing increase_washing Implement More Thorough Washing check_washing->increase_washing Yes check_blocking Optimize Blocking? check_washing->check_blocking No resolved Problem Resolved increase_washing->resolved optimize_blocking Increase Blocking Time/ Concentration check_blocking->optimize_blocking Yes check_antibody Titrate Antibodies? check_blocking->check_antibody No optimize_blocking->resolved titrate_antibody Perform Antibody Titration check_antibody->titrate_antibody Yes unresolved Consult Further check_antibody->unresolved No titrate_antibody->resolved

Caption: A decision tree for troubleshooting high background in ELISA.

References

Technical Support Center: CNP-Fusion Protein Protocol Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the C-type Natriuretic Peptide (CNP) fusion protein expression and purification protocol for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue IDProblemPossible Cause(s)Suggested Solution(s)
EXP-01 Low or No Protein Expression Codon Mismatch: The gene for the CNP-fusion protein contains codons that are rare in the E. coli host strain, leading to stalled translation.[1][2]- Codon Optimization: Synthesize the gene with codons optimized for E. coli to improve translation efficiency. - Use a specialized host strain: Employ host strains that contain extra copies of genes for rare tRNAs.[2]
mRNA Instability: High GC content at the 5' end of the mRNA can hinder translation.[2]- Sequence Modification: Introduce silent mutations to reduce GC content at the 5' end of the coding sequence.[2]
Protein Toxicity: The expressed CNP-fusion protein is toxic to the host cells, leading to stunted growth or cell death.[1]- Use a tightly regulated promoter: Employ vectors with promoters that have low basal expression to prevent protein production before induction.[1] - Lower induction temperature: Reduce the culture temperature (e.g., 18-25°C) after induction to slow down protein expression.[3] - Reduce inducer concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to decrease the rate of protein synthesis.[3]
Incorrect Plasmid Sequence: Errors in the cloned sequence (e.g., frame-shift mutation, premature stop codon) prevent the expression of the full-length protein.[2][4]- Sequence Verification: Always sequence-verify your plasmid construct before proceeding with expression studies.[2][4]
EXP-02 Protein is Expressed but Insoluble (Inclusion Bodies) High Expression Rate: Overly rapid protein synthesis overwhelms the cellular folding machinery.[1][3]- Lower Expression Temperature: Decrease the post-induction temperature to 18-25°C to slow down translation and allow more time for proper folding.[3] - Reduce Inducer Concentration: Lower the concentration of IPTG to reduce the rate of protein expression.[3]
Lack of Proper Chaperones: The host cell lacks sufficient chaperones to assist in the folding of the fusion protein.- Co-express Chaperones: Transform the host cells with a separate plasmid that expresses molecular chaperones like GroEL/GroES or DnaK/DnaJ.
Sub-optimal Culture Medium: The composition of the growth medium may not be ideal for soluble protein expression.- Optimize Media Composition: Test different growth media (e.g., Terrific Broth instead of LB Broth) which may enhance soluble expression.
Fusion Tag Issues: The fusion partner itself may contribute to insolubility.- Change Fusion Partner: Consider using a different solubility-enhancing fusion partner such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[3]
PUR-01 Low Yield After Purification Protein Degradation: The CNP-fusion protein is being degraded by host cell proteases.- Use Protease-Deficient Strains: Employ E. coli strains that are deficient in common proteases (e.g., BL21(DE3) pLysS).[1][5] - Add Protease Inhibitors: Include a protease inhibitor cocktail during cell lysis.[5]
Inefficient Cell Lysis: Incomplete disruption of cells leads to a lower amount of protein in the soluble lysate.[5]- Optimize Lysis Protocol: Increase sonication time or use a French press for more efficient lysis. Ensure the sample is kept on ice to prevent overheating.[5]
Protein Loss During Wash Steps: Wash conditions are too stringent, causing the target protein to elute from the column prematurely.[4]- Optimize Wash Buffer: Decrease the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) in the wash buffer or adjust the pH.[4]
Poor Binding to Affinity Resin: The affinity tag on the fusion protein is not accessible or is not binding efficiently to the resin.[4][5]- Check Tag Accessibility: If the tag is sterically hindered, consider switching its location (N-terminus vs. C-terminus) or using a longer linker between CNP and the fusion partner.[5] - Denaturing Purification: If the tag is buried within the misfolded protein, perform purification under denaturing conditions.[4]
PUR-02 High Levels of Contaminants in Eluted Protein Non-Specific Binding: Host cell proteins are binding non-specifically to the affinity resin.- Optimize Wash Steps: Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing the imidazole concentration for His-tag purification).
Co-purification of Host Proteins: The target protein is interacting with host proteins.- Modify Lysis Buffer: Increase the salt concentration (e.g., up to 500 mM NaCl) in the lysis and wash buffers to disrupt ionic interactions.
DNA Contamination: High viscosity of the lysate due to genomic DNA.- Add DNase: Treat the cell lysate with DNase I to degrade DNA and reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal induction condition (IPTG concentration and temperature) for CNP-fusion protein expression?

A1: The optimal induction conditions can vary depending on the specific fusion construct and host strain. A good starting point is to induce mid-log phase cultures (OD600 ≈ 0.6-0.8) with 0.1 - 1.0 mM IPTG and incubate at 18-25°C for 16-20 hours. It is highly recommended to perform a small-scale optimization experiment to determine the best conditions for your specific protein. Lowering the temperature and inducer concentration can often increase the yield of soluble protein.[3]

Q2: My protein is in inclusion bodies. Is it possible to recover it?

A2: Yes, it is often possible to recover protein from inclusion bodies, although the yield and activity may be reduced. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., 8M urea (B33335) or 6M guanidine-HCl) followed by a refolding process. Refolding often requires a gradual removal of the denaturant, for example, through dialysis against a series of buffers with decreasing denaturant concentration.

Q3: How can I prevent my purified protein from precipitating during storage?

A3: Protein precipitation during storage is often due to instability. To improve stability, you can try the following:

  • Optimize Buffer Conditions: Screen different pH values and buffer systems.

  • Add Stabilizing Agents: Include additives like glycerol (B35011) (5-20%), L-arginine, or low concentrations of non-ionic detergents in the storage buffer.

  • Flash Freeze: Aliquot the purified protein and flash freeze in liquid nitrogen for long-term storage at -80°C. Avoid repeated freeze-thaw cycles.

Q4: I don't see my protein on a Western blot after purification. What could be the problem?

A4: If you cannot detect your protein, consider these possibilities:

  • Expression Failure: First, confirm that the protein was expressed in the crude lysate before purification.[4]

  • Tag Inaccessibility or Cleavage: The affinity tag might be cleaved by proteases or be inaccessible for binding to the purification resin.[4][5] Verify the integrity of the full-length fusion protein in the crude lysate.

  • Loss During Purification: The protein may have been lost in the flow-through or wash fractions. Analyze these fractions by SDS-PAGE and Western blot to track your protein.[5]

  • Antibody Issues: Ensure your primary antibody is specific and your Western blot protocol is optimized.

Experimental Protocols

Detailed Protocol for CNP-Fusion Protein Expression Optimization
  • Transformation: Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate 500 mL of fresh LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to the desired final concentration (e.g., 0.5 mM).

  • Expression: Continue to incubate the culture with shaking for 16-20 hours at the reduced temperature.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Detailed Protocol for Affinity Purification (His-Tag Example)
  • Cell Lysis: Resuspend the cell pellet in 10 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell paste. Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity column and allow it to bind by gravity flow or at a slow flow rate.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the CNP-fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification A Transformation into E. coli B Starter Culture A->B C Main Culture Growth (OD600 0.6-0.8) B->C D Induction with IPTG C->D E Low-Temperature Expression D->E F Cell Harvesting E->F G Cell Lysis & Clarification F->G Proceed to Purification H Binding to Affinity Resin G->H I Wash Non-Specific Proteins H->I J Elution of Target Protein I->J K Buffer Exchange & Storage J->K troubleshooting_logic Start Start Experiment CheckExpression Check Protein Expression (SDS-PAGE/Western) Start->CheckExpression LowYield Low/No Expression CheckExpression->LowYield No Band GoodYield Good Expression CheckExpression->GoodYield Band at Correct Size LowYield->Start Optimize Codons, Promoter, Host Strain CheckSolubility Check Solubility (Soluble vs. Insoluble Fraction) GoodYield->CheckSolubility Soluble Protein is Soluble CheckSolubility->Soluble Protein in Supernatant Insoluble Inclusion Bodies CheckSolubility->Insoluble Protein in Pellet Purify Proceed to Purification Soluble->Purify Insoluble->Start Lower Temp, Reduce IPTG, Add Chaperones

References

Technical Support Center: CNP-AFU Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-type Natriuretic Peptide (CNP) delivery using Accelerated Focused Ultrasound (AFU), a non-invasive technique for targeted therapeutic delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is CNP-AFU and what are its primary applications in research?

A1: this compound refers to the targeted delivery of C-type Natriuretic Peptide (CNP) facilitated by Accelerated Focused Ultrasound (AFU, commonly known as Focused Ultrasound or FUS). This technique utilizes focused ultrasound waves to transiently increase tissue permeability at a specific site, allowing for enhanced local delivery of systemically administered CNP. The primary research applications include promoting bone growth and cartilage repair, as well as exploring neuroprotective effects of CNP in the central nervous system by temporarily opening the blood-brain barrier (BBB).

Q2: What is the mechanism of action for CNP and how does AFU enhance its delivery?

A2: CNP is a peptide that primarily signals through its receptor, Natriuretic Peptide Receptor 2 (NPR2), a guanylyl cyclase. This interaction elevates intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG). In chondrocytes, this pathway inhibits the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, promoting chondrocyte proliferation and differentiation. A secondary signaling axis involving BK and TRPM7 channels has also been identified.

AFU enhances CNP delivery by creating transient, localized increases in tissue permeability. This is often achieved with the co-administration of microbubbles, which oscillate in the ultrasound field, creating mechanical forces that temporarily disrupt cellular junctions. This allows for greater penetration of CNP into the target tissue.

Q3: What are the critical experimental parameters to consider when designing a this compound experiment?

A3: The success of a this compound experiment hinges on the careful optimization of several parameters. These can be broadly categorized into ultrasound parameters and biological parameters. Key ultrasound parameters include frequency, peak negative pressure, pulse duration, pulse repetition frequency (PRF), and sonication duration. Biological parameters include the choice of in vitro or in vivo model, the concentration and timing of CNP and microbubble administration, and the method for assessing delivery and biological effect.

Troubleshooting Guides

Issue 1: Inconsistent or Low CNP Delivery to the Target Tissue

Potential Cause Troubleshooting Step
Suboptimal Ultrasound Parameters Systematically vary the ultrasound frequency, peak negative pressure, and pulse duration to find the optimal window for your specific tissue type and depth. Lower frequencies generally penetrate deeper but may have a larger focal spot.
Inadequate Microbubble Concentration or Timing Ensure microbubbles are administered shortly before sonication to coincide with their peak concentration in the target vasculature. Titrate the microbubble dose to achieve sufficient cavitation without causing significant tissue damage.
Tissue-Specific Attenuation of Ultrasound Characterize the acoustic properties of your target tissue. Tissues with high acoustic impedance, such as bone, can reflect or absorb ultrasound, reducing the energy reaching the target. Adjust the ultrasound intensity or angle of sonication accordingly.
Incorrect Targeting of the Ultrasound Focus Utilize image guidance (e.g., MRI or diagnostic ultrasound) to accurately target the desired anatomical region.

Issue 2: Evidence of Tissue Damage or Off-Target Effects

Potential Cause Troubleshooting Step
Excessive Ultrasound Intensity Reduce the peak negative pressure or duty cycle. Monitor for inertial cavitation, which is associated with tissue damage, using a passive cavitation detector.
Thermal Effects from Prolonged Sonication Decrease the sonication duration or use a lower duty cycle to allow for tissue cooling between pulses. Monitor tissue temperature if possible.
Microbubble-Induced Vascular Damage Lower the microbubble dose or the ultrasound pressure. Assess tissue histology for signs of hemorrhage or inflammation.
Off-Target Sonication Refine the targeting of the ultrasound beam using high-resolution imaging. Ensure the animal or sample is securely immobilized during the procedure.

Experimental Protocols

Detailed Methodology for AFU-Enhanced CNP Delivery to Cartilage (In Vivo Rodent Model)

  • Animal Preparation: Anesthetize the rodent according to approved institutional protocols. Shave the fur over the target joint (e.g., knee) and apply ultrasound gel to ensure good acoustic coupling.

  • CNP and Microbubble Administration: Administer a sterile solution of CNP intravenously via a tail vein catheter. Immediately following, inject a bolus of commercially available microbubbles.

  • Ultrasound Application:

    • Position the focused ultrasound transducer over the target joint, guided by diagnostic ultrasound imaging.

    • Apply focused ultrasound with pre-determined parameters (e.g., frequency: 1 MHz, peak negative pressure: 0.5 MPa, pulse length: 10 ms, PRF: 1 Hz, duration: 60 s).

  • Post-Procedure Monitoring and Analysis:

    • Monitor the animal for any signs of distress.

    • At a pre-determined time point post-sonication, euthanize the animal and collect the target cartilage tissue.

    • Quantify CNP concentration in the tissue using ELISA or mass spectrometry.

    • Assess biological effects by analyzing downstream signaling markers (e.g., pERK, cGMP) via Western blot or immunohistochemistry.

    • Evaluate tissue morphology and cell viability using histology (e.g., H&E staining, TUNEL assay).

Experimental Controls

Control Group Purpose
Sham (No Ultrasound) To determine the baseline level of CNP delivery to the target tissue without AFU enhancement.
Ultrasound Only (No CNP) To assess any biological effects of the focused ultrasound itself, independent of CNP.
CNP Only (No Ultrasound) To measure the systemic effects of CNP and its passive diffusion into the target tissue.
Microbubbles + Ultrasound (No CNP) To evaluate the bioeffects of sonicated microbubbles alone.
Contralateral Limb (No Ultrasound) In unilateral experiments, the untreated contralateral limb can serve as an internal control for systemic effects.

Quantitative Data Summary

Table 1: Focused Ultrasound Parameters for Peptide/Protein Delivery

Therapeutic Agent Target Tissue Frequency (MHz) Peak Negative Pressure (MPa) Pulse Duration (ms) PRF (Hz) Reference
DoxorubicinBrain (Glioma)0.220.3 - 0.6101
Anti-Aβ antibodiesBrain (Alzheimer's)0.550.3101
Evans BluePorcine Kidney1.11.5 - 4.50.1100
AAV9Mouse Brain1.00.42 - 0.74101

Table 2: Efficacy of Focused Ultrasound-Mediated Delivery

Therapeutic Agent Model Fold-Increase in Delivery (FUS vs. Control) Reference
DoxorubicinGlioma Rat Model~2-4 fold
Anti-Aβ antibodiesAlzheimer's Mouse Model~10-20 fold
Evans BluePorcine Kidney (in vivo)2.3 fold
AAV9 CapsidsMouse Brain~8 fold

Visualizations

CNP_Signaling_Pathway CNP C-type Natriuretic Peptide (CNP) NPR2 Natriuretic Peptide Receptor 2 (NPR2/GC-B) CNP->NPR2 Binds and Activates cGMP cyclic Guanosine Monophosphate (cGMP) NPR2->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates RAF1 RAF1 PKG->RAF1 Inhibits MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation Promotes CNP_AFU_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis AnimalPrep 1. Animal Preparation (Anesthesia, Shaving, Gel Application) DrugPrep 2. Therapeutic Preparation (CNP & Microbubble Solution) AnimalPrep->DrugPrep Injection 3. Intravenous Injection (CNP followed by Microbubbles) DrugPrep->Injection Targeting 4. Image-Guided Targeting (Ultrasound or MRI) Injection->Targeting Sonication 5. Focused Ultrasound Application Targeting->Sonication TissueCollection 6. Tissue Collection Sonication->TissueCollection Quantification 7. CNP Quantification (ELISA, Mass Spectrometry) TissueCollection->Quantification BioEffect 8. Biological Effect Assessment (Western Blot, Histology) TissueCollection->BioEffect

Technical Support Center: Enhancing C-Type Natriuretic Peptide (CNP) Efficacy with Acoustically Focused Ultrasound (AFU)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of C-type natriuretic peptide (CNP) delivery to cartilage using acoustically focused ultrasound (AFU).

Troubleshooting Guide

This guide addresses specific issues that may arise during CNP-AFU experiments, offering potential causes and actionable solutions.

Issue / Question Potential Causes Recommended Solutions
1. Low CNP penetration into cartilage tissue. - Dense Extracellular Matrix (ECM): Articular cartilage is avascular with a dense, negatively charged matrix of collagen and proteoglycans, which sterically and electrostatically hinders the diffusion of peptides like CNP.[1][2][3] - Inadequate AFU Parameters: Suboptimal frequency, pressure, or duration of ultrasound may not sufficiently increase tissue permeability.- Optimize AFU Parameters: Experiment with lower frequencies (0.5-2.5 MHz) to increase penetration depth. Carefully increase acoustic pressure (monitor the Mechanical Index) to induce stable cavitation, which can temporarily increase matrix permeability.[4][5] - Introduce Microbubbles: Co-administer gas-filled microbubbles, which oscillate in the ultrasound field (stable cavitation), creating microstreaming that enhances the transport of CNP through the dense ECM.[5]
2. Rapid clearance of CNP from the target area. - Synovial Clearance: Molecules administered into a joint are rapidly cleared by the synovial vasculature and lymphatic system, reducing the time available for cartilage penetration.[1][6] - Short Half-Life of CNP: Peptides can be susceptible to enzymatic degradation in the synovial fluid.- Encapsulation: Use a nanocarrier (e.g., liposomes, polymeric nanoparticles) to encapsulate CNP. This can protect it from enzymatic degradation and can be designed for sustained release.[2] - Hydrogel Depot: Co-administer CNP within an injectable hydrogel that can act as a depot, providing sustained release at the joint site and mitigating rapid clearance.[7]
3. Inconsistent or non-reproducible experimental results. - Variable Tissue Samples: The age, species, and health (e.g., osteoarthritic vs. healthy) of the cartilage source can significantly impact its permeability and cellular response.[8][9] - Inconsistent AFU Application: Variations in transducer positioning, coupling, or power output can lead to inconsistent energy delivery.- Standardize Tissue Source: Use cartilage explants from a consistent source and age range. Clearly define the health status of the tissue being used (e.g., using OARSI grading for OA models).[10] - Rigorous AFU Setup: Use a fixed, calibrated setup for the AFU transducer. Ensure consistent and complete acoustic coupling (e.g., using degassed water or ultrasound gel).[11]
4. Evidence of chondrocyte damage or death. - Inertial Cavitation: Excessive acoustic pressure can cause microbubbles to collapse violently (inertial cavitation), generating shock waves and high temperatures that can damage cells.[4] - Thermal Effects: High-intensity, continuous-wave ultrasound can cause significant heating of the tissue, leading to thermal necrosis.[12][13]- Monitor Mechanical Index (MI): Keep the MI below the threshold for inertial cavitation (typically < 0.7, but requires optimization). The goal is stable, not inertial, cavitation.[5] - Use Pulsed Ultrasound: Employ a pulsed AFU protocol with a low duty cycle (<10%) to minimize thermal accumulation while still benefiting from mechanical effects.[12][13] Monitor tissue temperature if possible.
5. CNP appears to be inactive after AFU treatment. - Peptide Denaturation: The mechanical and thermal stresses from ultrasound could potentially alter the three-dimensional structure of CNP, rendering it inactive.[14][15]- Minimize Thermal Effects: Use pulsed ultrasound and lower intensities to reduce the risk of thermal denaturation.[16] - Encapsulate CNP: Protecting the peptide within a nanocarrier can shield it from the full effects of acoustic cavitation.[17] - Post-Treatment Bioactivity Assay: Confirm the biological activity of CNP after exposure to AFU using an in vitro cell-based assay (see Protocol 3).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which AFU enhances CNP delivery to cartilage?

A1: The primary proposed mechanisms are non-thermal. AFU, especially when combined with microbubbles, generates mechanical forces through stable cavitation and acoustic streaming. These forces temporarily increase the permeability of the dense cartilage matrix, allowing larger molecules like CNP to penetrate deeper into the tissue where chondrocytes reside.[4][12]

Q2: Should I use thermal or non-thermal AFU settings?

A2: For peptide delivery, non-thermal effects are preferred. The goal is to leverage mechanical forces to increase tissue permeability without causing significant heating.[18] Thermal effects (tissue temperature rising to 40-45°C) risk denaturing the CNP peptide and damaging surrounding tissue.[13][16] This is typically achieved using pulsed ultrasound with low duty cycles.

Q3: Are microbubbles necessary for this compound?

A3: While not strictly necessary, microbubbles are highly recommended. They significantly lower the acoustic pressure required to induce cavitation, making the process safer and more efficient.[5] The oscillation of microbubbles in the ultrasound field creates powerful microstreaming that can significantly enhance the transport of therapeutics into dense tissues.

Q4: How does CNP signal in chondrocytes once delivered?

A4: CNP binds to its receptor, Natriuretic Peptide Receptor 2 (NPR2), on the surface of chondrocytes. This activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[19][20] cGMP then activates Protein Kinase G (PKG), which in turn modulates downstream pathways, including the MAPK pathway, to promote chondrocyte proliferation and matrix synthesis, ultimately supporting cartilage health and growth.[20][21] CNP can also be cleared from the extracellular space via the NPR3 receptor.[22]

Q5: What are the key AFU parameters I need to optimize?

A5: The critical parameters to optimize for your specific experimental setup include:

  • Frequency: Lower frequencies generally allow for deeper tissue penetration.

  • Peak Negative Pressure: This is the primary driver of cavitation and is related to the Mechanical Index (MI).

  • Pulse Repetition Frequency (PRF): The number of ultrasound pulses per second.

  • Duty Cycle: The percentage of time the ultrasound is actively transmitting. A low duty cycle is used to minimize thermal effects.

  • Treatment Duration: The total time of ultrasound exposure.[5][11]

Data Presentation: Starting Points for AFU Parameter Optimization

The optimal AFU parameters are highly dependent on the specific experimental setup (e.g., tissue type, presence of microbubbles, CNP formulation). The following table provides suggested starting ranges for researchers to begin their optimization process, based on parameters used for drug delivery to other dense tissues.

ParameterSuggested Starting RangeRationale
Frequency 0.5 - 2.5 MHzBalances spatial resolution with the need for penetration into dense cartilage tissue.[4]
Peak Negative Pressure 0.5 - 3.5 MPaSufficient to induce stable cavitation, especially with microbubbles, while staying below the threshold for significant inertial cavitation.[5][11]
Mechanical Index (MI) 0.4 - 1.3A key indicator of the likelihood of mechanical bioeffects; this range favors stable cavitation.[5]
Pulse Repetition Frequency (PRF) 1 - 10 HzLow PRF allows microbubbles to reperfuse the target area between pulses.[5]
Duty Cycle 1% - 10%A low duty cycle is critical for minimizing thermal effects and focusing on mechanical delivery mechanisms.[12]
Treatment Duration 60 - 300 secondsProvides sufficient time for acoustic effects to enhance permeability without causing excessive stress to the tissue.[5][11]

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPR2 NPR2 Receptor (Guanylyl Cyclase-B) CNP->NPR2 Binds & Activates NPR3 NPR3 Receptor (Clearance) CNP->NPR3 Binds cGMP cGMP NPR2->cGMP Converts Degradation CNP Internalization & Degradation NPR3->Degradation GTP GTP GTP->NPR2 PKG PKG cGMP->PKG Activates MAPK_Pathway MAPK Pathway (e.g., Raf-MEK-ERK) PKG->MAPK_Pathway Inhibits Raf-1 Response Chondrocyte Proliferation & Matrix Synthesis MAPK_Pathway->Response Regulates

Caption: CNP signaling pathway in chondrocytes.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Harvest Harvest Cartilage Explant Culture Culture Explant (e.g., 24-48h equilibration) Harvest->Culture Apply_CNP Apply CNP to Culture Medium Culture->Apply_CNP Proceed to Treatment Prepare_CNP Prepare CNP Formulation (± Microbubbles/Nanocarriers) Apply_AFU Apply Focused Ultrasound Apply_CNP->Apply_AFU Incubate Incubate (Time Course) Apply_AFU->Incubate Penetration Assess CNP Penetration (e.g., Fluorescent CNP, LC-MS) Incubate->Penetration Proceed to Analysis Viability Assess Chondrocyte Viability (e.g., Live/Dead Staining) Response Measure Biological Response (e.g., cGMP Assay, qPCR for Aggrecan)

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Protocol 1: Ex Vivo Cartilage Explant Model for this compound

This protocol describes the use of an established model to test CNP delivery into cartilage tissue.[23][24][25]

1. Materials:

  • Fresh articular cartilage source (e.g., bovine knee joints, human tibial plateau from joint replacement surgery).

  • Dermal biopsy punch (4-6 mm diameter).

  • Sterile scalpel and forceps.

  • Culture medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and 50 µg/mL Ascorbic Acid.

  • Multi-well culture plates (e.g., 24-well).

  • CNP peptide (optionally fluorescently labeled for visualization).

  • Microbubbles (if used).

  • Calibrated focused ultrasound system.

  • Acoustically transparent sample holder.

2. Methodology:

  • Cartilage Harvest: Under sterile conditions, harvest full-thickness cartilage plugs from the joint surface using a dermal biopsy punch. Ensure a smooth, perpendicular cut.

  • Explant Culture: Place each cartilage plug into a well of a 24-well plate with 1-2 mL of culture medium. Allow explants to equilibrate for 24-48 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Treatment Groups: Prepare treatment groups, for example:

    • Control (Medium only)

    • CNP only

    • AFU only

    • CNP + AFU

    • CNP + Microbubbles + AFU

  • This compound Application: a. Change the medium to fresh medium containing the desired concentration of CNP. If using microbubbles, add them according to the manufacturer's protocol. b. Place the culture plate in the AFU system, ensuring the target explant is positioned at the focus of the ultrasound beam. Use a degassed water bath for coupling. c. Apply the optimized AFU parameters (see data table for starting points).

  • Incubation: Return the plate to the incubator for the desired time course (e.g., 4, 24, 48 hours).

  • Analysis: Proceed to analysis as described in Protocols 2 and 3.

Protocol 2: Quantifying CNP Penetration into Cartilage

This protocol outlines methods to measure how deep CNP has penetrated the cartilage explant.

1. Materials:

  • Treated cartilage explants from Protocol 1.

  • OCT (Optimal Cutting Temperature) compound.

  • Cryostat.

  • Microscope slides.

  • For Fluorescent CNP: Confocal microscope.

  • For Unlabeled CNP: Tissue pulverizer, extraction buffer (e.g., Guanidine-HCl based), LC-MS/MS system or ELISA kit specific for CNP.[26]

2. Methodology (Fluorescent CNP):

  • Tissue Processing: After incubation, wash explants 3x with cold PBS to remove surface-bound CNP.

  • Embedding and Sectioning: Embed the explant in OCT compound and freeze. Cut vertical cross-sections (10-20 µm thick) using a cryostat.

  • Imaging: Mount sections on slides and visualize using a confocal microscope.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the fluorescence intensity as a function of depth from the cartilage surface.

3. Methodology (Unlabeled CNP using LC-MS):

  • Tissue Processing: After washing, weigh the explant. If desired, use a scalpel to section the explant into layers (e.g., superficial, middle, deep zones).

  • Homogenization and Extraction: Freeze the tissue sample in liquid nitrogen and pulverize it. Add extraction buffer and homogenize thoroughly.

  • Protein Quantification: Centrifuge to pellet debris. Collect the supernatant and quantify the total protein concentration (e.g., BCA assay).

  • LC-MS/MS Analysis: Analyze the extracted protein solution using a mass spectrometer to quantify the amount of CNP peptide present, normalizing to the total protein or tissue weight.[27]

Protocol 3: Assessing Chondrocyte Biological Response

This protocol measures the downstream effects of CNP delivery to confirm its biological activity.

1. Materials:

  • Treated cartilage explants from Protocol 1.

  • For cGMP Assay: cGMP enzyme immunoassay (EIA) kit.

  • For Gene Expression: RNA extraction kit (e.g., TRIzol), reverse transcription kit, qPCR system and primers for target genes (e.g., ACAN for Aggrecan, COL2A1 for Collagen II, and a housekeeping gene like GAPDH).[28]

  • For Matrix Production: DMMB assay for sulfated glycosaminoglycan (sGAG) quantification.[29]

2. Methodology (cGMP Assay):

  • Immediately after the treatment period, flash-freeze the explants in liquid nitrogen to halt enzymatic activity.

  • Homogenize the tissue in the lysis buffer provided with the cGMP EIA kit.

  • Follow the manufacturer's instructions for the EIA kit to quantify the amount of cGMP. Normalize results to total protein or DNA content.

3. Methodology (Gene Expression via qPCR):

  • Homogenize the cartilage explant in an RNA lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the kit's protocol.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers for your target genes.

  • Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

4. Methodology (sGAG Production):

  • Digest the cartilage explant overnight in a papain digestion buffer.

  • Use the DMMB colorimetric assay to measure the amount of sulfated glycosaminoglycans (sGAG) in the digest.[29]

  • Measure sGAG released into the culture medium to assess matrix breakdown versus retention.

  • Normalize sGAG content to the dry weight of the explant or DNA content.

References

Technical Support Center: Troubleshooting CNP-AFU In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-Type Natriuretic Peptide (CNP) Analog for Fibroblast growth factor receptor-related Undergrowth (CNP-AFU) in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CNP analogs in treating conditions like achondroplasia?

A1: CNP analogs primarily act as agonists for the Natriuretic Peptide Receptor-B (NPR-B).[1][2] Activation of NPR-B stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).[3][4] This signaling cascade ultimately inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Raf-MEK-ERK signaling that is overactive in conditions like achondroplasia due to activating mutations in Fibroblast Growth Factor Receptor 3 (FGFR3).[5][6] By counteracting the excessive FGFR3 signaling, CNP analogs help restore normal chondrocyte proliferation and differentiation in the growth plates, promoting endochondral bone growth.[3][5]

Q2: Why is the half-life of native CNP a challenge for in vivo studies, and how do newer analogs address this?

A2: Native C-type natriuretic peptide (CNP-22) has a very short plasma half-life of approximately 2-3 minutes.[6][7] This is due to rapid clearance by two main mechanisms: enzymatic degradation by neutral endopeptidase (NEP) and receptor-mediated clearance via the Natriuretic Peptide Clearance Receptor (NPR-C).[1] Such a short half-life would necessitate continuous intravenous infusion to maintain therapeutic levels, which is impractical for long-term studies and clinical applications, especially in a pediatric population.[6]

Newer CNP analogs, such as Vosoritide, are engineered to be more resistant to NEP degradation.[6][8] Other strategies to extend half-life include conjugation to larger molecules like polyethylene (B3416737) glycol (PEG) hydrogels to create a subcutaneous depot for slow release.[1][9][10] These modifications can extend the terminal half-life to hundreds of hours, allowing for less frequent administration, such as once-daily, weekly, or even monthly injections.[9]

Q3: What are the potential cardiovascular side effects of systemic CNP analog administration and how can they be monitored?

A3: While CNP is known to be less hypotensive than other natriuretic peptides like ANP and BNP, it still possesses vasodilatory properties that can lead to a decrease in blood pressure.[11][12] In some animal models, administration of CNP has been shown to decrease mean arterial pressure (MAP) and heart rate.[13] Therefore, monitoring cardiovascular parameters is crucial during in vivo studies.

Monitoring Strategies:

  • Blood Pressure Monitoring: Regular measurement of systolic, diastolic, and mean arterial pressure using tail-cuff plethysmography or telemetry implants.

  • Heart Rate Monitoring: Continuous or frequent measurement of heart rate.

  • Electrocardiography (ECG): To assess for any changes in cardiac rhythm or conduction.[14]

It is important to establish baseline cardiovascular parameters before initiating treatment and to monitor these throughout the study, especially during dose-escalation phases.

Troubleshooting Guide

Issue 1: Suboptimal Efficacy or Lack of Expected Phenotypic Correction

  • Question: My in vivo study with a CNP analog is showing minimal or no effect on bone growth in my animal model of achondroplasia. What are the possible causes and solutions?

  • Answer:

    Potential Causes and Troubleshooting Steps:

    • Inadequate Dosing or Administration Frequency:

      • Check: Review the literature for established effective dose ranges for your specific CNP analog and animal model.[15] The dose required to achieve a therapeutic effect might be higher than anticipated.

      • Solution: Perform a dose-response study to determine the optimal dose and frequency for your experimental conditions. Consider that continuous exposure might be more effective than bolus injections for some analogs.[2]

    • Poor Bioavailability or Stability of the Analog:

      • Check: Confirm the stability of your CNP analog under your storage and handling conditions. Peptides can be sensitive to temperature fluctuations and freeze-thaw cycles.

      • Solution: Ensure the analog is properly formulated for the chosen route of administration (e.g., subcutaneous, intravenous). For subcutaneous injections, the formulation should be designed for efficient absorption and sustained release.[2][16] Consider performing pharmacokinetic (PK) studies to measure the plasma concentration and half-life of the analog in your model to ensure adequate exposure.[7]

    • Ineffective Route of Administration:

      • Check: The subcutaneous route is common, but absorption can be variable.[7]

      • Solution: If you suspect poor absorption, you could compare the efficacy of subcutaneous administration with a more direct route, such as intravenous or intraperitoneal injection, in a pilot study.

    • Animal Model Variability:

      • Check: Ensure the genetic background and phenotype of your animal model are consistent and well-characterized.

      • Solution: Use littermate controls and a sufficient number of animals to account for biological variability.

Issue 2: Adverse Effects Observed in Study Animals

  • Question: My study animals are exhibiting signs of hypotension, lethargy, or other adverse effects after administration of a CNP analog. How should I proceed?

  • Answer:

    Potential Causes and Troubleshooting Steps:

    • Dose is Too High:

      • Check: The observed adverse effects are likely due to the vasodilatory properties of the CNP analog.[11]

      • Solution: Immediately reduce the dose. If adverse effects persist, temporarily halt administration and re-evaluate your dosing regimen. A dose de-escalation study may be necessary to find the maximum tolerated dose (MTD).

    • Off-Target Effects:

      • Check: CNP receptors are present in various tissues, including the cardiovascular, renal, and central nervous systems.[13][17] Long-term, high-dose administration could lead to unintended physiological changes.[18]

      • Solution: Monitor key physiological parameters beyond bone growth, such as blood pressure, heart rate, and general animal welfare.[19][20] If specific off-target effects are suspected, conduct targeted assessments (e.g., renal function tests, behavioral assays).

    • Formulation Issues:

      • Check: The vehicle or excipients in your formulation could be contributing to the adverse effects.

      • Solution: Administer a vehicle-only control group to differentiate between the effects of the CNP analog and the formulation itself.

Issue 3: Difficulty in Monitoring Treatment Efficacy In Vivo

  • Question: I am finding it challenging to accurately and reliably measure the effect of the CNP analog on skeletal growth in my animal model. What are the recommended methods?

  • Answer:

    Recommended Monitoring Techniques:

    • Longitudinal Bone Growth Measurement:

      • Method: Serial radiography (e.g., X-ray or micro-CT) of long bones (e.g., femur, tibia) at different time points throughout the study. This allows for the measurement of bone length and growth velocity.

      • Consideration: Anesthesia is required for imaging, so protocols should be optimized to minimize stress on the animals.

    • Histological Analysis of the Growth Plate:

      • Method: At the end of the study, sacrifice the animals and perform histological analysis of the growth plates of long bones.

      • Parameters to Measure: Height of the proliferative and hypertrophic zones of the growth plate.[15] An increase in the height of these zones is a direct indicator of CNP analog activity.

    • Body Weight and Naso-anal Length:

      • Method: Regularly measure the body weight and naso-anal length of the animals.

      • Consideration: While easy to perform, these measurements can be less sensitive to subtle changes in skeletal growth compared to direct bone length measurements.[1]

    • Biomarker Analysis:

      • Method: Measure levels of cGMP in plasma or urine as a pharmacodynamic marker of NPR-B activation.[21]

      • Consideration: This confirms target engagement but does not directly measure the downstream effect on bone growth.

Data and Protocols

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of CNP Analogs in Rodents

CNP AnalogAdministration RouteHalf-life (t½)SpeciesReference
CNP-22Intravenous~2 minutesRat/Mouse[6][7]
CNP-22Subcutaneous3-5 minutesRat/Mouse[7]
NEP-resistant variantsIntravenous14-23 minutesRat/Mouse[7]
NEP-resistant variantsSubcutaneous12-25 minutesRat/Mouse[7]
[Gln]CNP-38 (microsphere)Subcutaneous~200-600 hoursMouse[9]

Table 2: Efficacy of CNP Analogs in Mouse Models of Achondroplasia

CNP AnalogAnimal ModelDuration of TreatmentKey FindingReference
Vosoritide (BMN 111)Fgfr3Y367C/+20 daysImproved dwarfism, increased bone growth, and normalized growth plate architecture.[6]
[Gln]CNP-38 (microsphere)FVB/nJ (normal)Not specifiedIncreased growth comparable to or exceeding daily Vosoritide.[1][9]
Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Mouse Model of Achondroplasia

  • Animal Model: Utilize a validated mouse model of achondroplasia, such as the Fgfr3Y367C/+ mouse, and wild-type littermates as controls.[6]

  • Housing and Acclimation: House animals in standard conditions with ad libitum access to food and water. Allow for a period of acclimation before the start of the experiment.

  • Grouping: Randomly assign animals to treatment and control groups (e.g., Vehicle control, CNP analog low dose, CNP analog high dose). Ensure a sufficient number of animals per group (n=8-10) to achieve statistical power.

  • Drug Preparation and Administration:

    • Reconstitute the CNP analog in a sterile, biocompatible vehicle (e.g., saline, PBS) according to the manufacturer's instructions.

    • Administer the CNP analog or vehicle via the chosen route (e.g., daily subcutaneous injection) at the predetermined dose and volume based on body weight.

  • Monitoring:

    • Measure body weight and naso-anal length 2-3 times per week.

    • Perform radiographic imaging of long bones at baseline and at the end of the study to measure changes in length.

    • Monitor for any adverse effects or changes in animal behavior daily.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Collect blood for pharmacokinetic or biomarker (e.g., cGMP) analysis.

    • Dissect long bones (e.g., tibias, femurs) for histological analysis of the growth plate.

  • Statistical Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the treatment effects.

Visualizations

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CNP_Analog CNP Analog (e.g., Vosoritide) NPRB NPR-B Receptor CNP_Analog->NPRB Binds to GC Guanylyl Cyclase Domain FGFR3 FGFR3 (Overactive) Raf Raf FGFR3->Raf Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG PKG cGMP->PKG Activates PKG->Raf Inhibits Proliferation_Differentiation Chondrocyte Proliferation & Differentiation PKG->Proliferation_Differentiation Promotes MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Proliferation_Differentiation Inhibits Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Solution Implementation Start Suboptimal Efficacy Observed in In Vivo Study Check_Dose 1. Review Dosing Regimen and Administration Frequency Start->Check_Dose Check_PK 2. Assess Bioavailability and Stability (PK Study) Check_Dose->Check_PK Optimize_Dose Perform Dose-Response Study Check_Dose->Optimize_Dose If inadequate Check_Route 3. Evaluate Route of Administration Check_PK->Check_Route Reformulate Ensure Proper Formulation and Handling Check_PK->Reformulate If unstable/low Check_Model 4. Confirm Animal Model Consistency Check_Route->Check_Model Pilot_Study Conduct Pilot Study with Alternative Routes Check_Route->Pilot_Study If questionable Refine_Controls Use Littermate Controls, Increase N Check_Model->Refine_Controls If variable

References

Technical Support Center: Refining CNP-AFU Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CNP-AFU" does not correspond to a publicly documented or standard C-type Natriuretic Peptide (CNP) fusion protein. This guide has been developed based on the properties of CNP and its clinically evaluated analog, vosoritide, with the assumption that "AFU" represents a hypothetical fusion partner intended to enhance the pharmacokinetic properties of CNP. The information provided is for research and development purposes.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with a long-acting CNP fusion protein, hereafter referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a biologic analog of C-type natriuretic peptide.[1] It is designed to stimulate endochondral ossification, the process responsible for longitudinal bone growth.[1][2] CNP and its analogs act by binding to the natriuretic peptide receptor-B (NPR-B) on the surface of chondrocytes (cartilage cells) in the growth plate.[3][4] This binding activates the intracellular guanylyl cyclase domain of the receptor, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[2][4][5] The elevated cGMP levels inhibit the downstream signaling of the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade, which is often overactive in conditions like achondroplasia.[3][6] By inhibiting the MAPK pathway, this compound promotes the proliferation and differentiation of chondrocytes, leading to increased bone growth.[6][7]

Q2: How does the "AFU" fusion partner affect the properties of CNP?

A2: While the specific characteristics of "AFU" are unknown, fusion partners are typically added to peptides like CNP to extend their plasma half-life.[3] Native CNP is rapidly cleared from circulation. A fusion partner can increase the molecule's size to reduce renal filtration and protect it from enzymatic degradation, allowing for less frequent administration.[3] For example, the CNP analog vosoritide has a longer half-life than native CNP, permitting once-daily dosing.[8] A fusion partner like "AFU" would be engineered to further prolong the molecule's activity, potentially allowing for weekly or even monthly administration.[9]

Q3: What is a recommended starting dosage for in vivo preclinical studies?

A3: Establishing an optimal in vivo dosage requires a dose-finding study. However, data from preclinical studies of CNP analogs in mouse models of achondroplasia can provide a starting point. It is crucial to monitor animal weight and adjust the dose accordingly.

Compound Animal Model Dosage Administration Route Frequency Reference
BMN 111 (vosoritide)Fgfr3Y367C/+ mice240 or 800 µg/kgSubcutaneousOnce daily[10]
BMN 111 (vosoritide)Fgfr3Y367C/+ mice1.2 mg/kgSubcutaneousOnce daily[11]
Long-acting CNP (4A)FVB/nJ mice1.5 µmol/kgSubcutaneousOnce weekly[9]
Long-acting CNP (4B)FVB/nJ mice6.1 µmol/kgSubcutaneousOnce monthly[9]

Q4: What is the recommended administration method for this compound?

A4: Based on clinically approved CNP analogs like vosoritide, subcutaneous injection is the standard route of administration.[12][13] This method allows for slow and sustained release of the drug into the systemic circulation. It is recommended to rotate injection sites to avoid local reactions.[14] For consistent results, administer the injection at approximately the same time each day.[12]

Q5: What are common side effects to monitor for during in vivo studies?

A5: The most common side effects observed with CNP analogs are related to its vasodilatory properties and administration. These include injection site reactions (redness, swelling, itching) and transient decreases in blood pressure (hypotension).[8][14] To mitigate the risk of hypotension, ensure that animal subjects have adequate access to food and water before administration.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating this compound.

CNP_Signaling_Pathway This compound Signaling Pathway in Chondrocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR2 NPR-B Receptor Extracellular Domain Transmembrane Domain Intracellular Domain (Guanylyl Cyclase) This compound->NPR2 Binds to cGMP cGMP NPR2->cGMP Converts GTP to cGMP FGFR3 FGFR3 (Overactive in Achondroplasia) RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->NPR2 PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK1/2 RAF1->MEK Activates ERK ERK1/2 MEK->ERK Activates ERK->Proliferation Inhibits Proliferation

Caption: this compound binds to NPR-B, increasing cGMP and inhibiting the MAPK pathway to promote chondrocyte growth.

Experimental_Workflow In Vitro Efficacy Testing Workflow for this compound cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Culture Chondrocyte Cell Line (e.g., ATDC5) treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability Cell Viability/Proliferation Assay (e.g., MTT Assay) treatment->viability cgmp Intracellular cGMP Assay (e.g., ELISA) treatment->cgmp western Western Blot for p-ERK/ERK treatment->western data Quantify Results: - Absorbance (MTT) - cGMP concentration - Band Intensity (Western) viability->data cgmp->data western->data conclusion Determine EC50 and confirm mechanism of action data->conclusion

Caption: A general workflow for in vitro testing of this compound, from cell culture to data analysis.

Troubleshooting Guides

Cell Viability/Proliferation (MTT) Assay
Issue Potential Cause Troubleshooting Steps Reference
Low signal or no color change Insufficient number of viable cells.Increase the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before treatment.[16]
MTT reagent is degraded.Store MTT solution protected from light. Prepare fresh solution if degradation is suspected.[17]
Incomplete dissolution of formazan (B1609692) crystals.Ensure complete dissolution by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation.[18]
High background absorbance Contamination of cell culture medium.Use sterile technique and check medium for contamination before use.[17]
Phenol (B47542) red in the medium.Use phenol red-free medium for the assay, as it can interfere with absorbance readings.[18]
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before plating. Pipette carefully and mix the cell suspension between replicates.[19]
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.[19]
Western Blot for Phospho-ERK (p-ERK)
Issue Potential Cause Troubleshooting Steps Reference
No bands for p-ERK or total ERK Inefficient protein transfer.Confirm transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[20][21]
Primary antibody issue.Ensure the primary antibody is validated for Western blotting and is used at the recommended dilution. Use a fresh aliquot of the antibody.[21]
Insufficient protein loaded.Quantify protein concentration using a BCA or Bradford assay and load a sufficient amount (e.g., 20-30 µg) per lane.[21]
Faint bands for p-ERK Low level of ERK phosphorylation.Optimize the stimulation time and concentration of this compound. Ensure cells were serum-starved prior to stimulation to reduce basal phosphorylation.[20]
Phosphatase activity during sample preparation.Use lysis buffer containing phosphatase inhibitors and keep samples on ice at all times.[20]
Non-specific bands Primary or secondary antibody concentration is too high.Titrate the antibody concentrations to find the optimal dilution that minimizes non-specific binding.[22]
Incomplete blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[22]
Intracellular cGMP Assay (ELISA)
Issue Potential Cause Troubleshooting Steps Reference
Low cGMP signal Phosphodiesterase (PDE) activity degrading cGMP.Treat cells with a PDE inhibitor (e.g., IBMX) for 30 minutes before and during stimulation with this compound to prevent cGMP degradation.[23]
Insufficient cell number or stimulation.Ensure an adequate number of cells are used. Optimize the concentration and incubation time of this compound.[24]
High background Cross-reactivity of the antibody.Ensure the specificity of the primary antibody. Follow the kit manufacturer's protocol for washing steps to reduce non-specific binding.[25]
High variability between samples Inconsistent sample handling.Ensure rapid and consistent cell lysis and sample processing to minimize cGMP degradation. Snap-freeze samples in liquid nitrogen if they cannot be processed immediately.[24]
Matrix effects from the sample.If samples contain high concentrations of protein or other substances, they may need to be purified or diluted before the assay.[25]

Experimental Protocols

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding: Seed chondrocyte cells (e.g., ATDC5) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.[23]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[23]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

Protocol 2: Western Blot for p-ERK/ERK
  • Cell Culture and Treatment: Plate chondrocyte cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with this compound at various concentrations and time points. Include positive and negative controls.[26]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., rabbit anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.

Protocol 3: Intracellular cGMP ELISA
  • Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Serum-starve the cells. Pre-treat with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.[23]

  • This compound Stimulation: Add varying concentrations of this compound and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl to stop enzymatic activity.[23]

  • cGMP Quantification: Collect the cell lysates and measure the cGMP concentration using a commercial cGMP ELISA kit, following the manufacturer's instructions.[23]

  • Data Analysis: Normalize the cGMP concentration to the total protein content of each sample.

References

Validation & Comparative

Validating the Mechanism of Action: A Comparative Guide to CNP-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of C-type Natriuretic Peptide (CNP)-based therapeutics, focusing on their mechanism of action and performance against alternative treatments. The information is supported by experimental data to aid in research and development. While the query specified "CNP-AFU," our comprehensive search indicates that the likely subject of interest is the therapeutic application of C-type Natriuretic Peptide (CNP) and its analogs, such as Vosoritide and CNP-104. "AFU" does not correspond to a known component in this context.

I. Mechanism of Action of C-type Natriuretic Peptide (CNP)

C-type natriuretic peptide (CNP) is a naturally occurring peptide that plays a crucial role in several physiological processes, most notably bone growth and vascular tone regulation.[1][2] Its effects are mediated through a specific signaling pathway initiated by its binding to the Natriuretic Peptide Receptor-B (NPR-B).[3][4][5][6]

Upon binding of CNP to NPR-B, the intracellular guanylyl cyclase domain of the receptor is activated, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] This increase in intracellular cGMP acts as a second messenger, activating cGMP-dependent Protein Kinase G (PKG).[3][8] The activation of PKG, in turn, modulates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[3][8][9] Specifically, in the context of bone growth, the CNP/NPR-B/cGMP/PKG pathway inhibits the Raf-1/MEK/ERK signaling cascade, which is a downstream effector of the Fibroblast Growth Factor Receptor 3 (FGFR3).[10][11]

Overactivity of FGFR3 is the genetic cause of achondroplasia, the most common form of dwarfism.[1][12] By antagonizing the downstream effects of FGFR3 signaling, CNP promotes the proliferation and differentiation of chondrocytes (cartilage cells) in the growth plates of long bones, leading to increased bone growth.[10][12][13]

II. Comparative Analysis of CNP-Based Therapeutics

This section compares two prominent therapeutic applications of CNP analogs: Vosoritide for achondroplasia and CNP-104 for primary biliary cholangitis (PBC).

A. Vosoritide for Achondroplasia

Vosoritide is a synthetic analog of CNP designed to have a longer half-life than the endogenous peptide.[1][14] It is the first FDA-approved treatment for achondroplasia in children with open growth plates.[15][16]

Vosoritide's mechanism of action directly targets the underlying pathophysiology of achondroplasia.[1][12] It binds to and activates NPR-B on chondrocytes, leading to increased cGMP production and subsequent inhibition of the MAPK pathway downstream of the overactive FGFR3.[1][10][14] This counteracts the negative effects of the FGFR3 mutation, promoting endochondral ossification and improving bone growth.[2]

Signaling Pathway of Vosoritide in Chondrocytes

vosoritide_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vosoritide Vosoritide (CNP Analog) NPRB NPR-B Receptor Vosoritide->NPRB GC Guanylyl Cyclase (activated) NPRB->GC GTP GTP cGMP cGMP (increased) GTP->cGMP GC PKG PKG (activated) cGMP->PKG Raf1 Raf-1 (inhibited) PKG->Raf1 MEK MEK (inhibited) Raf1->MEK Proliferation Chondrocyte Proliferation & Differentiation Raf1->Proliferation Promotes ERK ERK (inhibited) MEK->ERK ERK->Proliferation Normally inhibits

Caption: Vosoritide signaling pathway in chondrocytes.

ParameterVosoritide GroupPlacebo Groupp-valueReference(s)
Annualized Growth Velocity (AGV) Change from Baseline (cm/year)
Phase 3 (52 weeks)+1.57-<0.0001[17]
Phase 2 (up to 42 months)up to +2.34-N/A[18]
Height Z-Score Statistically significant increase from baseline-N/A[17]
Tibial Bowing Significant reductionNo changeN/A[19]

Currently, the primary alternatives to Vosoritide for achondroplasia are surgical limb lengthening and off-label use of recombinant human growth hormone, both of which have limitations and associated risks.[20] Other investigational drugs targeting the FGFR3 pathway are in development, including Infigratinib (an FGFR1-3 inhibitor) and Navepegritide (a long-acting CNP prodrug).[20]

TreatmentMechanism of ActionReported Efficacy (Change in AGV)AdministrationDevelopment StageReference(s)
Vosoritide CNP analog, inhibits MAPK pathway downstream of FGFR3~1.6-2.3 cm/yearDaily subcutaneous injectionApproved[17][18]
Infigratinib Oral FGFR1-3 inhibitor, directly suppresses downstream signaling~6.0 cm/year (Phase 2)OralPhase 2[20]
Navepegritide Long-acting CNP prodrug, sustains MAPK inhibition~5.4 cm/year (Phase 2)Less frequent injectionPhase 2[20][21]
Limb Lengthening Surgical procedure to increase bone lengthVariable, significant increaseSurgicalStandard of Care[20]
Growth Hormone Stimulates growth, but with modest benefits and potential risks in achondroplasiaModestDaily injectionOff-label use[20]
B. CNP-104 for Primary Biliary Cholangitis (PBC)

CNP-104 is an investigational therapy for the autoimmune liver disease, Primary Biliary Cholangitis (PBC).[22][23] Unlike CNP's role in bone growth, CNP-104's mechanism in PBC is not based on the canonical NPR-B signaling pathway.

CNP-104 is a biodegradable nanoparticle encapsulating the E2 component of the mitochondrial pyruvate (B1213749) dehydrogenase complex (PDC-E2).[22][24][25][26][27] PDC-E2 is a key autoantigen in PBC, meaning the immune system mistakenly attacks it, leading to inflammation and destruction of the bile ducts in the liver.[27] CNP-104 is designed to induce antigen-specific immune tolerance. By delivering the PDC-E2 autoantigen within a nanoparticle, it aims to "re-educate" the immune system to recognize PDC-E2 as "self" and not mount an inflammatory response. This approach targets the root cause of the disease by modulating the pathogenic T-cell response.[23][24][26]

Experimental Workflow for Evaluating CNP-104 Efficacy

cnp104_workflow cluster_recruitment Patient Recruitment cluster_treatment Treatment Phase cluster_evaluation Evaluation (Day 120) Screening Screening of PBC Patients (unresponsive to UDCA/OCA) Randomization Randomization Screening->Randomization Dosing IV Infusion: - CNP-104 (4 or 8 mg/kg) - Placebo (Days 1 and 8) Randomization->Dosing LiverStiffness Liver Stiffness Measurement (FibroScan) Dosing->LiverStiffness ImmuneResponse T-cell Population Analysis (Flow Cytometry) Dosing->ImmuneResponse LiverFunction Liver Function Tests (e.g., Albumin) Dosing->LiverFunction

Caption: Workflow of the CNP-104 Phase 2a clinical trial.

ParameterCNP-104 GroupPlacebo Groupp-valueReference(s)
Liver Stiffness (FibroScan) Statistically significant decreaseIncrease0.011[22][23]
Th17 T-cells (Number and Percentage) Statistically significant decrease-0.0037[22][23]
Albumin Levels StableTrending decreaseN/A[22][24]

The standard of care for PBC includes ursodeoxycholic acid (UDCA) and obeticholic acid (OCA).[28][29] More recently, peroxisome proliferator-activated receptor (PPAR) agonists like elafibranor (B1671153) and seladelpar (B1681609) have been approved as second-line therapies.[23][30][31]

TreatmentMechanism of ActionReported EfficacyAdministrationDevelopment StageReference(s)
CNP-104 Induces antigen-specific immune tolerance to PDC-E2Reduction in liver stiffness and pathogenic T-cellsIV infusionPhase 2a[22][23][32]
UDCA Improves bile flowSlows disease progression, improves liver functionOralApproved (First-line)[28][29][31]
OCA Farnesoid X receptor (FXR) agonist, reduces bile acid synthesisReduces alkaline phosphatase (ALP) levelsOralApproved (Second-line)[28][31]
Elafibranor PPAR agonistReduces ALP levelsOralApproved (Second-line)[29][31]
Seladelpar PPAR agonistReduces ALP levelsOralApproved (Second-line)[30]

III. Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of CNP-based therapeutics.

A. Western Blot for MAPK/ERK Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the MAPK/ERK signaling cascade, providing insights into the mechanism of action of compounds like Vosoritide.[33][34][35][36]

Objective: To determine the effect of a CNP analog on the phosphorylation of MEK and ERK in a relevant cell line (e.g., chondrocytes).

Procedure:

  • Cell Culture and Treatment: Culture chondrocytes to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Treat the cells with varying concentrations of the CNP analog for a specified time.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them to extract total protein. Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis and Transfer: Denature the protein samples and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an ECL substrate to the membrane to generate a chemiluminescent signal.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH).

Western Blot Experimental Workflow

western_blot_workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_detection Detection & Analysis CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Substrate Incubation SecondaryAb->ECL Imaging Chemiluminescent Signal Detection ECL->Imaging Analysis Band Intensity Quantification & Normalization Imaging->Analysis

Caption: General workflow for Western blot analysis.

B. Liver Stiffness Measurement using FibroScan (Transient Elastography)

FibroScan is a non-invasive technique used to measure the stiffness of the liver, which correlates with the degree of fibrosis.[37][38][39][40] This method was a key endpoint in the clinical evaluation of CNP-104 for PBC.

Objective: To assess the change in liver stiffness in PBC patients treated with CNP-104 compared to placebo.

Procedure:

  • Patient Preparation: The patient fasts for at least 2-3 hours before the procedure.

  • Probe Placement: The patient lies in a supine position with their right arm raised to expose the intercostal spaces. The FibroScan probe is placed on the skin in an intercostal space over the right lobe of the liver.

  • Measurement Acquisition: The probe generates a mechanical pulse (shear wave) that propagates through the liver tissue. The velocity of this wave is measured by the transducer. The stiffer the liver, the faster the shear wave travels.

  • Data Collection: The device software automatically calculates the liver stiffness in kilopascals (kPa). A minimum of 10 valid measurements are taken, and the median value is used as the representative liver stiffness measurement.

  • Quality Control: The interquartile range (IQR) of the measurements is assessed to ensure the reliability of the results. An IQR/median value of ≤30% is generally considered reliable.[40]

This guide provides a foundational understanding of the mechanism of action of CNP-based therapeutics and their comparative efficacy. For more in-depth information, researchers are encouraged to consult the cited literature.

References

comparing CNP-AFU to other known compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of C-type Natriuretic Peptide (CNP) Analogs and Other Key Compounds in Growth and Cardiovascular Regulation

Introduction

C-type natriuretic peptide (CNP) is a paracrine signaling molecule with significant roles in skeletal development and cardiovascular homeostasis.[1][2][3] Its therapeutic potential has led to the development of CNP analogs, most notably Vosoritide, for the treatment of certain growth disorders.[4][5][6] This guide provides a comparative overview of CNP and its analog Vosoritide against other well-established compounds in their respective therapeutic areas: recombinant human growth hormone (rhGH) for growth disorders and Atrial Natriuretic Peptide (ANP) for cardiovascular effects. The information is intended for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental data, and relevant signaling pathways.

Comparison in the Context of Growth Disorders: CNP Analog (Vosoritide) vs. Recombinant Human Growth Hormone (rhGH)

CNP plays a crucial role in longitudinal bone growth by stimulating chondrocyte proliferation and differentiation.[3][7] This has made the CNP pathway a therapeutic target for genetic growth disorders like achondroplasia, which is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[5][6]

Data Presentation: Vosoritide vs. rhGH
FeatureVosoritide (CNP Analog)Recombinant Human Growth Hormone (rhGH)
Target Population Primarily for achondroplasia and other genetic growth disorders related to the CNP pathway.[8]Used for a broader range of growth disorders, including Growth Hormone Deficiency (GHD), Turner syndrome, and idiopathic short stature (ISS).[9][10]
Mechanism of Action Binds to Natriuretic Peptide Receptor-B (NPR-B), increasing intracellular cGMP. This inhibits the downstream MAPK signaling pathway (specifically RAF-1) that is overactivated by the FGFR3 mutation, thereby promoting chondrocyte proliferation and differentiation.[4][5][6][11]Acts on the growth hormone receptor (GHR), stimulating the production of insulin-like growth factor 1 (IGF-1) primarily in the liver. Both GH and IGF-1 promote tissue growth, including bone elongation, by stimulating the division and multiplication of chondrocytes.[12][13]
Efficacy (Annualized Growth Velocity - AGV) In a Phase 3 trial for achondroplasia (ages 5-18), the adjusted mean difference in AGV between the Vosoritide group and the placebo group was 1.57 cm/year in favor of Vosoritide.[14][15] A Phase 2 study in children with hypochondroplasia showed a mean increase in AGV of 1.81 cm/year.[16]In a study of children with idiopathic short stature, rhGH treatment increased the mean growth rate from 4.6 cm/year to 7.5 cm/year.[10] Another study reported a mean height velocity increase of 7.1 cm/year after one year of therapy.[9]
Administration Daily subcutaneous injection.[6]Daily subcutaneous injection.[17]
Key Side Effects Injection site reactions, vomiting, and decreased blood pressure.[5]Headaches, vomiting. The co-administration with rhIGF-1 did not show a significantly different adverse effect profile from rhGH alone.[18]
Experimental Protocols

Vosoritide Phase 3 Clinical Trial for Achondroplasia:

This was a randomized, double-blind, placebo-controlled, multicenter study involving 121 children aged 5 to 18 years with achondroplasia.[14] Participants were randomly assigned to receive either daily subcutaneous injections of Vosoritide (15.0 µg/kg/day) or a placebo. The primary endpoint was the change from baseline in annualized growth velocity (AGV) at 52 weeks.[14]

rhGH Clinical Trial for Idiopathic Short Stature:

A multicenter, randomized, controlled trial was conducted with 121 children who had short stature but did not meet the classic criteria for growth hormone deficiency.[10] The treatment group received recombinant somatropin (B1143576) at a dose of 0.1 mg/kg three times a week for one year. The primary outcome measured was the change in mean growth rate compared to an untreated control group.[10]

Signaling Pathway Visualization

CNP_Signaling_in_Chondrocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B Receptor CNP->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to cGMP GTP GTP GTP->NPRB PKG Protein Kinase G (PKG) cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Inhibits FGFR3 FGFR3 (Overactive in Achondroplasia) FGFR3->RAF1 Activates

Caption: CNP signaling pathway in chondrocytes.

Comparison in the Context of Cardiovascular Effects: CNP vs. Atrial Natriuretic Peptide (ANP)

CNP and ANP are both members of the natriuretic peptide family but exhibit distinct cardiovascular effects due to their different primary sites of synthesis, receptor affinities, and mechanisms of action.[1][19][20] While ANP is a circulating hormone primarily involved in systemic blood pressure and volume regulation, CNP acts more as a local, paracrine regulator of vascular tone.[1][20]

Data Presentation: CNP vs. ANP
FeatureC-type Natriuretic Peptide (CNP)Atrial Natriuretic Peptide (ANP)
Primary Synthesis Site Vascular endothelial cells, heart, brain.[1][21]Atrial myocytes.[19][22]
Mode of Action Primarily paracrine/autocrine.[1]Endocrine (circulating hormone).[19]
Primary Receptor Natriuretic Peptide Receptor-B (NPR-B).[23]Natriuretic Peptide Receptor-A (NPR-A).[23]
Second Messenger cGMP.[24]cGMP.[25]
Vascular Effects Potent venodilator and coronary vasodilator.[26] Acts as an endothelium-derived hyperpolarizing factor in resistance arteries.[27]Causes systemic vasodilation of both arteries and veins.[19]
Renal Effects Minimal natriuretic and diuretic effects.[1]Potent natriuretic and diuretic effects, increasing glomerular filtration rate.[19][25]
Cardiac Effects Exerts anti-hypertrophic and anti-fibrotic effects.[2][27] It also has negative inotropic and positive lusitropic (relaxation) effects.[24]Reduces cardiac preload and afterload.[19]
Mechanism of Vasodilation in Renal Afferent Arterioles Acts indirectly via the prostaglandin (B15479496)/nitric oxide pathway.[20][28]Acts directly on vascular smooth muscle cells.[20][28]
Experimental Protocols

Isolated Perfused Rat Kidney and Juxtamedullary Arterioles:

To compare the vasodilatory mechanisms of CNP and ANP on renal microvessels, experiments were conducted on perfused rat kidneys.[20] Juxtamedullary afferent arterioles were observed after pre-constriction with norepinephrine. The vasodilatory responses to CNP and ANP were measured. To elucidate the signaling pathways, the experiments were repeated after pretreatment with N-nitro-L-arginine methyl ester (L-NAME) to inhibit nitric oxide synthase, or indomethacin (B1671933) to inhibit prostaglandin synthesis.[20]

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_pathway Pathway Analysis Kidney Isolate Rat Kidney Perfuse Perfuse with Medium Kidney->Perfuse Arterioles Examine Juxtamedullary Afferent Arterioles Perfuse->Arterioles Constrict Pre-constrict Arterioles with Norepinephrine Arterioles->Constrict AddPeptides Add CNP or ANP Constrict->AddPeptides Pretreat Pre-treat with L-NAME or Indomethacin Constrict->Pretreat MeasureDilation Measure Vasodilation AddPeptides->MeasureDilation RepeatExp Repeat Experiment Pretreat->RepeatExp Analyze Analyze Differential Effects RepeatExp->Analyze

References

A Comparative Analysis of CNP Analogs Versus Standard of Care in the Management of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achondroplasia, the most common form of dwarfism, is a genetic disorder characterized by impaired endochondral bone growth, leading to disproportionate short stature and a range of medical complications. The condition arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation in the growth plates, thereby restricting long bone growth. For years, the standard of care for achondroplasia has been focused on managing symptoms and surgical interventions. However, the advent of targeted therapies, specifically C-type Natriuretic Peptide (CNP) analogs, marks a paradigm shift in the treatment of this condition. This guide provides a detailed comparison of the efficacy of CNP analogs, with a focus on the first-in-class approved therapy, vosoritide, against the standard of care for achondroplasia.

Mechanism of Action: CNP Analogs in Achondroplasia

C-type Natriuretic Peptide (CNP) is a naturally occurring peptide that plays a crucial role in bone growth. It acts as a positive regulator of endochondral ossification, effectively counteracting the inhibitory signals of the overactive FGFR3 pathway. CNP binds to its receptor, Natriuretic Peptide Receptor-B (NPR-B), on the surface of chondrocytes. This binding stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the FGFR3 pathway at the level of the RAF-1 kinase. By blocking this pathway, CNP analogs promote chondrocyte proliferation and differentiation, leading to improved bone growth.[1][2]

Vosoritide is a CNP analog designed to have a longer half-life than endogenous CNP, allowing for once-daily subcutaneous administration.[3]

G cluster_0 Chondrocyte cluster_1 Intracellular Signaling cluster_2 Cellular Response FGFR3 FGFR3 (mutated) Overactive RAF1 RAF-1 FGFR3->RAF1 Activates NPRB NPR-B Receptor cGMP cGMP NPRB->cGMP Stimulates production of MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition cGMP->RAF1 Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation Vosoritide Vosoritide (CNP Analog) Vosoritide->NPRB Binds to

Figure 1: Signaling pathway of Vosoritide in achondroplasia.

Efficacy of Vosoritide: Summary of Clinical Trial Data

The efficacy of vosoritide has been evaluated in several clinical trials, demonstrating a significant increase in annualized growth velocity (AGV) in children with achondroplasia. The following table summarizes key quantitative data from pivotal studies.

Study/Trial Age Range Treatment Group Control Group Primary Endpoint: Mean Change in AGV (cm/year) Key Findings Citation(s)
Phase 3 (52 weeks) 5-18 yearsVosoritide (15 µg/kg/day)Placebo+1.57 (p<0.0001)Statistically significant increase in AGV compared to placebo.[4][5][6][7][8][9][10][11]
Phase 2 (Extension) 5-14 yearsVosoritide (15 µg/kg/day)BaselineSustained increase in AGV over 42 months.Durable effect on growth velocity with long-term treatment.[3]
Phase 2 (Younger Children) 3-59 monthsVosoritidePlaceboGain in height Z score from baseline.Favorable safety profile and positive effect on growth in younger children.[6][12]
Long-term Extension 5-18 yearsVosoritide (15 µg/kg/day)Placebo crossoverSustained increase in AGV for up to 2 years.Persistent growth-promoting effects with a consistent safety profile.[13][14][15]

Competitor Compound Landscape

Currently, vosoritide is the only approved targeted therapy for achondroplasia. Therefore, a direct comparison with another approved compound with a similar mechanism of action is not yet possible. The primary comparator remains the standard of care , which includes:

  • Monitoring and management of complications: This includes surveillance for issues such as foramen magnum (B12768669) stenosis, sleep apnea, and spinal problems.[16]

  • Surgical interventions: Procedures such as limb lengthening may be considered in some cases.[17]

  • Growth hormone therapy: While used in some countries, its efficacy in achondroplasia is debated and it is not a standard of care in the United States for this condition.[1][18][19]

Several other investigational drugs are in clinical development for achondroplasia, including:

  • TransCon CNP: Another long-acting CNP analog designed for less frequent administration.[20]

  • Infigratinib: An oral medication that targets the FGFR3 pathway.[20][21]

As data from these trials become available, direct comparative efficacy analyses will be possible.

Experimental Protocols: Key Clinical Trial Methodologies

The pivotal clinical trials for vosoritide have generally followed a robust, randomized, double-blind, placebo-controlled design.

Example: Phase 3 Clinical Trial Protocol

  • Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 trial.[4][11]

  • Participant Population: Children with a confirmed diagnosis of achondroplasia, typically with open growth plates (e.g., aged 5 to 18 years).[4][7]

  • Randomization: Participants are randomly assigned to receive either vosoritide or a placebo.

  • Intervention: Daily subcutaneous injections of vosoritide (commonly at a dose of 15 µg/kg) or a matching placebo.[4][8]

  • Duration: The primary efficacy endpoint is typically assessed after 52 weeks of treatment.[4][8]

  • Primary Endpoint: The primary outcome measure is the change from baseline in annualized growth velocity (AGV).[5]

  • Secondary Endpoints: These often include changes in height Z-score, body proportionality, and safety assessments.[4]

  • Extension Studies: Following the initial placebo-controlled phase, participants are often enrolled in open-label extension studies to evaluate long-term efficacy and safety, with all participants receiving vosoritide.[13][14]

G cluster_0 Phase 3 Clinical Trial Workflow cluster_1 52-Week Treatment Period cluster_2 Open-Label Extension Start Patient Screening & Enrollment Randomization Randomization Start->Randomization GroupA Group A: Daily Subcutaneous Vosoritide (15 µg/kg) Randomization->GroupA GroupB Group B: Daily Subcutaneous Placebo Randomization->GroupB Analysis Primary Endpoint Analysis: Change in AGV at 52 Weeks GroupA->Analysis GroupB->Analysis Extension All Participants Receive Vosoritide Analysis->Extension LongTerm Long-Term Efficacy & Safety Monitoring Extension->LongTerm

Figure 2: Generalized workflow of a vosoritide Phase 3 clinical trial.

Conclusion

The development of CNP analogs, exemplified by vosoritide, represents a significant advancement in the treatment of achondroplasia. Clinical trial data consistently demonstrate that vosoritide effectively increases annualized growth velocity in children with this condition, addressing the underlying pathophysiology in a way that the standard of care, focused on symptom management, cannot. While long-term data on final adult height and other health outcomes are still being collected, the available evidence positions CNP analogs as a transformative therapeutic strategy for achondroplasia. Future research and the emergence of other investigational drugs will further refine the treatment landscape and offer more options for individuals with this condition.

References

Comparative Analysis of Biomarkers in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of C-type Natriuretic Peptide's Role in Atrial Fibrillation

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the findings related to C-type Natriuretic Peptide (CNP) and its involvement in Atrial Fibrillation (AF). The following sections present quantitative data, detail experimental methodologies, and visualize key pathways to offer a comprehensive overview of the current understanding and its independent verification.

Elevated levels of natriuretic peptides are a consistent finding in patients with atrial fibrillation. While Brain Natriuretic Peptide (BNP) and its N-terminal pro-hormone (NT-proBNP) are well-established biomarkers, C-type Natriuretic Peptide (CNP) and its signal peptide (CNPsp) have also been investigated. The following table summarizes comparative data on these biomarkers in the context of AF.

BiomarkerKey Findings in Atrial FibrillationDiagnostic/Prognostic ValueSupporting Evidence
CNPsp Significantly elevated in patients presenting with atrial fibrillation.Not useful for acute diagnosis of myocardial infarction, but may have prognostic potential for mortality and re-infarction in patients with cardiovascular disease.Pemberton et al. (2015)
BNP Levels are elevated in AF and decrease with the restoration of sinus rhythm. Higher levels are predictive of incidental AF.Useful in screening for new-onset AF, predicting the success of cardioversion, and assessing stroke risk.Shiroto et al. (2023), Weng et al. (2023)
NT-proBNP Consistently higher in patients with AF compared to those in sinus rhythm. Levels are associated with the presence and persistence of AF.A promising biomarker for AF detection and risk stratification for stroke and mortality.Hijazi et al. (2013), Schnabel et al. (2022)
Troponin Elevated levels are associated with an increased risk of stroke and cardiovascular mortality in AF patients.A powerful prognostic marker for cardiovascular outcomes in the setting of AF.Hijazi et al. (2013)
hs-CRP Elevated levels of this inflammatory marker are often found in patients with AF and can be a predictor for developing AF.May help in understanding the inflammatory component of AF and predicting recurrence after cardioversion.Aviles et al. (2003)

Experimental Protocols

Accurate measurement of CNP and its related peptides is crucial for research and potential clinical applications. Below are summaries of methodologies used in key studies.

Measurement of CNP Signal Peptide (CNPsp)
  • Method: In-house immunoradiometric assay (IRMA).

  • Procedure:

    • Sample Collection: Blood samples are collected in EDTA tubes.

    • Extraction: Plasma samples are extracted.

    • Incubation: Extracted plasma is incubated with a specific antibody to CNPsp.

    • Tracer Addition: A radiolabeled CNPsp tracer peptide is added for a second incubation period.

    • Detection: The radioactivity is measured to determine the concentration of CNPsp.

  • Assay Characteristics:

    • Limit of Detection: 5 pmol/L.

    • Intra-assay Coefficient of Variation (CV): <7%.

    • Inter-assay CV: 11-22%.

Measurement of NT-proCNP
  • Method: Enzyme-linked immunosorbent assay (ELISA).

  • Key Consideration: NT-proCNP has been shown to be more stable than CNP in blood samples, making it a potentially more reliable biomarker for clinical applications. Studies have demonstrated its stability for at least two hours at room temperature in serum, plasma, and full blood.

Signaling Pathways and Molecular Mechanisms

The biological effects of CNP are mediated through specific signaling pathways that are of significant interest in drug development.

CNP Signaling Pathway in Cardiomyocytes

C-type Natriuretic Peptide primarily signals through the natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase receptor. This interaction initiates a cascade that is considered to have cardioprotective effects.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-type Natriuretic Peptide (CNP) NPRB NPR-B Receptor CNP->NPRB cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->NPRB PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Stimulates Cardioprotective_Effects Anti-fibrotic Effects Anti-hypertrophic Effects Anti-arrhythmic Effects PKG->Cardioprotective_Effects AMP AMP PDE2->AMP Hydrolyzes cAMP cAMP cAMP->PDE2

Caption: CNP binds to NPR-B, leading to cGMP production and cardioprotective effects.

Experimental Workflow for Investigating CNP's Anti-arrhythmic Effects

Recent independent studies have focused on elucidating the anti-arrhythmic properties of CNP. A common experimental workflow to investigate these effects is outlined below.

Experimental_Workflow Model In vivo/Ex vivo Model (e.g., mouse heart) Ischemia Induce Ischemia/ Reperfusion Injury Model->Ischemia Cellular Isolate Cardiomyocytes Model->Cellular Treatment Administer CNP +/- PDE2 Inhibitor Ischemia->Treatment Analysis Electrophysiological Analysis Treatment->Analysis Outcome Determine Anti-arrhythmic Mechanism Analysis->Outcome Calcium Measure Calcium Transients and Ion Currents Cellular->Calcium Biochemical Assess Protein Phosphorylation Calcium->Biochemical Biochemical->Outcome

Caption: Workflow for studying CNP's anti-arrhythmic effects.

Independent Verification and Alternative Perspectives

The finding that natriuretic peptide levels are elevated in atrial fibrillation is well-supported by numerous independent studies. However, the interpretation of this finding is a subject of ongoing discussion.

  • CNP as a Marker of Atrial Cardiomyopathy: One perspective is that elevated natriuretic peptides, including CNP, are not a direct cause of AF but rather a reflection of an underlying "atrial cardiomyopathy". In this view, the diseased atrial tissue is the primary driver of both AF and increased natriuretic peptide secretion. This is supported by the observation that the rise in natriuretic peptides often precedes the onset of AF.

  • Cardioprotective and Anti-arrhythmic Role: Conversely, a growing body of evidence suggests that CNP has direct cardioprotective and even anti-arrhythmic effects. These studies indicate that the CNP-PDE2 signaling axis could be a novel therapeutic target for preventing arrhythmias. This suggests that the elevation of CNP in AF could be a compensatory mechanism to counteract the pathological processes.

  • Contrasting with Other Natriuretic Peptides: While ANP and BNP have more established roles as diagnostic and prognostic markers in heart failure and AF, the primary physiological role of CNP appears to be more paracrine, acting locally on blood vessels and cardiac cells. Its anti-fibrotic and anti-hypertrophic properties are well-documented and are thought to be mediated by its distinct signaling pathway.

A Comparative Analysis of C-Type Natriuretic Peptide (CNP) Analogs for the Treatment of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key C-type natriuretic peptide (CNP) analogs in development for the treatment of achondroplasia, supported by available experimental data. The focus is on Vosoritide (BMN 111), the first approved therapy in this class, and emerging long-acting CNP analogs, including TransCon CNP (navepegritide) and a microsphere-delivered formulation of [Gln6,14]CNP-38.

Mechanism of Action: Restoring the Balance in Chondrocyte Signaling

Achondroplasia is characterized by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, leading to its constitutive activation. This overactive signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, results in impaired chondrocyte proliferation and differentiation, ultimately causing disproportionate short stature.

CNP analogs are designed to counteract this overactive FGFR3 signaling. They bind to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels inhibit the RAF-1 kinase, a key component of the MAPK pathway, thereby reducing the downstream inhibitory signals and promoting chondrocyte proliferation and differentiation, which are essential for bone growth.

Signaling Pathway of CNP Analogs

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP_Analog CNP Analog (e.g., Vosoritide, TransCon CNP) NPRB NPR-B Receptor CNP_Analog->NPRB Binds to GC Guanylyl Cyclase Domain NPRB->GC FGFR3 FGFR3 (Constitutively Active) RAS RAS FGFR3->RAS Activates cGMP cGMP GC->cGMP Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits Proliferation_Differentiation Chondrocyte Proliferation & Differentiation PKG->Proliferation_Differentiation Promotes RAS->RAF1 Activates MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Inhibition_Node Inhibition of Proliferation & Differentiation ERK->Inhibition_Node Leads to

Caption: Signaling pathway of CNP analogs in chondrocytes.

Performance Data: A Comparative Overview

The following tables summarize the available quantitative data for Vosoritide and TransCon CNP, primarily focusing on their impact on annualized growth velocity (AGV) in children with achondroplasia.

Table 1: Vosoritide (BMN 111) Clinical Trial Performance

PhaseNumber of ParticipantsAge Range (years)Treatment DoseMean Change in AGV from Baseline (cm/year)Duration of Follow-upReference
Phase 2106-1115 µg/kg/day+1.4642 months[1]
Phase 3605-1715 µg/kg/day+1.57 (placebo-adjusted)52 weeks[2][3]
Phase 2 (Hypochondroplasia)245.86 (mean)15 µg/kg/day+1.8112 months[4]

Table 2: TransCon CNP (navepegritide) Clinical Trial Performance

PhaseNumber of ParticipantsAge Range (years)Treatment DoseMean Change in AGV from Baseline (cm/year)Duration of Follow-upReference
Phase 2112-10100 µg/kg/week+1.07 (vs. placebo)52 weeks[5]
Phase 3 (ApproaCH)572-11100 µg/kg/week+1.49 (placebo-adjusted)52 weeks[6]

Table 3: Preclinical Comparison of a Long-Acting CNP Analog ([Gln6,14]CNP-38) with Vosoritide in Mice

AnalogDosing RegimenOutcomeReference
VosoritideDaily subcutaneous injectionIncreased growth of normal mice[3]
[Gln6,14]CNP-38 in microspheresWeekly or bi-weekly injectionGrowth equal to or exceeding that of daily Vosoritide[3]

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are extensive. However, the general methodology employed in the pivotal studies for these CNP analogs can be summarized in the following workflow.

Experimental Workflow for Clinical Evaluation of CNP Analogs

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation cluster_extension Long-term Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Data Collection (AGV, Anthropometry) Screening->Baseline Randomization Randomization (Treatment vs. Placebo) Baseline->Randomization Dosing Drug Administration (e.g., Daily/Weekly Subcutaneous Injection) Randomization->Dosing Monitoring Safety & Tolerability Monitoring (Adverse Events, Vitals) Dosing->Monitoring Primary_Endpoint Primary Endpoint Assessment (Change in AGV at 52 weeks) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Height Z-score, Body Proportionality) Primary_Endpoint->Secondary_Endpoints PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Blood/Urine Samples) Secondary_Endpoints->PK_PD Open_Label Open-Label Extension Study (All participants receive active treatment) PK_PD->Open_Label

Caption: A typical experimental workflow for clinical trials of CNP analogs.

Key Methodological Aspects:
  • Study Design: The pivotal trials for both Vosoritide and TransCon CNP were randomized, double-blind, and placebo-controlled to ensure objectivity.[7]

  • Participant Population: Studies primarily enrolled children with a confirmed genetic diagnosis of achondroplasia and open epiphyses.[7]

  • Primary Endpoint: The primary efficacy measure was the change in annualized growth velocity (AGV) from baseline compared to a placebo group over a 52-week period.[7]

  • Drug Administration: Vosoritide was administered as a daily subcutaneous injection, while TransCon CNP was given as a once-weekly subcutaneous injection.[7]

  • Safety Monitoring: Comprehensive safety monitoring included the recording of adverse events, vital signs, and laboratory tests.[7]

  • Pharmacodynamic Assessments: Urine and plasma levels of cGMP were often measured as a biomarker of CNP activity.[4]

Conclusion

Vosoritide has established the clinical efficacy of CNP analogs in treating achondroplasia by demonstrating a statistically significant increase in annualized growth velocity. The development of long-acting analogs like TransCon CNP and microsphere-delivered [Gln6,14]CNP-38 represents a significant advancement, offering the potential for a less frequent dosing regimen, which could improve convenience and patient adherence. While direct head-to-head clinical trial data is not yet available, preliminary results for TransCon CNP are promising, showing a comparable improvement in AGV to Vosoritide. Preclinical data for other long-acting formulations also suggest at least equivalent efficacy. Future research will need to focus on long-term safety and efficacy, as well as the impact of these therapies on the various comorbidities associated with achondroplasia.

References

Validating CNP-AFU as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of disease diagnostics and prognostics, the identification of reliable biomarkers is paramount. This guide provides a comprehensive comparison of C-type Natriuretic Peptide (CNP) and Alpha-L-Fucosidase (AFU) as potential biomarkers in their respective primary fields of study: fibrosis and hepatocellular carcinoma. While the term "CNP-AFU" does not correspond to a recognized single biomarker, this guide will evaluate each component individually, presenting experimental data, performance metrics, and detailed protocols to aid researchers, scientists, and drug development professionals in their validation efforts.

C-Type Natriuretic Peptide (CNP) as a Biomarker for Fibrosis

C-type natriuretic peptide (CNP) has emerged as a promising biomarker for fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix that can lead to organ dysfunction. CNP exhibits anti-fibrotic properties and its levels have been shown to be altered in various fibrotic conditions, including those affecting the heart, kidneys, and liver.

Performance of CNP and Alternative Fibrosis Biomarkers

The validation of a biomarker requires rigorous assessment of its performance against existing standards. While specific sensitivity and specificity data for CNP in fibrosis are still emerging, its potential is underscored by its biological role. The following tables compare the performance of established biomarkers for different types of fibrosis.

Table 1: Performance of Biomarkers in Liver Fibrosis

BiomarkerSensitivity (%)Specificity (%)AUROCPrimary Indication
Hyaluronic Acid85 - 10080 - 96.30.87 - 0.92Severe Fibrosis/Cirrhosis in NAFLD and CHC
PIIINP73.8 - 8582.5 - 960.789 - 0.891Significant Fibrosis/Cirrhosis
TIMP-152 - 10056 - 880.73Fibrosis and Cirrhosis in CHC

Table 2: Performance of Biomarkers in Cardiac Fibrosis

BiomarkerSensitivity (%)Specificity (%)AUROCPrimary Indication
Galectin-366.793.70.612 - 0.750Myocardial Fibrosis, Heart Failure Prognosis
sST272 - 85.765 - 98.90.75 - 0.942Myocardial Fibrosis, Heart Failure Diagnosis/Prognosis

Table 3: Performance of Biomarkers in Renal Fibrosis

BiomarkerSensitivity (%)Specificity (%)AUROCPrimary Indication
KIM-174>800.86 - 0.96Acute Kidney Injury, Progression of CKD
NGAL80.6 - 83.953.8 - 73.80.78 - 0.96Acute Kidney Injury, Progression of CKD
Experimental Protocol: Measurement of C-Type Natriuretic Peptide

The quantification of CNP in biological samples is typically performed using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

Protocol: Human C-type Natriuretic Peptide (CNP) ELISA Kit

This protocol is a general guideline based on commercially available sandwich ELISA kits.

  • Principle: The assay employs an antibody specific for human CNP pre-coated onto a 96-well plate. Standards and samples are pipetted into the wells, and the immobilized antibody binds any CNP present. After washing, a biotin-conjugated anti-human CNP antibody is added. Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of CNP. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Sample Preparation:

    • Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g.

    • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.

    • Cell Culture Supernatants: Remove particulates by centrifugation.

  • Assay Procedure:

    • Prepare all reagents, standards, and samples as directed in the kit manual.

    • Add 100 µL of standard or sample to each well. Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Aspirate and wash each well four times.

    • Add 100 µL of prepared biotinylated antibody to each well. Incubate for 1 hour at room temperature.

    • Aspirate and wash each well four times.

    • Add 100 µL of prepared Streptavidin solution to each well. Incubate for 45 minutes at room temperature.

    • Aspirate and wash each well five times.

    • Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm immediately.

  • Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Determine the concentration of CNP in the samples by interpolating from the standard curve.

Signaling Pathway of CNP in Fibrosis

CNP exerts its anti-fibrotic effects primarily through its binding to the natriuretic peptide receptor B (NPR-B), a transmembrane guanylyl cyclase. This interaction triggers the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). PKG signaling leads to the inhibition of pro-fibrotic pathways, such as the transforming growth factor-beta (TGF-β) signaling cascade, ultimately reducing collagen synthesis and fibroblast proliferation.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-type Natriuretic Peptide (CNP) NPRB Natriuretic Peptide Receptor B (NPR-B) CNP->NPRB Binds to GTP GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates TGFB_pathway TGF-β Signaling (e.g., Smad2/3) PKG->TGFB_pathway Inhibits Fibrosis Fibrotic Response (Collagen Synthesis, Proliferation) TGFB_pathway->Fibrosis Promotes Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Proteomics, Genomics) Assay Assay Development & Optimization Discovery->Assay Analytical Analytical Validation (Precision, Accuracy, Linearity) Assay->Analytical Clinical Clinical Validation (Case-Control & Cohort Studies) Analytical->Clinical Performance Performance Evaluation (Sensitivity, Specificity, AUROC) Clinical->Performance

A Comparative Analysis of C-Type Natriuretic Peptide (CNP) and Activated Protein C (APC) in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for experimental data on a "CNP-AFU" fusion protein did not yield specific results. Therefore, this guide provides a comparative overview of the individual therapeutic agents, C-type natriuretic peptide (CNP) and Activated Protein C (APC). Both molecules have demonstrated significant potential in different therapeutic areas and their distinct mechanisms of action are valuable to researchers in drug development.

This guide offers a cross-validation of the experimental results of CNP and APC, presenting their performance, underlying signaling pathways, and the methodologies used in key experiments. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CNP and APC, providing a comparative look at their efficacy in different models.

Table 1: Comparative Efficacy of Activated Protein C (APC) in Preclinical Models

Model Treatment Dosage Key Finding Reference
Thrombin-Induced Thromboembolism in MiceHuman APC (intravenous bolus)0.05 mg/kgSignificant inhibition of thrombin-induced death.[1]
Thrombin-Induced Thromboembolism in MiceHuman APC (intravenous bolus)2 mg/kg>85% reduction in mortality rate; significant reduction in vascular occlusion (from 89.2% to 46.6%).[1]
Severe Sepsis (PROWESS clinical trial)Recombinant APC infusion24 μg/kg/h for 96 hoursSignificant reduction in overall mortality (19.4% relative risk reduction).[2]

Table 2: Efficacy of a CNP Analog (TransCon CNP) in a Clinical Trial for Achondroplasia

Trial Phase Participants Treatment Primary Endpoint Key Finding Reference
Phase 2 (ACcomplisH)Prepubertal children (2-10 years) with AchondroplasiaWeekly subcutaneous TransCon CNPAnnualized Height Velocity (AHV) at Week 52Statistically significant improvement in AHV compared to placebo.[3]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of CNP and APC are visualized below, highlighting their respective signaling cascades.

C-Type Natriuretic Peptide (CNP) Signaling Pathway

CNP primarily signals through the Natriuretic Peptide Receptor-B (NPR-B), a guanylyl cyclase receptor. This pathway is crucial in regulating bone growth and has been shown to inhibit the MAPK pathway, which is often overactive in conditions like achondroplasia.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP CNP NPRB NPR-B Receptor CNP->NPRB cGMP cGMP NPRB->cGMP Converts GTP GTP GTP->cGMP PKGII PKG II cGMP->PKGII Activates RAF1 Raf-1 PKGII->RAF1 Inhibits Proliferation Chondrocyte Proliferation PKGII->Proliferation Promotes MAPK_Pathway MAPK Pathway (MEK/ERK) RAF1->MAPK_Pathway Activates MAPK_Pathway->Proliferation Inhibits

CNP signaling cascade via NPR-B.
Activated Protein C (APC) Signaling Pathway

APC exerts its effects through a multi-faceted signaling pathway involving the Endothelial Cell Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR-1). This pathway is central to APC's anticoagulant, anti-inflammatory, and cytoprotective functions.[2][4]

APC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space APC Activated Protein C (APC) EPCR EPCR APC->EPCR Binds PAR1 PAR-1 APC->PAR1 Cleaves & Activates Anticoagulant Anticoagulant Effects (Inactivation of Factor Va and VIIIa) APC->Anticoagulant Directly Mediates EPCR->PAR1 Presents APC to Cytoprotective Cytoprotective Effects (Anti-inflammatory, Anti-apoptotic) PAR1->Cytoprotective Initiates Signaling

APC signaling through EPCR and PAR-1.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of protocols relevant to the assessment of CNP and APC.

Protocol 1: In Vivo Model of Thromboembolism for APC Evaluation
  • Objective: To assess the antithrombotic efficacy of human APC in a murine model of thrombin-induced thromboembolism.[1]

  • Animal Model: Mice.

  • Procedure:

    • Human APC is administered intravenously (i.v.) as a bolus at varying doses (e.g., 0.05 mg/kg to 2 mg/kg).[1]

    • Two minutes following APC administration, a lethal dose of thrombin (1,250 U/kg) is injected to induce thromboembolism.[1]

    • Mortality is recorded as the primary endpoint.[1]

    • For histological analysis, lung tissues are collected, fixed, and stained to assess the rate of vascular occlusion.[1]

  • Key Parameters Measured: Mortality rate, vascular occlusion rate, and coagulation parameters (e.g., prothrombin consumption).[1]

Protocol 2: Clinical Trial Protocol for TransCon CNP in Achondroplasia
  • Objective: To evaluate the safety, efficacy, and pharmacokinetics of weekly TransCon CNP in children with achondroplasia.[3]

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled, dose-escalation trial.[3]

  • Participant Population: Prepubertal children aged 2 to 10 years with a diagnosis of achondroplasia.[3]

  • Intervention:

    • Participants are randomized to receive either weekly subcutaneous injections of TransCon CNP at escalating doses or a placebo for a 52-week period.[3]

    • This is followed by an open-label extension period where all participants receive TransCon CNP.[3]

  • Primary Efficacy Endpoint: Annualized height velocity (AHV) at Week 52, compared between the treatment and placebo groups.[3]

  • Statistical Analysis: An ANCOVA model is used to compare the AHV between groups, with adjustments for baseline age, height, and sex.[3]

Protocol 3: Raf-1 Kinase Activity Assay for CNP Pathway Analysis
  • Objective: To determine if CNP inhibits the FGF2-mediated activation of the Raf-1 kinase in the MAPK pathway.[5]

  • Cell Model: Rat chondrosarcoma (RCS) cells, a model for studying FGFR signaling.[5]

  • Procedure:

    • Serum-starved RCS cells are treated with FGF2 (Fibroblast growth factor 2) and CNP for 30 minutes.[5]

    • Raf-1 is immunoprecipitated from the cell lysates.[5]

    • A kinase assay is performed using MEK1 as a substrate for the immunoprecipitated Raf-1.[5]

    • The phosphorylation of MEK1 at Ser217/221 is determined by Western Blot to quantify Raf-1 kinase activity.[5]

  • Key Parameters Measured: Levels of phosphorylated MEK1, indicating the kinase activity of Raf-1.[5]

References

A Head-to-Head Comparison: CNP-Based Therapy vs. Standard of Care in Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a C-type natriuretic peptide (CNP)-based therapeutic strategy against the current standard-of-care treatments for advanced pancreatic cancer. While direct head-to-head clinical trial data for a CNP-based therapy in this indication is not yet available, this comparison is constructed based on promising preclinical evidence for CNP derivatives and established clinical data for standard cytotoxic regimens.

Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge, characterized by a dense desmoplastic stroma that impedes drug delivery and fosters an immunosuppressive tumor microenvironment. Current standard-of-care treatments for advanced or metastatic pancreatic cancer primarily involve combination chemotherapy regimens such as FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel. These regimens have demonstrated modest improvements in overall survival but are associated with significant toxicities.[1][2]

Emerging preclinical research has highlighted the potential of C-type natriuretic peptide (CNP) and its derivatives as a novel therapeutic approach. These agents have been shown to normalize tumor vasculature, reduce hypoxia, and enhance anti-tumor immunity in solid tumor models, including pancreatic cancer. This comparison will delve into the mechanisms of action, available efficacy and safety data, and the underlying signaling pathways of both CNP-based therapy and the standard-of-care treatments.

Quantitative Data Summary

The following tables summarize the available quantitative data for a representative CNP-based therapy (based on preclinical studies) and the standard-of-care chemotherapy regimens (based on clinical trial data). It is crucial to note that this is not a direct comparison from a single study but a compilation of data from different developmental stages.

Table 1: Efficacy Comparison

MetricCNP-Based Therapy (Preclinical)FOLFIRINOX (Clinical)Gemcitabine + nab-Paclitaxel (Clinical)
Primary Endpoint Tumor Growth InhibitionOverall Survival (OS)Overall Survival (OS)
Result Significant deceleration of primary tumor growth and suppression of metastases in mouse models.Median OS: 11.1 monthsMedian OS: 8.5 months
Comparison N/A (Preclinical)vs. Gemcitabine (6.8 months)vs. Gemcitabine (6.7 months)
Objective Response Rate (ORR) N/A (Preclinical)31.6%23%

Note: Preclinical data for CNP-based therapy is qualitative in some reports; specific quantitative tumor growth inhibition percentages vary across different tumor models and experimental designs.

Table 2: Safety and Toxicity Profile

Adverse Event (Grade 3/4)CNP-Based Therapy (Preclinical)FOLFIRINOX (Clinical)Gemcitabine + nab-Paclitaxel (Clinical)
Neutropenia Not reported to be a major concern in preclinical models.45.7%38%
Febrile Neutropenia Not reported.5.4%3%
Fatigue Not reported.23.6%17%
Vomiting Not reported.14.5%11%
Diarrhea Not reported.12.7%6%
Sensory Neuropathy Not reported.9.0%17%

Note: The safety profile for CNP-based therapy is based on preclinical observations and is expected to be different in human clinical trials.

Experimental Protocols and Methodologies

CNP-Based Therapy (Representative Preclinical Study)

Experimental Model: Orthotopic and subcutaneous pancreatic tumor models in immunocompetent mice.

Methodology:

  • Tumor Implantation: Human or murine pancreatic cancer cells are surgically implanted into the pancreas (orthotopic) or subcutaneously in the flank of the mice.

  • Treatment Administration: A derivative of C-type natriuretic peptide (dCNP) or a control vehicle is administered systemically (e.g., intraperitoneally or intravenously) at specified doses and schedules.

  • Tumor Growth Assessment: Tumor volume is measured periodically using calipers for subcutaneous models or through imaging techniques (e.g., ultrasound, bioluminescence) for orthotopic models.

  • Analysis of Tumor Microenvironment: At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess blood vessel functionality (e.g., perfusion studies with fluorescent dyes), hypoxia (e.g., pimonidazole (B1677889) staining), stromagenesis, and immune cell infiltration (e.g., staining for CD8+ T cells, regulatory T cells).

  • Metastasis Assessment: Lungs and other organs are examined for metastatic lesions.

Standard of Care: FOLFIRINOX and Gemcitabine + nab-Paclitaxel (Clinical Trial Protocols)

Study Design: Phase III, randomized, controlled clinical trials in patients with metastatic pancreatic cancer.

FOLFIRINOX Protocol:

  • Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma and good performance status.

  • Treatment Regimen: FOLFIRINOX consists of oxaliplatin (B1677828) (85 mg/m²), irinotecan (B1672180) (180 mg/m²), leucovorin (400 mg/m²), and a 5-fluorouracil (B62378) (5-FU) bolus (400 mg/m²) followed by a 46-hour continuous infusion of 5-FU (2400 mg/m²), administered every 2 weeks.[3]

  • Control Arm: Gemcitabine (1000 mg/m²) administered weekly for 7 of 8 weeks and then weekly for 3 of 4 weeks.

  • Endpoints: The primary endpoint is overall survival. Secondary endpoints include progression-free survival, objective response rate, and safety.

Gemcitabine + nab-Paclitaxel Protocol:

  • Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.

  • Treatment Regimen: Gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.[4]

  • Control Arm: Gemcitabine monotherapy (1000 mg/m²) administered on days 1, 8, and 15 of a 28-day cycle.

  • Endpoints: The primary endpoint is overall survival. Secondary endpoints include progression-free survival and response rate.

Signaling Pathways and Mechanisms of Action

CNP-Based Therapy Signaling Pathway

CNP exerts its effects by binding to its receptor, natriuretic peptide receptor B (NPR-B), a transmembrane guanylyl cyclase. This binding activates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn mediates downstream effects on vascular homeostasis, cell proliferation, and inflammation. In the context of cancer, this pathway is thought to normalize the tumor vasculature, making it less leaky and more efficient at delivering oxygen and therapeutic agents. It also appears to reduce the dense fibrotic stroma and modulate the immune microenvironment to be more permissive to anti-tumor immune responses.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Biological Effects CNP CNP Derivative NPRB NPR-B Receptor CNP->NPRB GC Guanylyl Cyclase (intracellular domain) NPRB->GC cGMP cGMP GC->cGMP GTP PKG Protein Kinase G (PKG) cGMP->PKG Downstream Downstream Effectors PKG->Downstream VascNorm Vascular Normalization Downstream->VascNorm StromaMod Stroma Modulation Downstream->StromaMod ImmuneAct Immune Activation Downstream->ImmuneAct

CNP Signaling Pathway in Cancer.
Standard of Care Mechanism of Action

FOLFIRINOX: This is a combination of four cytotoxic agents that target different aspects of cancer cell proliferation and survival.

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in DNA synthesis.

  • Leucovorin: Enhances the cytotoxic effect of 5-FU by stabilizing its binding to thymidylate synthase.

  • Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.

  • Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.

FOLFIRINOX_MOA cluster_drugs Component Drugs cluster_targets Cellular Targets cluster_effects_moa Cellular Effects FOLFIRINOX FOLFIRINOX FU 5-Fluorouracil FOLFIRINOX->FU LV Leucovorin FOLFIRINOX->LV IRI Irinotecan FOLFIRINOX->IRI OXA Oxaliplatin FOLFIRINOX->OXA TS Thymidylate Synthase FU->TS inhibits LV->TS stabilizes 5-FU binding Topo1 Topoisomerase I IRI->Topo1 inhibits DNA_Rep DNA OXA->DNA_Rep adducts DNAsyn_Inhib Inhibition of DNA Synthesis TS->DNAsyn_Inhib DNA_Damage DNA Damage Topo1->DNA_Damage DNA_Rep->DNA_Damage Apoptosis Apoptosis DNAsyn_Inhib->Apoptosis DNA_Damage->Apoptosis

Mechanism of Action of FOLFIRINOX.

Gemcitabine + nab-Paclitaxel: This combination leverages a synergistic effect between a nucleoside analog and a microtubule inhibitor.

  • Gemcitabine: A nucleoside analog that is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.

  • nab-Paclitaxel: An albumin-bound formulation of paclitaxel (B517696) that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The albumin component is thought to facilitate transport across endothelial cells and accumulation in the tumor stroma.

GemNab_MOA cluster_drugs_gemnab Component Drugs cluster_targets_gemnab Cellular Targets cluster_effects_gemnab Cellular Effects GemNab Gemcitabine + nab-Paclitaxel GEM Gemcitabine GemNab->GEM NAB nab-Paclitaxel GemNab->NAB DNA_Syn DNA Synthesis GEM->DNA_Syn inhibits Microtubules Microtubules NAB->Microtubules stabilizes Chain_Term DNA Chain Termination DNA_Syn->Chain_Term Cycle_Arrest Cell Cycle Arrest Microtubules->Cycle_Arrest Apoptosis_GN Apoptosis Chain_Term->Apoptosis_GN Cycle_Arrest->Apoptosis_GN

Mechanism of Action of Gemcitabine + nab-Paclitaxel.

Conclusion

The comparison between CNP-based therapy and the standard of care for advanced pancreatic cancer highlights a shift in therapeutic strategy. While FOLFIRINOX and gemcitabine with nab-paclitaxel directly target cancer cell proliferation through cytotoxic mechanisms, CNP-based therapy aims to modulate the tumor microenvironment to overcome barriers to treatment and stimulate an endogenous anti-tumor response.

The preclinical data for CNP derivatives is promising, suggesting a favorable safety profile and a novel mechanism of action that could be synergistic with existing therapies. However, clinical data is essential to validate these findings and establish the true therapeutic potential of this approach in patients with pancreatic cancer. Future clinical trials directly comparing or combining CNP-based therapies with standard-of-care regimens will be crucial in defining their role in the management of this challenging disease.

References

Specificity of CNP-AFU: A Comparative Guide for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical yet promising platform, CNP-AFU, represents a novel dual-targeting strategy in drug delivery. This guide provides a comparative analysis of its specificity, supported by experimental principles and data from related systems. This compound is conceptualized as a C-type Natriuretic Peptide (CNP)-functionalized, fucosylated unilamellar vesicle, designed to selectively deliver therapeutic payloads to cells co-expressing natriuretic peptide receptors and fucose-binding receptors.

While a specific product named "this compound" is not documented in publicly available scientific literature, its name suggests a sophisticated drug delivery vehicle leveraging two distinct molecular recognition pathways to achieve high target cell specificity. This guide will deconstruct the components of this hypothesized system—the CNP peptide ligand and the fucosylated vesicle surface—to evaluate its potential performance against single-targeting and non-targeted alternatives.

Comparative Analysis of Targeting Specificity

The enhanced specificity of a dual-ligand system like this compound stems from the requirement of target cells to express two different surface markers for optimal binding and uptake. This significantly reduces off-target effects compared to non-targeted or single-ligand vesicles.

FeatureNon-Targeted VesiclesSingle-Targeted Vesicles (CNP or Fucosylated)Dual-Targeted Vesicles (this compound)
Primary Uptake Mechanism Enhanced Permeability and Retention (EPR) effect in tumors; non-specific endocytosis.Receptor-mediated endocytosis via a single receptor type (e.g., NPR-B for CNP, fucose receptors for fucosylated vesicles).Co-receptor-mediated endocytosis, requiring the presence of both NPR-B and fucose-binding receptors.
Target Cell Specificity Low; accumulation in tumors is passive and not cell-type specific.Moderate; targets cells overexpressing the specific receptor. Off-target binding can occur in tissues with basal receptor expression.High; requires the co-expression of two distinct receptors, significantly narrowing the range of target cells and increasing specificity.
Binding Affinity N/ADependent on the ligand-receptor interaction. For example, CNP has a high affinity for its NPR-B receptor, with reported dissociation constants (Kd) in the picomolar to low nanomolar range.Potentially higher avidity due to multivalent binding to two different receptors on the cell surface.
Cellular Uptake Efficiency Low and non-specific.Significantly enhanced in target cells compared to non-targeted vesicles. Studies on peptide-targeted liposomes have shown up to an 80-fold increase in cellular uptake in target cells.Expected to be the highest in cells expressing both receptors, due to synergistic binding and clustering of receptors, leading to more efficient internalization.
Potential for Off-Target Effects High potential for accumulation in healthy tissues with permeable vasculature, such as the liver and spleen.Moderate; can affect healthy tissues that express the target receptor.Low; the probability of healthy tissues co-expressing high levels of both target receptors is significantly lower.

Experimental Protocols for Specificity Assessment

To validate the specificity of a targeted delivery system like this compound, a series of in vitro and in vivo experiments are essential. The following are key experimental protocols that would be employed:

Competitive Binding Assay

Objective: To determine the specificity of this compound binding to its target receptors.

Methodology:

  • Culture target cells known to express both NPR-B and fucose receptors.

  • Incubate the cells with a fluorescently labeled version of this compound vesicles.

  • In parallel, incubate cells with the labeled this compound in the presence of an excess of "cold" (unlabeled) competitors:

    • Free CNP peptide to compete for NPR-B binding.

    • Free fucose or a fucose-binding lectin to compete for fucose receptor binding.

    • A combination of free CNP and fucose.

    • Unlabeled, non-targeted vesicles as a control.

  • After incubation and washing to remove unbound vesicles, quantify the cell-associated fluorescence using flow cytometry or a plate reader.

Expected Outcome: A significant decrease in fluorescence in the presence of the specific competitors (free CNP and/or fucose) would confirm receptor-mediated binding.

Cellular Uptake Assay

Objective: To quantify the internalization of this compound by target cells compared to control cells and non-targeted vesicles.

Methodology:

  • Prepare different cell lines:

    • Target cells (expressing both NPR-B and fucose receptors).

    • Control cells (expressing only one of the receptors or neither).

  • Incubate each cell line with fluorescently labeled this compound, CNP-vesicles, fucosylated vesicles, and non-targeted vesicles for a defined period (e.g., 4 hours).

  • After incubation, wash the cells and quench the fluorescence of any non-internalized, surface-bound vesicles.

  • Measure the intracellular fluorescence using confocal microscopy for visualization and flow cytometry for quantification.

Expected Outcome: this compound should show significantly higher intracellular fluorescence in the dual-receptor expressing target cells compared to all other vesicle types and cell lines. Studies have shown that targeted nanoparticles can exhibit a 2.7 to 3.4-fold higher uptake in vivo in target cells compared to non-targeted nanoparticles.

In Vitro Cytotoxicity Assay

Objective: To demonstrate the target-specific cell-killing efficacy of this compound loaded with a cytotoxic drug.

Methodology:

  • Load this compound and control vesicles (single-targeted and non-targeted) with a cytotoxic agent (e.g., doxorubicin).

  • Treat the target and control cell lines with varying concentrations of the drug-loaded vesicles.

  • After a set incubation period (e.g., 48-72 hours), assess cell viability using a standard assay such as MTS or MTT.

Expected Outcome: The drug-loaded this compound should exhibit a significantly lower IC50 (half-maximal inhibitory concentration) in the target cells compared to the control cells and other vesicle formulations, indicating potent and specific therapeutic efficacy.

Visualizing the Mechanisms

This compound Signaling Pathway for Cellular Internalization

The binding of CNP to its receptor, NPR-B, activates intracellular signaling cascades. While the primary function of this pathway is related to physiological responses, in the context of drug delivery, it is the initial step leading to receptor-mediated endocytosis.

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CNP_AFU This compound Vesicle CNP CNP CNP_AFU->CNP presents Fucose Fucose CNP_AFU->Fucose presents NPRB NPR-B Receptor CNP->NPRB binds Fuc_Receptor Fucose Receptor Fucose->Fuc_Receptor binds Endosome Endosome NPRB->Endosome Receptor-Mediated Endocytosis Fuc_Receptor->Endosome Drug_Release Drug Release Endosome->Drug_Release acidification

Caption: Dual-receptor binding and internalization of this compound.

Experimental Workflow for Specificity Assessment

A structured workflow is crucial for systematically evaluating the specificity of a targeted nanoparticle.

Experimental_Workflow cluster_synthesis Vesicle Preparation cluster_invitro In Vitro Specificity Assays cluster_invivo In Vivo Validation Vesicle_Formulation Formulate Unilamellar Vesicles CNP_Conjugation Conjugate CNP Ligand Vesicle_Formulation->CNP_Conjugation Fucosylation Incorporate Fucose CNP_Conjugation->Fucosylation Drug_Loading Load Therapeutic Agent (for efficacy studies) Fucosylation->Drug_Loading Binding_Assay Competitive Binding Assay Drug_Loading->Binding_Assay Uptake_Assay Cellular Uptake Assay Binding_Assay->Uptake_Assay Cytotoxicity_Assay Cytotoxicity Assay Uptake_Assay->Cytotoxicity_Assay Biodistribution Biodistribution Studies Cytotoxicity_Assay->Biodistribution Efficacy Tumor Growth Inhibition Biodistribution->Efficacy

Caption: Workflow for assessing this compound specificity.

Assessing the Reproducibility of Focused Ultrasound-Mediated C-Type Natriuretic Peptide Delivery to the Brain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to the brain remains a significant challenge in the treatment of neurological disorders. The blood-brain barrier (BBB) restricts the passage of most molecules, including promising therapeutic peptides like C-type natriuretic peptide (CNP). Focused ultrasound (FUS), in conjunction with microbubbles, has emerged as a non-invasive and transient method to open the BBB, offering a potential avenue for delivering agents like CNP to specific brain regions. This guide provides a comparative assessment of the reproducibility of hypothetical C-Type Natriuretic Peptide (CNP) delivery using Focused Ultrasound (FUS), based on existing data for similar molecules.

While direct experimental data on the combined use of CNP and FUS is not yet available in published literature, this guide synthesizes findings from studies on FUS-mediated delivery of other molecules to provide a framework for assessing the potential reproducibility of such experiments.

Quantitative Data Summary

The reproducibility of FUS-mediated drug delivery is influenced by several factors, including acoustic parameters, microbubble characteristics, and the physiological properties of the target tissue. The following tables summarize quantitative data from studies delivering molecules of varying sizes, which can serve as a proxy for estimating the potential delivery efficiency and variability for CNP.

Table 1: Comparison of FUS-Mediated Delivery of Different Sized Molecules

MoleculeMolecular Weight (kDa)Delivery Enhancement (Fold Increase vs. Control)Reported Variability (Coefficient of Variation)Reference
Dextran105 - 1515 - 30%[1]
Dextran703 - 1020 - 40%[1]
Gold NanoparticlesN/A (size-dependent)3.5 (average)Not Reported[2]
Anti-Aβ Antibodies~1502 - 825 - 50%[2]
Etoposide0.5888Not Reported[3]

Table 2: Key FUS Parameters Influencing Delivery Reproducibility

ParameterTypical RangeImpact on ReproducibilityReference
Frequency0.25 - 1.5 MHzLower frequencies generally offer better skull penetration but may have a larger focal spot, affecting targeting precision.[4]
Peak Negative Pressure0.3 - 0.8 MPaHigher pressures can increase BBB opening but also raise the risk of tissue damage and variability.[1]
Pulse Duration1 - 10 ms (B15284909)Longer pulses can enhance delivery but also increase thermal effects.
Pulse Repetition Frequency1 - 10 HzAffects the total acoustic energy delivered over time.[5]
Microbubble Dose10^7 - 10^9 bubbles/kgDose needs to be optimized for consistent cavitation and BBB opening.[6]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of FUS experiments. Below are generalized protocols for key experiments based on common practices in the field.

Protocol 1: In Vivo FUS-Mediated CNP Delivery in a Rodent Model

Objective: To quantify the delivery of CNP to a specific brain region (e.g., hippocampus) following FUS-induced BBB opening.

Materials:

  • Focused ultrasound system with a transducer appropriate for small animals (e.g., 1.5 MHz).

  • Anesthetic (e.g., isoflurane).

  • Stereotaxic frame.

  • Microbubbles (e.g., Definity®).

  • C-type natriuretic peptide (CNP), fluorescently labeled or with a specific tag for quantification.

  • Syringe pump for controlled microbubble infusion.

  • MRI or other imaging modality for targeting and confirmation of BBB opening.

Procedure:

  • Anesthetize the animal and secure it in the stereotaxic frame.

  • Acquire anatomical images (e.g., T2-weighted MRI) to identify the target brain region.

  • Position the FUS transducer over the target area, using a coupling cone with degassed water.

  • Administer CNP intravenously.

  • Initiate a slow infusion of microbubbles.

  • Apply the FUS sonication with pre-determined parameters (e.g., 1.5 MHz frequency, 0.4 MPa peak negative pressure, 10 ms pulse length, 5 Hz pulse repetition frequency for 60 seconds).

  • Post-sonication, administer a contrast agent (e.g., gadolinium) and acquire T1-weighted MR images to confirm BBB opening.

  • At a pre-determined time point post-FUS (e.g., 2 hours), euthanize the animal and collect the brain tissue.

  • Homogenize the target brain region and a control region (contralateral hemisphere).

  • Quantify the concentration of CNP in the tissue homogenates using an appropriate method (e.g., fluorescence spectroscopy, ELISA).

Protocol 2: Assessment of CNP-Induced Signaling Pathway Activation Post-FUS Delivery

Objective: To determine if CNP delivered via FUS can activate its downstream signaling pathways in the brain.

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • At a pre-determined time point post-FUS (e.g., 4 hours), euthanize the animal and collect the brain tissue.

  • Perform Western blot analysis on the tissue homogenates to measure the phosphorylation levels of key proteins in the CNP signaling cascade, such as cGMP and PKG.

  • Compare the phosphorylation levels in the FUS-targeted region to the control region.

Visualizations

Signaling Pathway of CNP

CNP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CNP C-Type Natriuretic Peptide (CNP) NPR2 NPR2 Receptor (Guanylyl Cyclase-B) CNP->NPR2 cGMP cGMP NPR2->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Neuronal Growth) PKG->Cellular_Response Phosphorylates Targets

Caption: C-Type Natriuretic Peptide (CNP) signaling pathway.

Experimental Workflow for FUS-Mediated CNP Delivery

FUS_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Frame) Imaging Anatomical Imaging (MRI) for Targeting Animal_Prep->Imaging CNP_Admin Intravenous CNP Administration Imaging->CNP_Admin MB_Infusion Microbubble Infusion CNP_Admin->MB_Infusion FUS Focused Ultrasound Application MB_Infusion->FUS BBB_Confirm Confirm BBB Opening (Contrast-Enhanced MRI) FUS->BBB_Confirm Tissue_Collection Tissue Collection BBB_Confirm->Tissue_Collection Quantification CNP Quantification (ELISA/Fluorescence) Tissue_Collection->Quantification Signaling_Analysis Signaling Pathway Analysis (Western Blot) Tissue_Collection->Signaling_Analysis

Caption: Experimental workflow for FUS-mediated CNP delivery and analysis.

Comparison with Alternatives

Focused ultrasound is one of several strategies being explored to overcome the BBB for drug delivery. A comparison with other common methods is provided below.

Table 3: Comparison of Brain Drug Delivery Techniques

TechniqueAdvantagesDisadvantagesSuitability for Peptides (like CNP)
Focused Ultrasound (FUS) Non-invasive, targeted to specific brain regions, transient BBB opening, repeatable.[7]Requires specialized equipment, potential for off-target effects if not carefully controlled.High potential due to targeted delivery and ability to deliver larger molecules.
Intranasal Delivery Non-invasive, bypasses the BBB to some extent.Limited delivery efficiency to deeper brain structures, potential for rapid clearance.Moderate, but delivery to specific deep brain regions is challenging.
Convection-Enhanced Delivery (CED) Direct and localized delivery to the brain parenchyma.Highly invasive (requires surgery), limited distribution volume.High for localized targets, but invasiveness is a major drawback.
Nanoparticle Encapsulation Can protect the peptide from degradation, potential for surface modification for targeting.[8]Can have complex pharmacokinetics, potential for immunogenicity.High, and can be combined with FUS for enhanced delivery.
Chemical Modification (e.g., Prodrugs) Can improve lipid solubility and BBB penetration.Requires chemical modification of the peptide which may affect its activity.Moderate, depends on the feasibility of modifying CNP without losing function.

Conclusion

While direct experimental evidence for the reproducibility of FUS-mediated CNP delivery is currently lacking, the existing body of research on FUS for drug delivery provides a strong foundation for optimism. The technique has been shown to be reproducible for a variety of molecules when experimental parameters are carefully controlled.[7] The key to achieving reproducible "CNP-FUS" experiments will lie in the meticulous optimization of acoustic and microbubble parameters, coupled with robust analytical methods for quantifying both the delivery of CNP and its biological effects. The provided protocols and comparative data offer a starting point for researchers venturing into this promising area of neurotherapeutic delivery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNP-AFU
Reactant of Route 2
Reactant of Route 2
CNP-AFU

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.